N-Acetyl-L-aspartic acid-d3
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
Molecular Formula |
C6H9NO5 |
|---|---|
Molecular Weight |
178.16 g/mol |
IUPAC Name |
(2R)-2-acetamido-2,3,3-trideuteriobutanedioic acid |
InChI |
InChI=1S/C6H9NO5/c1-3(8)7-4(6(11)12)2-5(9)10/h4H,2H2,1H3,(H,7,8)(H,9,10)(H,11,12)/t4-/m1/s1/i2D2,4D |
InChI Key |
OTCCIMWXFLJLIA-YQVMVYRTSA-N |
Isomeric SMILES |
[2H][C@](C(=O)O)(C([2H])([2H])C(=O)O)NC(=O)C |
Canonical SMILES |
CC(=O)NC(CC(=O)O)C(=O)O |
Origin of Product |
United States |
Foundational & Exploratory
A Technical Guide to N-Acetyl-L-aspartic acid-d3: Chemical Properties, Stability, and Applications
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties, stability, and common applications of N-Acetyl-L-aspartic acid-d3. This deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA) is a critical tool in neuroscience, biochemistry, and drug development, primarily utilized as an internal standard for mass spectrometry-based quantification of NAA.
Core Chemical Properties
This compound is a stable, isotopically labeled compound where three hydrogen atoms have been replaced by deuterium. This substitution results in a slightly higher molecular weight compared to its non-deuterated counterpart, allowing for its differentiation in mass spectrometry analysis.[1]
| Property | Value | Source |
| Molecular Formula | C₆H₆D₃NO₅ | [1][2] |
| Molecular Weight | 178.16 g/mol | [1][2] |
| CAS Number | 284665-15-2 | [1] |
| Appearance | White to off-white or pale brown solid/powder | [2] |
| Melting Point | 137-140 °C (for non-deuterated N-Acetyl-L-aspartic acid) | [3][4] |
| Boiling Point | Decomposes before boiling | N/A |
| Solubility | Slightly soluble in DMSO and Methanol. The non-deuterated form has a solubility of 675 mg/mL in water. | [2][3] |
| Isotopic Purity | Typically ≥95% to 98% atom % D | [2][5] |
Stability and Storage
Proper handling and storage are crucial to maintain the integrity of this compound.
Storage Conditions:
-
Pure Form (Solid): For long-term storage, it is recommended to store the solid compound at -20°C for up to 3 years or at 4°C for up to 2 years.[6] Short-term storage at room temperature is also possible.[2]
-
Stock Solutions: Once prepared, stock solutions should be aliquoted and stored to prevent degradation from repeated freeze-thaw cycles. Recommended storage is at -80°C for up to 6 months or at -20°C for up to 1 month.[7]
Stability Considerations: While specific degradation pathways for this compound are not extensively documented, it is considered a stable compound under recommended storage conditions.[3] After three years, it is advisable to re-analyze the chemical purity before use.[3]
Role in Metabolic Pathways
N-Acetyl-L-aspartic acid (NAA) plays a significant role in the central nervous system. It is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-CoA.[1] Its functions include acting as a neuronal osmolyte and providing acetate for myelin and lipid synthesis.[1] this compound, being chemically identical to the endogenous compound, follows the same metabolic pathways, making it an excellent tracer for studying NAA metabolism.
References
- 1. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-Acetyl-L-Aspartic Acid | C6H9NO5 | CID 65065 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. N-acetyl-L-aspartic acid | CAS#:997-55-7 | Chemsrc [chemsrc.com]
- 5. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
synthesis and purification of N-Acetyl-L-aspartic acid-d3
An in-depth technical guide on the , tailored for researchers, scientists, and drug development professionals. This document provides a comprehensive overview of the synthetic route from L-aspartic acid-d3, details on purification methodologies, and presents all quantitative data in a structured format.
Abstract
N-Acetyl-L-aspartic acid (NAA) is a significant metabolite in the central nervous system, and its deuterated isotopologue, N-Acetyl-L-aspartic acid-d3, serves as a crucial internal standard for mass spectrometry-based quantification. This guide outlines a robust and reproducible method for the . The synthesis involves the N-acetylation of L-aspartic acid-d3 using acetic anhydride under aqueous alkaline conditions. Subsequent purification is achieved through a combination of activated carbon treatment and recrystallization, yielding a final product with high purity suitable for analytical applications.
Synthesis Methodology
The synthesis of this compound is accomplished through the direct N-acetylation of L-aspartic acid-d3. This reaction is typically performed in an aqueous solution where the amino group of L-aspartic acid-d3 acts as a nucleophile, attacking the electrophilic carbonyl carbon of acetic anhydride. A slight excess of acetic anhydride is used to ensure the complete conversion of the starting material. The reaction pH is maintained in the alkaline range to keep the amino group deprotonated and thus more nucleophilic.
The overall reaction is as follows:
L-Aspartic acid-d3 + Acetic Anhydride → this compound + Acetic Acid
Purification Methodology
Post-synthesis, the crude reaction mixture contains the desired product, unreacted starting materials, and byproducts. The primary purification strategy involves the following steps:
-
Acidification: The reaction mixture is acidified to protonate the carboxylate groups of this compound, which decreases its solubility in the aqueous solution and facilitates its precipitation.
-
Decolorization: The solution is treated with activated carbon to remove colored impurities and other organic byproducts.
-
Recrystallization: The final purification is achieved by recrystallizing the crude product from hot water. This process exploits the difference in solubility of the product and impurities at different temperatures, leading to the formation of pure crystals upon cooling.
Experimental Workflow
The following diagram illustrates the workflow for the .
Decoding the Certificate of Analysis: A Technical Guide to N-Acetyl-L-aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a deuterated stable isotope-labeled internal standard crucial for the accurate quantification of its endogenous counterpart, N-Acetyl-L-aspartic acid (NAA), in various biological matrices. As a key metabolite primarily found in the central nervous system, NAA is a significant biomarker for neuronal health and is implicated in several neurological disorders.[1] The reliability of research and drug development studies involving NAA hinges on the quality and purity of the NAA-d3 used. This guide provides an in-depth explanation of a typical Certificate of Analysis (CoA) for NAA-d3, enabling researchers to critically evaluate the quality of this essential analytical standard.
Understanding the Certificate of Analysis (CoA)
A Certificate of Analysis is a formal document issued by a supplier that confirms a product meets its predetermined specifications. It is a critical component of quality control, providing a detailed summary of the analytical tests performed on a specific batch or lot of the compound. For a high-purity standard like NAA-d3, the CoA is the primary assurance of its identity, purity, and isotopic enrichment.
Key Sections of an this compound CoA
A typical CoA for NAA-d3 will include the following sections, with quantitative data summarized for clarity.
Product Identification
This section provides fundamental information about the compound.
| Parameter | Specification |
| Product Name | This compound |
| Catalog Number | Varies by supplier |
| Lot Number | Unique batch identifier |
| CAS Number | 284665-15-2[2] |
| Molecular Formula | C₆H₆D₃NO₅ |
| Molecular Weight | 178.16 g/mol [3] |
| Chemical Structure | A 2D representation of the molecule |
Below is a diagram illustrating the molecular structure of this compound, highlighting the positions of the deuterium atoms.
References
A Technical Guide to the Role of N-Acetyl-L-aspartic acid-d3 in Metabolomics
Audience: Researchers, scientists, and drug development professionals.
Core Content: This guide provides an in-depth overview of N-Acetyl-L-aspartic acid-d3 (NAA-d3), its pivotal role as an internal standard in metabolomics, and its application in the quantitative analysis of N-Acetyl-L-aspartic acid (NAA) for clinical and research purposes.
Introduction to N-Acetyl-L-aspartic acid (NAA) and its Significance
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), where it is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA.[1][2] Its concentration in the brain is approximately 10 mM.[3] While its precise functions are still under investigation, NAA is implicated in several key neurological processes, including:
-
Myelin Synthesis: NAA serves as a source of acetate for oligodendrocytes, which is crucial for the formation of the myelin sheath that insulates neurons.[1][2]
-
Energy Metabolism: It is involved in the metabolic pathways within neurons, linking to both amino acid and energy metabolism.[4]
-
Osmoregulation: NAA contributes to maintaining the osmotic balance within the brain.[2]
-
Neurotransmitter Precursor: It is a precursor for the synthesis of the neurotransmitter N-acetylaspartylglutamate (NAAG).[5]
Given its high concentration and specific localization within neurons, NAA is widely regarded as a marker of neuronal health and viability.[1] Altered levels of NAA have been associated with a range of neurological disorders, making its accurate quantification a critical aspect of neuroscience research and clinical diagnostics.
The Role of this compound (NAA-d3) in Metabolomics
In the field of metabolomics, which involves the comprehensive analysis of small molecules (metabolites) in a biological system, accurate quantification is paramount. Stable isotope-labeled internal standards are essential tools for achieving high precision and accuracy in mass spectrometry-based analyses.[6][7][8] this compound (NAA-d3) is the deuterated analog of NAA and serves as an ideal internal standard for its quantification.[5][9]
The core principle behind using NAA-d3 is isotope dilution mass spectrometry . A known amount of NAA-d3 is added to a biological sample at the beginning of the sample preparation process.[5] Since NAA-d3 is chemically identical to endogenous NAA, it experiences the same variations during sample extraction, derivatization (if any), and ionization in the mass spectrometer.[5][6] However, due to the presence of three deuterium atoms, NAA-d3 has a slightly higher mass than NAA, allowing it to be distinguished by the mass spectrometer.[5] By comparing the signal intensity of the endogenous NAA to that of the known amount of added NAA-d3, the concentration of NAA in the original sample can be accurately determined, correcting for any sample loss or variations in instrument response.[6][8]
Logical Workflow for Isotope Dilution Mass Spectrometry
Caption: Workflow for NAA quantification using NAA-d3.
Metabolic Pathway of N-Acetyl-L-aspartic acid
NAA metabolism involves a multi-cellular process within the central nervous system, primarily involving neurons and oligodendrocytes.
Caption: Simplified NAA metabolic pathway in the CNS.
Experimental Protocols for NAA Quantification using NAA-d3
The following protocols are generalized from published methods for the quantification of NAA in biological fluids using LC-MS/MS with NAA-d3 as an internal standard.[10][11]
"Dilute and Shoot" Method for Urine Samples
This method is rapid and requires minimal sample preparation, making it suitable for high-throughput screening, particularly for conditions like Canavan disease.[10][11]
Methodology:
-
Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Centrifuge the samples to pellet any particulate matter.
-
In a clean microcentrifuge tube or well of a 96-well plate, add a specific volume of the urine supernatant (e.g., 10 µL).
-
Add a working solution of NAA-d3 in a suitable solvent (e.g., water or mobile phase) to the urine sample to achieve a final concentration appropriate for the expected range of endogenous NAA.
-
Vortex the mixture thoroughly.
-
-
LC-MS/MS Analysis:
-
Inject an aliquot of the prepared sample (e.g., 5-10 µL) directly into the LC-MS/MS system.
-
Chromatographic Separation:
-
Mass Spectrometry Detection:
-
Protein Precipitation Method for Plasma/Serum Samples
This method is necessary for plasma or serum samples to remove proteins that can interfere with the analysis and damage the LC column.
Methodology:
-
Sample Preparation:
-
Thaw plasma or serum samples on ice.
-
To a specific volume of the sample (e.g., 50 µL), add the NAA-d3 internal standard solution.
-
Add a protein precipitation agent, such as ice-cold acetonitrile or methanol (typically 3-4 times the sample volume).
-
Vortex vigorously for at least 30 seconds to ensure thorough mixing and protein denaturation.
-
Incubate at a low temperature (e.g., -20°C) for a short period (e.g., 20 minutes) to enhance protein precipitation.
-
Centrifuge at high speed (e.g., >12,000 x g) at 4°C for 10-15 minutes.
-
Carefully collect the supernatant, which contains the metabolites, and transfer it to a new tube.
-
The supernatant can be evaporated to dryness under a stream of nitrogen and then reconstituted in the mobile phase before injection into the LC-MS/MS system.
-
-
LC-MS/MS Analysis:
-
The LC-MS/MS parameters are generally similar to those used for urine analysis, but may require optimization based on the sample matrix and desired sensitivity.
-
Quantitative Data Summary
The following tables summarize key quantitative parameters from various studies utilizing NAA-d3 for NAA quantification.
Table 1: LC-MS/MS Method Parameters and Performance
| Parameter | Urine Analysis[10][11] | Plasma/CSF/Tissue Analysis[12] |
| Sample Preparation | "Dilute and Shoot" | Protein Precipitation / Liquid Extraction |
| Chromatography | C8 or C18 column | HILIC or C18 column |
| Ionization Mode | Negative ESI | Positive or Negative ESI |
| Linearity Range | Up to 2000 µmol/L | Matrix-dependent |
| Limit of Quantification (LOQ) | 1 µmol/L | Not specified |
| Inter-assay CV (%) | < 7% | Not specified |
| Intra-assay CV (%) | < 7% | Not specified |
| Recovery (%) | 98.9 - 102.5% | Not specified |
Table 2: Representative Concentrations of N-Acetyl-L-aspartic acid
| Biological Matrix | Condition | Concentration Range | Reference |
| Urine | Healthy Controls | < 39 mmol/mol creatinine | [11] |
| Canavan Disease Patients | 366 - 21,235 mmol/mol creatinine | [11] | |
| Normal/Abnormal Controls | 19.7 ± 10.8 mg/g creatinine | [13][14] | |
| Plasma | Healthy Controls | 11.12 ± 2.67 µM | [15] |
| Alzheimer's Disease Patients | 14.02 ± 2.32 µM | [15] |
Conclusion
This compound is an indispensable tool in the field of metabolomics for the accurate and precise quantification of endogenous NAA. Its use as an internal standard in isotope dilution mass spectrometry methods allows for reliable measurements in complex biological matrices. This is of particular importance for the diagnosis and monitoring of neurological disorders such as Canavan disease, and for advancing our understanding of the role of NAA in brain metabolism and pathology. The methodologies outlined in this guide provide a robust framework for researchers and clinicians to implement quantitative NAA analysis in their own laboratories.
References
- 1. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 2. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 3. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]
- 4. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 284665-15-2 [benchchem.com]
- 6. iroatech.com [iroatech.com]
- 7. Stable isotope coded derivatizing reagents as internal standards in metabolite profiling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Internal Standards in metabolomics - IsoLife [isolife.nl]
- 9. medchemexpress.com [medchemexpress.com]
- 10. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 15. e-century.us [e-century.us]
N-Acetyl-L-aspartic acid-d3 for Quantitative NMR Spectroscopy: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the application of N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard for quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy. It is designed to furnish researchers, scientists, and drug development professionals with the core principles, detailed experimental protocols, and data interpretation strategies necessary for the accurate quantification of active pharmaceutical ingredients (APIs) and other organic molecules.
Introduction to Quantitative NMR (qNMR)
Quantitative NMR (qNMR) is a powerful analytical technique that utilizes the direct proportionality between the NMR signal integral and the number of atomic nuclei giving rise to that signal.[1][2] This fundamental principle allows for the precise and accurate determination of the concentration and purity of substances without the need for substance-specific reference standards for the analyte itself.[3][4] The internal standard method is the most common and accurate approach in qNMR, where a certified reference material of known purity and weight is added to the sample solution containing the analyte.[2][5]
The Role of an Internal Standard
An ideal internal standard for ¹H qNMR should possess the following characteristics:
-
High Purity: A certified chemical purity of ≥99% is crucial to prevent interference from impurities.[2]
-
Good Solubility: The standard must be fully soluble in the deuterated solvent used for the analyte to ensure a homogeneous solution.[2]
-
Chemical Stability: It should be stable under the experimental conditions and not react with the analyte or the solvent.
-
Non-overlapping Signals: The NMR signals of the internal standard should be well-resolved from the signals of the analyte and any other components in the mixture.[2]
-
Simple NMR Spectrum: A simple spectrum, ideally with one or more sharp singlet peaks, simplifies integration and improves accuracy.
Advantages of a Deuterated Internal Standard
Deuterated compounds, where hydrogen atoms are replaced by deuterium, are advantageous as internal standards in ¹H qNMR.[6] The primary benefit is the elimination of proton signals from the standard that could overlap with analyte signals, thereby providing a clear spectral window for the quantification of the analyte.[6] this compound (NAA-d3) is a deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid and serves as an excellent internal standard for qNMR.
This compound as a qNMR Internal Standard
This compound (NAA-d3) is a suitable internal standard for the quantification of a wide range of organic molecules, including APIs, particularly those with signals in the aliphatic and acetyl regions of the ¹H NMR spectrum.
Chemical Structure of this compound:
The deuterium substitution at the C2 and C3 positions of the aspartic acid backbone eliminates potentially interfering signals in the ¹H NMR spectrum. The remaining proton signal from the acetyl group provides a sharp singlet that can be used for quantification.
Physicochemical Properties and ¹H NMR Spectral Data
A clear understanding of the spectral properties of NAA-d3 in common deuterated solvents is essential for method development.
| Property | Value |
| Molecular Formula | C₆H₆D₃NO₅ |
| Molecular Weight | 178.16 g/mol |
| Appearance | White to off-white solid |
| ¹H NMR Chemical Shifts (δ, ppm) | |
| In D₂O | ~2.0 ppm (s, 3H, -COCH₃) |
| In DMSO-d₆ | ~1.8 ppm (s, 3H, -COCH₃), ~8.1 ppm (d, 1H, -NH), ~4.4 ppm (m, 1H, -CH), ~2.5 ppm (m, 2H, -CH₂) |
Note: Chemical shifts can vary slightly depending on the concentration, temperature, and pH of the sample.
Experimental Protocol for qNMR using NAA-d3
This section outlines a detailed methodology for the purity determination of an active pharmaceutical ingredient (API) using NAA-d3 as an internal standard. This protocol is illustrative and may require optimization for specific applications.
Materials and Equipment
-
Analyte (API): e.g., Ibuprofen
-
Internal Standard: this compound (NAA-d3) of certified purity (e.g., ≥99.5%)
-
Deuterated Solvent: Dimethyl sulfoxide-d₆ (DMSO-d₆) or Deuterium oxide (D₂O)
-
NMR Spectrometer: 400 MHz or higher, equipped with a high-resolution probe
-
Analytical Balance: Capable of weighing to ±0.01 mg
-
Volumetric Glassware: Calibrated flasks and pipettes
-
NMR Tubes: 5 mm, high-precision
Sample Preparation
Accurate weighing is critical for the precision of the qNMR experiment.
-
Weighing the Internal Standard (NAA-d3): Accurately weigh approximately 10 mg of NAA-d3 into a clean, dry vial. Record the exact weight.
-
Weighing the Analyte (Ibuprofen): Accurately weigh approximately 20 mg of the analyte into the same vial. Record the exact weight.
-
Dissolution: Add a precise volume (e.g., 1.0 mL) of the chosen deuterated solvent (e.g., DMSO-d₆) to the vial.
-
Homogenization: Ensure complete dissolution by vortexing or gentle sonication. A clear, homogeneous solution is essential.
-
Transfer to NMR Tube: Transfer an appropriate volume (typically 0.6-0.7 mL) of the solution into a 5 mm NMR tube.
NMR Data Acquisition
The following parameters are recommended for quantitative ¹H NMR analysis.
| Parameter | Recommended Value | Rationale |
| Pulse Program | zg30 (or similar single-pulse experiment) | Simple and robust for quantification. |
| Transmitter Frequency | Calibrated for ¹H | Ensures accurate chemical shifts. |
| Pulse Width (P1) | Calibrated 90° pulse | Ensures uniform excitation of all signals. |
| Acquisition Time (AQ) | ≥ 3 seconds | Provides good digital resolution. |
| Relaxation Delay (D1) | ≥ 5 x T₁ of the slowest relaxing proton | Crucial for full relaxation of all protons, ensuring accurate integration. The T₁ of both the analyte and NAA-d3 signals should be determined beforehand using an inversion-recovery experiment. A conservative value of 60 seconds is often used. |
| Number of Scans (NS) | 16 to 64 (or more) | To achieve a signal-to-noise ratio (S/N) of at least 250:1 for the signals to be integrated. |
| Receiver Gain (RG) | Optimized to avoid signal clipping | Prevents distortion of the signal. |
| Temperature | Stable, e.g., 298 K | Ensures reproducible chemical shifts. |
Data Processing
-
Fourier Transformation: Apply an exponential window function with a line broadening factor of 0.3 Hz to improve the S/N without significantly affecting the resolution.
-
Phasing: Manually phase correct the spectrum to ensure all peaks have a pure absorption lineshape.
-
Baseline Correction: Apply an automatic baseline correction to ensure a flat baseline across the entire spectrum.
-
Integration: Manually integrate the well-resolved signals of the analyte and the internal standard (NAA-d3). For NAA-d3 in DMSO-d₆, the acetyl singlet around 1.8 ppm is used. For Ibuprofen, a suitable, non-overlapping signal should be chosen (e.g., the doublet of the methyl protons).
Data Analysis and Presentation
The purity of the analyte can be calculated using the following formula:
Purity_analyte (%) = (I_analyte / I_std) * (N_std / N_analyte) * (MW_analyte / MW_std) * (m_std / m_analyte) * Purity_std
Where:
-
I_analyte, I_std: Integral values of the analyte and the internal standard signals.
-
N_analyte, N_std: Number of protons corresponding to the integrated signals of the analyte and the internal standard.
-
MW_analyte, MW_std: Molecular weights of the analyte and the internal standard.
-
m_analyte, m_std: Masses of the analyte and the internal standard.
-
Purity_std: Purity of the internal standard (as a percentage).
Illustrative Quantitative Data
The following table presents a hypothetical but realistic dataset for the purity determination of Ibuprofen using NAA-d3 as an internal standard.
Table 1: Illustrative Purity Determination of Ibuprofen using NAA-d3 by qNMR
| Parameter | Value |
| Analyte | Ibuprofen |
| Internal Standard | This compound |
| Mass of Ibuprofen (m_analyte) | 20.15 mg |
| Mass of NAA-d3 (m_std) | 10.05 mg |
| Purity of NAA-d3 (Purity_std) | 99.8 % |
| Molecular Weight of Ibuprofen (MW_analyte) | 206.29 g/mol |
| Molecular Weight of NAA-d3 (MW_std) | 178.16 g/mol |
| Integral of Ibuprofen signal (I_analyte) | 1.00 (normalized) |
| Number of Protons (Ibuprofen) (N_analyte) | 6 (for the two methyl groups) |
| Integral of NAA-d3 signal (I_std) | 0.85 |
| Number of Protons (NAA-d3) (N_std) | 3 (for the acetyl group) |
| Calculated Purity of Ibuprofen | 98.7 % |
Method Validation
A qNMR method should be validated according to ICH guidelines to ensure its suitability for its intended purpose. Key validation parameters are summarized below.
Table 2: Typical Validation Parameters for a qNMR Method
| Parameter | Acceptance Criteria | Illustrative Result |
| Specificity | No interference at the chemical shifts of the analyte and internal standard. | Baseline resolution of analyte and standard signals from other components. |
| Linearity | Correlation coefficient (r²) > 0.999 | r² = 0.9995 over a concentration range of 0.5 - 20 mg/mL. |
| Accuracy | Recovery of 98.0% to 102.0% | Mean recovery of 99.5% for spiked samples. |
| Precision (Repeatability) | RSD ≤ 1.0% | RSD = 0.5% for six replicate preparations. |
| Precision (Intermediate Precision) | RSD ≤ 2.0% | RSD = 1.2% for analyses on different days with different analysts. |
| Limit of Quantification (LOQ) | S/N ≥ 10 | 0.1 mg/mL |
| Limit of Detection (LOD) | S/N ≥ 3 | 0.03 mg/mL |
| Robustness | No significant effect on results with small variations in experimental parameters. | Method shown to be robust to minor changes in temperature and relaxation delay. |
Visualization of Workflows and Pathways
qNMR Experimental Workflow
The following diagram illustrates the key steps in a typical qNMR experiment using an internal standard.
qNMR experimental workflow using an internal standard.
N-Acetyl-L-aspartic Acid (NAA) Metabolic Pathway
NAA is a highly abundant amino acid derivative in the central nervous system. Its metabolism is compartmentalized between neurons and oligodendrocytes.
Simplified metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Conclusion
This compound is a highly suitable internal standard for quantitative ¹H NMR spectroscopy, offering the key advantage of minimizing signal overlap in the proton spectrum. Its application, coupled with a validated qNMR method, provides a robust, accurate, and efficient means for the purity assessment and concentration determination of active pharmaceutical ingredients and other organic compounds. This guide provides the fundamental knowledge and a practical framework for the successful implementation of NAA-d3 in qNMR workflows within research and drug development settings.
References
- 1. Quantitative 1H NMR: Development and Potential of an Analytical Method – an Update - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. spectroscopyeurope.com [spectroscopyeurope.com]
- 4. Importance of Purity Evaluation and the Potential of Quantitative 1H NMR as a Purity Assay: Miniperspective - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Collaborative Study to Validate Purity Determination by 1H Quantitative NMR Spectroscopy by Using Internal Calibration Methodology - Method validation - qNMR Exchange [qnmr.usp.org]
- 6. govst.edu [govst.edu]
Foundational Research Applications of N-Acetyl-L-aspartic acid-d3: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the foundational research applications of N-Acetyl-L-aspartic acid-d3 (NAA-d3), a deuterated stable isotope of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA). Given that NAA is one of the most abundant amino acid derivatives in the central nervous system, its study is crucial for understanding neuronal health and disease.[1][2] NAA-d3 serves as an indispensable tool in these investigations, primarily as an internal standard for precise quantification and as a tracer for metabolic flux analysis. This guide details the experimental protocols, presents quantitative data, and visualizes key pathways and workflows to facilitate its application in a research setting.
Core Applications of this compound
The utility of NAA-d3 in research stems from its chemical identity to endogenous NAA, with the key difference being a slightly higher molecular weight due to the deuterium atoms. This mass difference allows it to be distinguished by mass spectrometry, forming the basis of its primary applications.
This compound as an Internal Standard
In quantitative mass spectrometry-based metabolomics, NAA-d3 is predominantly used as an internal standard for the accurate measurement of endogenous NAA levels.[3] A known quantity of NAA-d3 is spiked into biological samples, such as brain tissue, cerebrospinal fluid, or urine, prior to analysis.[3] Because the deuterated standard and the endogenous analyte exhibit nearly identical chemical and physical properties, they co-elute during chromatography and experience similar ionization efficiencies and matrix effects in the mass spectrometer. By comparing the signal intensity of the analyte to that of the known amount of the internal standard, precise and accurate quantification can be achieved, correcting for variations in sample preparation and instrument response.[4]
This compound in Tracer Studies and Metabolic Flux Analysis
Stable isotope tracing with NAA-d3 allows researchers to track the metabolic fate of NAA in vivo.[5] By introducing NAA-d3 into a biological system, its incorporation into and turnover within various metabolic pathways can be monitored over time. This approach, often coupled with mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, provides valuable insights into the dynamics of NAA synthesis, degradation, and its role as a precursor for other biomolecules.
Metabolic flux analysis using NAA-d3 enables the quantification of the rates of metabolic pathways involving NAA.[6][7] This is particularly important for understanding how metabolic processes are altered in various physiological and pathological states. For instance, by tracing the deuterium label from NAA-d3, researchers can elucidate the contribution of NAA to processes such as myelin synthesis and energy metabolism in the brain.[8]
Quantitative Data Presentation
The following tables summarize quantitative data related to NAA concentrations in various brain regions and its metabolic turnover rates, providing a reference for researchers designing and interpreting experiments.
Table 1: Concentration of N-Acetyl-L-aspartic acid (NAA) in Human Brain Regions
| Brain Region | NAA Concentration (mM) | Reference |
| Occipital Gray Matter | 10.1 ± 1.0 | [9] |
| Cortical White Matter | 8.0 - 8.9 | [9] |
| Cortical Gray Matter (Frontal) | 8.45 | [2] |
| Cortical Gray Matter (Schizophrenic Patients) | 7.94 | [2] |
| Striatum (Haloperidol-treated Rats) | Elevated by 23% | [2] |
Table 2: In Vivo Turnover Rates of N-Acetyl-L-aspartic acid (NAA) in the Brain
| Species | Method | NAA Synthesis Rate | Reference |
| Human (Control) | 13C MRS | 9.2 ± 3.9 nmol/min/g | [10] |
| Human (Canavan Disease) | 13C MRS | 3.6 ± 0.1 nmol/min/g | [10] |
| Rat | 13C-label incorporation from [1-13C]glucose | 0.7 ± 0.1 µmol/(g·h) (acetyl group) | [1] |
| Rat | 13C-label incorporation from [1-13C]glucose | 0.6 ± 0.1 µmol/(g·h) (aspartyl group) | [1] |
Experimental Protocols
This section provides detailed methodologies for key experiments utilizing NAA-d3.
Quantification of NAA in Urine using LC-MS/MS with NAA-d3 Internal Standard
This protocol is adapted from a method for the diagnosis of Canavan disease, which is characterized by excessive NAA excretion.[3]
1. Sample Preparation:
-
To 100 µL of untreated urine, add a known concentration of NAA-d3 (e.g., 10 µL of a 1 mM stock solution).
-
Vortex the mixture briefly. No extraction or derivatization is required.[3]
2. LC-MS/MS Analysis:
-
Liquid Chromatography (LC) System: A standard HPLC or UPLC system.
-
Column: C8 column (e.g., 2.1 x 150 mm).[3]
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.[3]
-
Flow Rate: 0.25 mL/min.[3]
-
Injection Volume: 5 µL.
-
Tandem Mass Spectrometry (MS/MS) System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[3]
-
Multiple Reaction Monitoring (MRM) Transitions:
3. Data Analysis:
-
Quantify the peak area for both NAA and NAA-d3.
-
Calculate the ratio of the NAA peak area to the NAA-d3 peak area.
-
Determine the concentration of NAA in the urine sample by comparing this ratio to a standard curve prepared with known concentrations of NAA and a fixed concentration of NAA-d3.
Protocol for In Vivo Tracer Study in a Rodent Model using Intracerebroventricular (ICV) Injection of NAA-d3
This protocol provides a general framework for conducting a tracer study to investigate NAA metabolism in the rodent brain.
1. Preparation of NAA-d3 Solution:
-
Reconstitute lyophilized NAA-d3 in sterile, artificial cerebrospinal fluid (aCSF) or saline to the desired concentration (e.g., 10 mM).
-
Ensure the solution is sterile-filtered before injection.
2. Intracerebroventricular (ICV) Injection:
-
Anesthetize the rodent (e.g., with isoflurane or a ketamine/xylazine cocktail).
-
Place the animal in a stereotaxic frame.
-
Make a midline incision on the scalp to expose the skull.
-
Drill a small hole over the target lateral ventricle. Typical coordinates for a rat relative to bregma are: AP -0.8 mm, L ±1.5 mm, V -3.5 to -4.0 mm.[11][12]
-
Slowly infuse the NAA-d3 solution (e.g., 5 µL) into the ventricle using a microsyringe pump over several minutes.[13]
-
Leave the injection needle in place for a few minutes post-injection to prevent backflow.
-
Suture the incision and provide post-operative care.
3. Sample Collection:
-
At predetermined time points post-injection (e.g., 1, 4, 8, 24, and 48 hours), euthanize the animals.
-
Rapidly dissect the brain and specific brain regions of interest on ice.
-
Immediately freeze the tissue samples in liquid nitrogen and store them at -80°C until analysis.
4. Sample Preparation for Brain Tissue Analysis:
-
Weigh the frozen brain tissue.
-
Homogenize the tissue in a suitable ice-cold solvent, such as a methanol/water mixture, to precipitate proteins and extract metabolites.[14]
-
Centrifuge the homogenate at a high speed (e.g., 14,000 x g) at 4°C.
-
Collect the supernatant containing the metabolites.
-
The supernatant can then be dried and reconstituted in a suitable solvent for LC-MS/MS or NMR analysis.
5. Analysis of Isotopic Enrichment:
-
Analyze the prepared brain extracts using LC-MS/MS or NMR to measure the isotopic enrichment of NAA and its downstream metabolites.
-
The temporal changes in isotopic enrichment can be used to calculate the turnover rate and flux of NAA.
Mandatory Visualizations
Signaling Pathways
Metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Experimental Workflows
Experimental workflow for LC-MS/MS analysis using an internal standard.
Logical Relationships
Decision tree for selecting an analytical method for NAA quantification.
References
- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. LC-MS/MS Internal Standards: Critical Workflows for Accurate Bioanalysis | KCAS Bio [kcasbio.com]
- 4. Internal Standards in LC−MS Bioanalysis: Which, When, and How - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
- 5. Isotope-Assisted Metabolic Flux Analysis: A Powerful Technique to Gain New Insights into the Human Metabolome in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. [PDF] Metabolic Flux Analysis—Linking Isotope Labeling and Metabolic Fluxes | Semantic Scholar [semanticscholar.org]
- 8. Increasing N-acetylaspartate in the Brain during Postnatal Myelination Does Not Cause the CNS Pathologies of Canavan Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Direct determination of the N-acetyl-L-aspartate synthesis rate in the human brain by (13)C MRS and [1-(13)C]glucose infusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. Vitamin D attenuates cerebral artery remodeling through VDR/AMPK/eNOS dimer phosphorylation pathway after subarachnoid hemorrhage in rats - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Neuroinflammation Induced by Intracerebroventricular Injection of Microbial Neuraminidase [frontiersin.org]
- 14. researchgate.net [researchgate.net]
N-Acetyl-L-aspartic acid-d3: A Technical Guide for Researchers
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a deuterated analog of N-Acetyl-L-aspartic acid (NAA), a molecule of high abundance and significance in the central nervous system. This stable isotope-labeled compound has become an indispensable tool in neuroscience and clinical research, primarily for the precise quantification of endogenous NAA levels. Its application is particularly crucial in the study of neurological disorders such as Canavan disease, where NAA metabolism is impaired. This guide provides a comprehensive overview of the discovery, significance, and technical application of NAA-d3.
Core Concepts: Discovery and Significance
N-Acetyl-L-aspartic acid was first discovered in 1956.[1] It is the second most concentrated molecule in the brain, following the amino acid glutamate.[2][3] NAA is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-coenzyme A.[2][3] Its functions are multifaceted and include serving as a neuronal osmolyte, a source of acetate for myelin synthesis, and a precursor for the neurotransmitter N-acetylaspartylglutamate (NAAG).[2][3]
The significance of NAA is underscored in the context of Canavan disease, a fatal autosomal recessive leukodystrophy.[4][5] This devastating neurological disorder is caused by a deficiency of the enzyme aspartoacylase (ASPA), which is responsible for hydrolyzing NAA into acetate and L-aspartate.[5][6][7][8] The resulting accumulation of NAA in the brain leads to spongiform white matter degeneration and severe neurological symptoms.[6][8] Consequently, the accurate quantification of NAA in biological fluids, such as urine, is a key diagnostic marker for Canavan disease.[4][9]
The development of this compound, a stable isotope-labeled version of NAA, has revolutionized the ability to precisely measure endogenous NAA levels.[2][10] By incorporating deuterium atoms, NAA-d3 serves as an ideal internal standard in mass spectrometry-based analytical methods.[2][10] Its chemical behavior is nearly identical to that of endogenous NAA, yet it is distinguishable by its higher mass, allowing for accurate and reproducible quantification through isotope dilution techniques.[2][4]
Physicochemical Properties and Specifications
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value | Reference |
| Chemical Formula | C6H6D3NO5 | [2] |
| Molecular Weight | 178.16 Da | [2][] |
| CAS Number | 284665-15-2 | [2] |
| Appearance | White to off-white powder | |
| Purity | Typically ≥98% (isotopic) | |
| Synonyms | N-Acetyl-L-aspartic-d3 Acid, Ac-DL-Asp-OH-d3 | [] |
Analytical Applications and Methodologies
This compound is predominantly used as an internal standard for the quantification of NAA in various biological matrices, including urine, plasma, cerebrospinal fluid, and brain tissue.[2][4][12] The most common analytical technique employed is liquid chromatography-tandem mass spectrometry (LC-MS/MS).[4][9]
Quantitative Analysis of NAA in Urine by LC-MS/MS
A widely adopted method for the diagnosis of Canavan disease involves the quantification of NAA in urine using NAA-d3 as an internal standard. A typical experimental protocol is detailed below.
Experimental Protocol: Quantification of Urinary NAA
-
Sample Preparation:
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
The column effluent is introduced into a tandem mass spectrometer equipped with an electrospray ionization (ESI) source, typically operated in negative ion mode.[4][9]
-
Quantification is performed using Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions are monitored for both NAA and NAA-d3.[9]
-
A summary of typical LC-MS/MS parameters for the analysis of NAA using NAA-d3 is provided in the table below.
| Parameter | Value | Reference |
| Chromatography Column | C8 minibore column | [4] |
| Mobile Phase | 50% acetonitrile with 0.05% formic acid | [4] |
| Flow Rate | 0.25 mL/min | [4][9] |
| Retention Time (NAA) | ~1.6 min | [4][9] |
| Ionization Mode | Negative Electrospray Ionization (ESI) | [4][9] |
| MRM Transition (NAA) | m/z 174 -> 88, 174 -> 130, 174 -> 58 | [9] |
| MRM Transition (NAA-d3) | m/z 177 -> 89 | [9] |
| Linearity | Up to 2000 µmol/L | [4] |
| Limit of Quantification (LOQ) | 1 µmol/L | [4][9] |
| Inter- and Intra-assay CV | < 7% | [4] |
| Recovery | 98.9 - 102.5% | [4] |
Visualizing the Core Concepts
To further elucidate the role and application of this compound, the following diagrams illustrate key pathways and workflows.
Conclusion
This compound is a critical tool for researchers and clinicians in the field of neuroscience and inborn errors of metabolism. Its use as an internal standard in mass spectrometry-based methods allows for the highly accurate and precise quantification of N-Acetyl-L-aspartic acid. This capability is fundamental for the diagnosis and monitoring of Canavan disease and provides a valuable methodology for further research into the multifaceted roles of NAA in the central nervous system. The detailed protocols and data presented in this guide offer a solid foundation for the implementation of these analytical techniques in a research or clinical setting.
References
- 1. N-acetyl-L-aspartic acid: a literature review of a compound prominent in 1H-NMR spectroscopic studies of brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. This compound|CAS 284665-15-2 [benchchem.com]
- 3. N-Acetylaspartic acid - Wikipedia [en.wikipedia.org]
- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Canavan Disease Research | Canavan Foundation [canavanfoundation.org]
- 6. Targeting N-acetyl-L-aspartate synthesis and transport for treatment of Canavan leukodystrophy [escholarship.org]
- 7. Brain N-acetylaspartate accumulation in Canavan disease is not neurotoxic per se: the implications of the first gene replacement therapy study to demonstrate successful post-symptomatic treatment in mice - Elliott - Annals of Research Hospitals [arh.amegroups.org]
- 8. Aspartoacylase deficiency and N-acetylaspartic aciduria in patients with Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. medchemexpress.com [medchemexpress.com]
- 12. researchgate.net [researchgate.net]
Methodological & Application
Application Notes and Protocols for LC-MS/MS Quantification of N-Acetylaspartic Acid (NAA) using N-Acetyl-L-aspartic acid-d3
For Researchers, Scientists, and Drug Development Professionals
This document provides a detailed methodology for the quantification of N-acetylaspartic acid (NAA) in biological matrices using a robust and sensitive Liquid Chromatography with tandem mass spectrometry (LC-MS/MS) method. The protocol incorporates N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard to ensure high accuracy and precision.
Introduction
N-acetylaspartic acid is a vital metabolite primarily found in the central nervous system, where it is the second most abundant molecule after glutamate.[1] Its concentration in various biological fluids such as plasma, urine, and cerebrospinal fluid (CSF) serves as a crucial biomarker for several neurological and metabolic disorders.[2] For instance, elevated levels of NAA in urine are a key diagnostic marker for Canavan disease, a severe inherited leukodystrophy.[3][4][5] Therefore, accurate and reliable quantification of NAA is essential for clinical diagnostics and neuroscience research.
This LC-MS/MS method offers high sensitivity and specificity for the determination of NAA, utilizing a stable isotope-labeled internal standard (NAA-d3) to correct for matrix effects and variations in sample processing.[1][6] The protocol is applicable to various biological matrices, although specific sample preparation steps may vary.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of the described LC-MS/MS method. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.
Table 1: Mass Spectrometry Parameters
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) | Ionization Mode |
| N-Acetylaspartic Acid (NAA) | 174 | 88, 130, 58 | Negative[3] |
| This compound (NAA-d3) | 177 | 89 | Negative[3] |
Table 2: Method Validation Parameters
| Parameter | Typical Value |
| Linearity (r²) | > 0.99 |
| Limit of Quantification (LOQ) | 1 µmol/L in urine[3][7] |
| Inter-assay Coefficient of Variation | < 7%[7] |
| Intra-assay Coefficient of Variation | < 7%[7] |
| Recovery | 98.9 - 102.5%[7] |
Experimental Workflow
The overall experimental workflow for the quantification of NAA is depicted in the diagram below.
Caption: Experimental workflow for NAA quantification.
Detailed Experimental Protocols
Materials and Reagents
-
N-Acetylaspartic Acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Methanol (for stock solutions)
-
Biological matrix (e.g., urine, plasma, CSF)
Standard and Internal Standard Preparation
-
NAA Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA in methanol.
-
NAA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA-d3 in methanol.
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the NAA stock solution with the appropriate solvent (e.g., 50:50 acetonitrile:water) to create a calibration curve.
-
Internal Standard Working Solution: Dilute the NAA-d3 stock solution to the desired concentration for spiking into samples.
Sample Preparation
The following are example protocols for different biological matrices. Optimization may be required.
4.3.1. Urine (Dilute and Shoot) [3][7]
-
To 50 µL of urine, add 10 µL of the NAA-d3 internal standard working solution.
-
Add 940 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.05% formic acid).[7]
-
Vortex mix for 30 seconds.
-
Centrifuge at 10,000 x g for 5 minutes.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
4.3.2. Plasma/Serum (Protein Precipitation)
-
To 100 µL of plasma or serum, add 10 µL of the NAA-d3 internal standard working solution.
-
Add 300 µL of ice-cold acetonitrile to precipitate proteins.
-
Vortex mix for 1 minute.
-
Incubate at -20°C for 20 minutes.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Transfer to an autosampler vial for analysis.
4.3.3. Cerebrospinal Fluid (CSF)
Due to the lower protein content, a simpler protein precipitation or a direct "dilute and shoot" approach similar to urine may be applicable. Method validation is crucial.
LC-MS/MS Conditions
4.4.1. Liquid Chromatography
-
Column: C8 or C18 column (e.g., 2.1 x 150 mm)[3]
-
Mobile Phase A: Water with 0.05% formic acid[3]
-
Mobile Phase B: Acetonitrile with 0.05% formic acid[3]
-
Flow Rate: 0.25 mL/min[3]
-
Gradient: An isocratic elution with 50% Mobile Phase B is often sufficient.[3]
-
Injection Volume: 5-10 µL
-
Column Temperature: 30-40°C
-
Run Time: Approximately 2-3 minutes[3]
4.4.2. Tandem Mass Spectrometry
-
Ionization Source: Electrospray Ionization (ESI)
-
Ionization Mode: Negative[3]
-
Scan Type: Multiple Reaction Monitoring (MRM)
-
MRM Transitions:
-
Collision Gas: Argon
-
Source Parameters: Optimize source temperature, gas flows, and voltages for the specific instrument used.
Data Analysis and Quantification
-
Peak Integration: Integrate the chromatographic peaks for both NAA and NAA-d3 using the instrument's software.
-
Calibration Curve: Generate a calibration curve by plotting the peak area ratio (NAA/NAA-d3) against the concentration of the NAA standards. A linear regression with a 1/x or 1/x² weighting is typically used.
-
Quantification: Determine the concentration of NAA in the unknown samples by interpolating their peak area ratios from the calibration curve.
Signaling Pathway and Logical Relationships
The quantification of NAA is not directly related to a signaling pathway but is based on the principles of analytical chemistry. The logical relationship for quantification is illustrated in the diagram below.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. [PDF] Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease | Semantic Scholar [semanticscholar.org]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Quantitative Analysis of N-Acetyl-L-aspartic acid in Urine by GC-MS with a Deuterated Internal Standard
Abstract
This application note presents a detailed protocol for the quantitative analysis of N-Acetyl-L-aspartic acid (NAA) in human urine using Gas Chromatography-Mass Spectrometry (GC-MS). The method employs a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3), to ensure high accuracy and precision. The protocol includes procedures for sample preparation, derivatization, and GC-MS analysis. This method is particularly relevant for researchers and clinicians monitoring NAA levels in metabolic disorders, such as Canavan disease, where elevated concentrations are observed.
Introduction
N-Acetyl-L-aspartic acid is a vital amino acid derivative predominantly found in the central nervous system. Its concentration in biological fluids like urine and cerebrospinal fluid serves as a crucial biomarker for certain neurological and metabolic conditions. Canavan disease, a severe inherited neurological disorder, is characterized by a deficiency of the enzyme aspartoacylase, leading to a significant accumulation of NAA. Gas chromatography-mass spectrometry is a robust and sensitive analytical technique for the quantification of organic acids in biological matrices. However, the polar and non-volatile nature of NAA necessitates a derivatization step to make it amenable to GC-MS analysis. The use of a deuterated internal standard, such as NAA-d3, is essential for correcting variations during sample preparation and analysis, thereby ensuring reliable quantification.[1][2][3]
Experimental Protocol
The following protocol outlines the necessary steps for the quantitative analysis of NAA in urine using NAA-d3 as an internal standard.
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
Ethyl acetate
-
Hydrochloric acid (HCl)
-
Sodium chloride (NaCl)
-
Pyridine
-
N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Ultrapure water
-
Urine samples
Equipment
-
Gas Chromatograph coupled with a Mass Spectrometer (GC-MS)
-
Centrifuge
-
Vortex mixer
-
Nitrogen evaporator
-
Heating block
-
Autosampler vials with inserts
-
Micropipettes
Sample Preparation and Derivatization
-
Sample Collection and Storage: Collect urine samples in sterile containers and store them frozen at -20°C or lower until analysis to prevent degradation of the analyte.[4]
-
Internal Standard Spiking: To 1 mL of urine, add a known amount of this compound internal standard. The amount should be chosen to be in the mid-range of the expected endogenous NAA concentration.
-
Acidification and Extraction:
-
Add approximately 1 g of sodium chloride to the urine sample.
-
Acidify the sample with 20 µL of 1 M HCl.
-
Perform a liquid-liquid extraction by adding 2.5 mL of ethyl acetate, vortexing vigorously for 1 minute, and then centrifuging to separate the layers.
-
Carefully transfer the upper organic layer to a clean tube.
-
Repeat the extraction with another 2.5 mL of ethyl acetate and combine the organic layers.
-
-
Evaporation: Evaporate the combined organic extracts to dryness under a gentle stream of nitrogen at room temperature or slightly elevated temperature (e.g., 40°C).[5]
-
Derivatization:
-
To the dried residue, add 20 µL of pyridine and 75 µL of BSTFA with 1% TMCS.
-
Seal the vial and heat at 75°C for 30 minutes to form the trimethylsilyl (TMS) derivatives of NAA and NAA-d3.[5]
-
After cooling, the sample is ready for GC-MS analysis.
-
GC-MS Analysis
-
Gas Chromatograph: Agilent 7890B GC (or equivalent)
-
Mass Spectrometer: Agilent 5977A MSD (or equivalent)
-
Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar fused silica capillary column.[5]
-
Injection Volume: 1 µL
-
Injector Temperature: 280°C
-
Carrier Gas: Helium at a constant flow rate of 1.0 mL/min.[6]
-
Oven Temperature Program:
-
Initial temperature: 80°C, hold for 5 minutes
-
Ramp: 8°C/min to 280°C
-
Hold: 10 minutes at 280°C[5]
-
-
Transfer Line Temperature: 280°C
-
Ion Source Temperature: 230°C
-
Ionization Mode: Electron Ionization (EI) at 70 eV
-
Acquisition Mode: Selected Ion Monitoring (SIM)
For quantitative analysis, monitor the following characteristic ions (m/z) for the TMS derivatives of NAA and NAA-d3. The exact m/z values should be confirmed by analyzing the derivatized standards.
Data Presentation
Quantitative Data Summary
The following table summarizes the expected performance characteristics of the method. These values are based on typical results for the analysis of organic acids by GC-MS and should be validated in the user's laboratory.
| Parameter | Expected Value |
| Limit of Detection (LOD) | 0.1 - 1 µM |
| Limit of Quantification (LOQ) | 0.5 - 5 µM |
| Linearity (R²) | > 0.99 |
| Precision (%RSD) | < 15% |
| Accuracy (% Recovery) | 85 - 115% |
Urinary N-Acetyl-L-aspartic acid Concentrations
The following table provides reference ranges for NAA concentrations in urine.
| Population | NAA Concentration (mmol/mol creatinine) |
| Normal Controls | < 39 |
| Canavan Disease Patients | 366 - 21,235 |
Data adapted from literature for LC-MS/MS methods, expected to be comparable for GC-MS.[7]
Visualizations
Experimental Workflow
The following diagram illustrates the major steps in the GC-MS analysis of N-Acetyl-L-aspartic acid.
Caption: Experimental workflow for NAA analysis.
Conclusion
This application note provides a comprehensive and detailed protocol for the quantitative analysis of N-Acetyl-L-aspartic acid in urine using GC-MS with a deuterated internal standard. The method is robust, reliable, and suitable for clinical and research applications where accurate measurement of NAA is required. The provided experimental details and performance expectations should serve as a valuable resource for researchers, scientists, and drug development professionals.
References
- 1. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Screening of Organic Acidurias by Gas Chromatography–Mass Spectrometry (GC–MS) | Springer Nature Experiments [experiments.springernature.com]
- 3. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. metbio.net [metbio.net]
- 5. Urine organic acid metabolomic profiling by gas chromatography mass spectrometry: Assessment of solvent extract evaporation parameters on the recovery of key diagnostic metabolites - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quality Control in Targeted GC-MS for Amino Acid-OMICS - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Quantitative Analysis of N-Acetyl-L-aspartic acid-d3 in Cerebrospinal Fluid
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system (CNS), primarily localized within neurons. Its concentration in the brain can reach 10 mM or higher, making it a significant molecule in neurochemistry. While its precise functions are still under investigation, NAA is widely recognized as a biomarker of neuronal health and viability. It is synthesized in neuronal mitochondria from aspartate and acetyl-CoA and is thought to play roles in myelin lipid synthesis, energy metabolism, and axon-glial signaling. The quantification of NAA in cerebrospinal fluid (CSF) provides a window into the metabolic state of neurons and can be indicative of neuronal injury or loss in various neurological disorders.
This document provides detailed application notes and protocols for the quantitative analysis of N-acetyl-L-aspartic acid (NAA) in cerebrospinal fluid (CSF) using N-Acetyl-L-aspartic acid-d3 (NAA-d3) as a stable isotope-labeled internal standard. The use of NAA-d3 is critical for accurate quantification via mass spectrometry, as it co-elutes with the endogenous NAA and compensates for variations in sample preparation and instrument response. This methodology is particularly relevant for research in neurodegenerative diseases, traumatic brain injury, and other neurological conditions where neuronal health is compromised.
Clinical Significance
Variations in NAA levels in the CSF have been associated with several neurological conditions:
-
Traumatic Brain Injury (TBI): Following severe TBI, elevated levels of NAA in the CSF have been observed in some studies, which may reflect the release of NAA from damaged neurons. These increased levels have been correlated with poorer long-term functional outcomes.[1][2]
-
Multiple Sclerosis (MS): In patients with MS, particularly in progressive forms of the disease, decreased levels of NAA in the CSF have been reported.[3][4] This reduction is thought to signify axonal damage and loss, which are hallmarks of MS pathology.
-
Canavan Disease: This rare genetic leukodystrophy is characterized by a deficiency of the enzyme aspartoacylase, which is responsible for NAA catabolism. This leads to a massive accumulation of NAA in the brain and bodily fluids, including CSF. The quantification of NAA is a key diagnostic marker for this disease.[5][6]
Data Presentation
The following table summarizes quantitative data on NAA concentrations in human cerebrospinal fluid from various studies, comparing healthy controls with patients suffering from different neurological disorders.
| Condition | Patient Group | N | NAA Concentration (µmol/L) | Reference |
| Healthy Controls | Adults | - | ~1.0 - 2.83 | [7] |
| Adults | - | ~2.0 (lumbar) | [8] | |
| Adults | 36 | 11.12 ± 2.67 | [8] | |
| Traumatic Brain Injury (Severe) | TBI Patients (acute phase) | 28 | Levels inversely correlated with Glasgow Outcome Scale | [1][2] |
| Multiple Sclerosis | Relapsing Remitting (RRMS) | 26 | Median: 0.74 (IQR: 0.59-0.94) | [9] |
| Secondary Progressive (SPMS) | 12 | Median: 0.54 (IQR: 0.35-0.73) | [9] | |
| Primary Progressive (PPMS) | 8 | Median: 0.83 (IQR: 0.56-1.03) | [9] | |
| Canavan Disease | Patient | 1 | Elevated (specific value not provided in CSF) | [5][7] |
| Alzheimer's Disease | AD Patients | 23 | 14.02 ± 2.32 | [8] |
IQR: Interquartile Range
Signaling Pathways and Experimental Workflows
N-Acetyl-L-aspartic acid (NAA) Metabolism
The following diagram illustrates the metabolic pathway of NAA, highlighting its synthesis in neurons and its subsequent transfer to and catabolism in oligodendrocytes.
Caption: Metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Experimental Workflow for CSF Analysis
The diagram below outlines the key steps in the quantitative analysis of NAA in CSF samples using LC-MS/MS with NAA-d3 as an internal standard.
Caption: Experimental workflow for NAA analysis in cerebrospinal fluid.
Experimental Protocols
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
LC-MS grade water
-
LC-MS grade acetonitrile
-
Formic acid (LC-MS grade)
-
Microcentrifuge tubes (1.5 mL)
-
Pipettes and tips
-
Vortex mixer
-
Centrifuge
Sample Preparation
-
Thawing: Thaw frozen CSF samples on ice or at room temperature.
-
Internal Standard Spiking: In a 1.5 mL microcentrifuge tube, add a known amount of NAA-d3 internal standard solution to a specific volume of CSF sample (e.g., 50 µL).
-
Protein Precipitation: Add a volume of cold acetonitrile (typically 3-4 times the sample volume) to the CSF sample containing the internal standard.
-
Vortexing: Vortex the mixture vigorously for 30-60 seconds to ensure thorough mixing and protein precipitation.
-
Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet the precipitated proteins.
-
Supernatant Collection: Carefully transfer the supernatant to a new microcentrifuge tube or an LC vial insert, avoiding disturbance of the protein pellet.
-
Injection: The collected supernatant is now ready for injection into the LC-MS/MS system.
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
-
LC System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.
-
Column: A C8 or C18 reversed-phase column (e.g., 2.1 x 150 mm) is suitable for separation.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Flow Rate: A typical flow rate is 0.25 mL/min.
-
Gradient Elution: A gradient elution is recommended to ensure good separation of NAA from other CSF components. An example gradient is as follows:
-
0-1 min: 5% B
-
1-5 min: Linear gradient to 95% B
-
5-7 min: Hold at 95% B
-
7.1-10 min: Return to 5% B and equilibrate
-
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
-
Ionization Mode: Negative ion mode is typically used for NAA analysis.
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
-
NAA: m/z 174 -> 88, 174 -> 130, 174 -> 58
-
NAA-d3: m/z 177 -> 89 (Note: The most abundant and interference-free transitions should be selected for quantification and confirmation.)
-
Data Analysis and Quantification
-
Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of NAA into an artificial CSF or a pooled CSF sample. Process these standards in the same manner as the study samples.
-
Peak Integration: Integrate the chromatographic peaks for both NAA and the NAA-d3 internal standard.
-
Ratio Calculation: Calculate the peak area ratio of NAA to NAA-d3 for each sample and calibration standard.
-
Quantification: Construct a calibration curve by plotting the peak area ratios of the standards against their corresponding concentrations. Use the linear regression equation from the calibration curve to determine the concentration of NAA in the unknown samples.
Conclusion
The quantitative analysis of N-Acetyl-L-aspartic acid in cerebrospinal fluid using NAA-d3 as an internal standard provides a robust and reliable method for assessing neuronal health in a variety of neurological contexts. The detailed protocols and data presented in these application notes offer a comprehensive guide for researchers and clinicians aiming to implement this valuable biomarker analysis in their studies. Accurate and precise measurement of NAA in CSF has the potential to aid in the diagnosis, prognosis, and monitoring of treatment efficacy in neurological disorders.
References
- 1. Monolithic column-based reversed-phase liquid chromatography separation for amino acid assay in microdialysates and cerebral spinal fluid - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Serum and CSF N-acetyl aspartate levels differ in multiple sclerosis and neuromyelitis optica. [ricerca.unich.it]
- 3. neurology.org [neurology.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Whole brain N-acetylaspartate concentration is conserved throughout normal aging - PMC [pmc.ncbi.nlm.nih.gov]
- 8. e-century.us [e-century.us]
- 9. A review of sample preparation methods for quantitation of small-molecule analytes in brain tissue by liquid chromatography tandem mass spectrometry (LC-MS/MS) - Analytical Methods (RSC Publishing) [pubs.rsc.org]
quantification of NAA in urine with N-Acetyl-L-aspartic acid-d3 internal standard.
Application Notes: Quantification of N-Acetyl-L-aspartic acid (NAA) in Urine
Introduction
N-Acetyl-L-aspartic acid (NAA) is a vital amino acid derivative found predominantly in the central nervous system.[1] It serves as a neuronal osmolyte and a source of acetate for myelin synthesis.[1] Elevated levels of NAA in urine are a key biochemical marker for Canavan disease, an autosomal recessive neurodegenerative disorder caused by a deficiency of the enzyme aspartoacylase.[2][3] Accurate and precise quantification of urinary NAA is therefore crucial for the diagnosis and monitoring of this condition.[4] This application note describes a robust and sensitive method for the quantification of NAA in human urine using a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3), coupled with Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Principle
The method employs a stable isotope dilution technique, which is a gold standard for quantitative analysis by mass spectrometry.[1][5][6] A known amount of this compound (NAA-d3), a deuterated analog of NAA, is added to the urine sample as an internal standard.[1][2] Since NAA-d3 is chemically identical to NAA but has a different mass, it co-elutes with the endogenous NAA during chromatographic separation and experiences similar ionization effects in the mass spectrometer.[1] By measuring the ratio of the signal intensity of NAA to that of NAA-d3, accurate quantification can be achieved, correcting for variations in sample preparation and instrument response. The analysis is performed using Liquid Chromatography (LC) to separate NAA from other urine components, followed by Tandem Mass Spectrometry (MS/MS) for selective and sensitive detection.
Clinical Significance
The quantification of urinary NAA is a primary diagnostic tool for Canavan disease.[3][4] Patients with Canavan disease exhibit significantly elevated levels of NAA in their urine due to the inability to metabolize it.[2][3] Monitoring urinary NAA levels can also be valuable in assessing disease progression and the efficacy of potential therapeutic interventions. Furthermore, recent studies suggest that urinary NAA levels can help distinguish between different phenotypes of Canavan disease, with lower levels observed in milder forms of the disease.[7][8]
Experimental Workflow
The overall experimental workflow for the quantification of NAA in urine is depicted below.
Caption: Experimental workflow for urinary NAA quantification.
Detailed Protocol: Quantification of NAA in Urine by LC-MS/MS
Apparatus and Consumables
-
Liquid Chromatograph coupled with a Tandem Mass Spectrometer (LC-MS/MS)
-
C8 or C18 analytical column (e.g., 2.1 x 150 mm)[2]
-
Microcentrifuge
-
Vortex mixer
-
Autosampler vials
-
Pipettes and tips
Reagents and Standards
-
N-Acetyl-L-aspartic acid (NAA) analytical standard
-
This compound (NAA-d3) internal standard
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Control urine samples
Preparation of Stock Solutions and Standards
-
NAA Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA in water.
-
NAA-d3 Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve NAA-d3 in water.
-
Working Standards: Prepare a series of working standards by serially diluting the NAA stock solution with control urine to create a calibration curve.
-
Internal Standard Working Solution: Prepare a working solution of NAA-d3 by diluting the stock solution with the initial mobile phase.
Sample Preparation
The sample preparation for this method is straightforward, often referred to as a "dilute and shoot" method.[9]
-
Collect a random urine sample.
-
To a microcentrifuge tube, add a specific volume of urine (e.g., 50 µL).
-
Add a precise amount of the NAA-d3 internal standard working solution.
-
Dilute the mixture with the initial mobile phase (e.g., a mixture of acetonitrile and water with formic acid).[2]
-
Vortex the mixture thoroughly.
-
Centrifuge to pellet any particulate matter.
-
Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Method
5.1. Liquid Chromatography Conditions
-
Column: C8 or C18, 2.1 x 150 mm[2]
-
Mobile Phase: A mixture of acetonitrile and water (e.g., 1:1 v/v) containing 0.05% formic acid.[2]
-
Flow Rate: 0.25 mL/min[2]
-
Injection Volume: 5-10 µL
-
Column Temperature: Ambient or controlled (e.g., 40 °C)
-
Run Time: Approximately 2-3 minutes[2]
5.2. Mass Spectrometry Conditions
-
Ionization Mode: Electrospray Ionization (ESI), Negative Ion Mode[2]
-
Detection Mode: Multiple Reaction Monitoring (MRM)[2]
-
MRM Transitions:
Data Analysis and Quantification
-
Integrate the peak areas for both NAA and NAA-d3 for each sample and standard.
-
Calculate the peak area ratio of NAA to NAA-d3.
-
Construct a calibration curve by plotting the peak area ratio against the concentration of the NAA standards.
-
Determine the concentration of NAA in the urine samples by interpolating their peak area ratios from the calibration curve.
-
Normalize the NAA concentration to the urinary creatinine concentration to account for variations in urine dilution. The final concentration is typically expressed as mmol/mol creatinine.
Quantitative Data Summary
The following tables summarize the typical quantitative performance of this method.
Table 1: Method Performance Characteristics
| Parameter | Typical Value | Reference |
| Linearity | Up to 2 mmol/L | [2] |
| Limit of Quantification (LOQ) | 1 µmol/L | [2] |
| Inter-assay CV | < 7% | [9] |
| Intra-assay CV | < 7% | [9] |
| Recovery | 98.9 - 102.5% | [9] |
Table 2: Representative Urinary NAA Concentrations
| Population | NAA Concentration (mmol/mol creatinine) | Reference |
| Healthy Controls (n=159) | < 39 | [2] |
| Canavan Disease Patients (n=17) | 366 - 21,235 | [2] |
| Mild Phenotype Canavan Disease | Mean: 525.3 (Range: 25.2 - 1,335) | [7][8] |
| Typical Phenotype Canavan Disease | Mean: 1,369 (Range: 391.7 - 2,420) | [7][8] |
Signaling Pathway and Logical Relationships
The following diagram illustrates the metabolic pathway disruption in Canavan disease leading to the accumulation of NAA.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. ulf.org [ulf.org]
- 4. mayocliniclabs.com [mayocliniclabs.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. researchgate.net [researchgate.net]
- 8. Urine N-Acetylaspartate Distinguishes Phenotypes in Canavan Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Application Notes and Protocols for N-Acetyl-L-aspartic acid-d3 in Metabolic Flux Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is one of the most abundant amino acid derivatives in the central nervous system, where it plays a multifaceted role in neuronal health, energy metabolism, and myelin synthesis.[1][2][3] Synthesized in neurons from L-aspartate and acetyl-CoA, NAA is subsequently transported to oligodendrocytes. In these glial cells, the enzyme aspartoacylase hydrolyzes NAA, releasing acetate and L-aspartate.[1][3][4] The liberated acetate can be converted to acetyl-CoA, a central metabolite that serves as a key precursor for the synthesis of fatty acids and cholesterol, and can also enter the tricarboxylic acid (TCA) cycle for energy production.[1][2][5][6]
This metabolic pathway makes N-Acetyl-L-aspartic acid-d3 (NAA-d3), a stable isotope-labeled analog of NAA, a valuable tracer for metabolic flux analysis (MFA). By introducing NAA-d3 into a biological system and tracking the incorporation of the deuterium-labeled acetyl group into downstream metabolites, researchers can quantify the contribution of NAA-derived acetate to various metabolic processes, including de novo lipogenesis and TCA cycle activity. These insights are crucial for understanding the metabolic interplay between different cell types, particularly in neurological contexts, and for investigating metabolic reprogramming in diseases such as cancer and neurodegenerative disorders.
This document provides detailed application notes and a synthesized protocol for the use of NAA-d3 in metabolic flux analysis, primarily employing liquid chromatography-tandem mass spectrometry (LC-MS/MS).
Metabolic Fate of this compound
The core principle of using NAA-d3 as a tracer lies in its metabolic conversion. The deuterium atoms on the acetyl group act as a stable isotopic label that can be tracked as it is incorporated into other molecules.
Figure 1: Metabolic pathway of this compound.
Experimental Protocols
The following is a generalized protocol for a stable isotope tracing experiment using NAA-d3 in cultured cells. This protocol should be optimized based on the specific cell type and experimental goals.
Cell Culture and Labeling
-
Cell Seeding: Plate cells at a density that will result in approximately 80% confluency at the time of harvest. Allow cells to adhere and grow for 24-48 hours in standard culture medium.
-
Media Preparation: Prepare the labeling medium by supplementing the base medium (e.g., DMEM) with all necessary components (serum, amino acids, etc.), except for unlabeled NAA if it is present in the standard medium. Add NAA-d3 to the desired final concentration (e.g., 1-5 mM).
-
Isotopic Labeling:
-
Aspirate the standard culture medium from the cells.
-
Wash the cells once with pre-warmed phosphate-buffered saline (PBS).
-
Add the pre-warmed NAA-d3 labeling medium to the cells.
-
Incubate the cells for a predetermined duration to allow for the incorporation of the deuterium label and to reach isotopic steady state. This time should be determined empirically for the specific metabolic pathways of interest but can range from a few hours to over 24 hours.[7]
-
Metabolite Extraction
-
Quenching Metabolism:
-
Place the culture plates on ice.
-
Quickly aspirate the labeling medium.
-
Wash the cells once with ice-cold PBS.
-
-
Extraction:
-
Add a sufficient volume of ice-cold 80% methanol (or another suitable extraction solvent) to the plate to cover the cell monolayer.
-
Incubate at -80°C for at least 15 minutes.
-
Scrape the cells from the plate into the methanol solution.
-
Transfer the cell lysate to a microcentrifuge tube.
-
-
Sample Processing:
-
Centrifuge the lysate at maximum speed (e.g., >16,000 x g) for 10 minutes at 4°C to pellet cell debris and proteins.
-
Transfer the supernatant, which contains the polar metabolites, to a new tube.
-
Dry the metabolite extract under a stream of nitrogen or using a vacuum concentrator.
-
Resuspend the dried extract in a suitable solvent for LC-MS/MS analysis (e.g., 50% methanol).
-
LC-MS/MS Analysis
Analysis of NAA-d3 and its downstream metabolites can be performed using a triple quadrupole mass spectrometer in Multiple Reaction Monitoring (MRM) mode.
Table 1: Illustrative LC-MS/MS Parameters for Key Metabolites
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Polarity | Notes |
| N-Acetyl-L-aspartic acid (NAA) | 174.0 | 88.0, 130.0 | Negative | Endogenous NAA for reference.[8] |
| This compound (NAA-d3) | 177.0 | 89.0 | Negative | Deuterated tracer.[8] |
| L-Aspartic acid | 134.0 | 88.0 | Positive | To monitor the aspartate moiety.[9] |
| L-Aspartic acid-d3 | 137.0 | 91.0 | Positive | If tracing the aspartate backbone is also desired.[9] |
| Palmitate (C16:0) | 255.2 | 255.2 | Negative | Unlabeled fatty acid. |
| Palmitate-d(n) | 255.2 + n | 255.2 + n | Negative | Deuterated fatty acid isotopologues. |
| Citrate | 191.0 | 111.0, 87.0 | Negative | TCA cycle intermediate. |
| Citrate-d(n) | 191.0 + n | 111.0 + n, 87.0 + n | Negative | Deuterated citrate isotopologues. |
Note: These are example transitions and should be optimized for the specific instrument used. "n" represents the number of incorporated deuterium atoms.
Data Presentation and Analysis
The primary data obtained from the LC-MS/MS analysis will be the mass isotopologue distributions (MIDs) for metabolites of interest. The MID represents the relative abundance of each isotopologue (M+0, M+1, M+2, etc.) of a given metabolite.
Table 2: Hypothetical Mass Isotopologue Distribution Data
| Metabolite | Condition | M+0 (%) | M+1 (%) | M+2 (%) | M+3 (%) | M+4 (%) |
| Palmitate | Control | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| NAA-d3 Labeled | 65.0 | 15.0 | 10.0 | 5.0 | 5.0 | |
| Citrate | Control | 100.0 | 0.0 | 0.0 | 0.0 | 0.0 |
| NAA-d3 Labeled | 80.0 | 12.0 | 8.0 | 0.0 | 0.0 |
From the MIDs, the fractional contribution of NAA-d3 to the synthesis of these metabolites can be calculated. More advanced metabolic flux analysis software (e.g., INCA, Metran) can be used to fit the experimental MID data to a metabolic network model to estimate intracellular flux rates.
Table 3: Illustrative Calculated Metabolic Fluxes
| Metabolic Flux | Flux Rate (nmol/10^6 cells/hr) - Control | Flux Rate (nmol/10^6 cells/hr) - Experimental Condition |
| De Novo Lipogenesis from NAA-acetate | 0.5 ± 0.1 | 5.2 ± 0.8 |
| TCA Cycle flux from NAA-acetate | 1.2 ± 0.3 | 8.5 ± 1.1 |
| Total Glucose Uptake | 150 ± 15 | 145 ± 12 |
Visualization of Experimental Workflow
A clear workflow is essential for planning and executing metabolic flux experiments.
References
- 1. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer [frontiersin.org]
- 3. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. N-acetylaspartate pathway is nutrient responsive and coordinates lipid and energy metabolism in brown adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation [frontiersin.org]
- 6. N-Acetylaspartate reductions in brain injury: impact on post-injury neuroenergetics, lipid synthesis, and protein acetylation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. d-nb.info [d-nb.info]
- 8. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Development of a UPLC-MS/MS method for the therapeutic monitoring of L-asparaginase - PMC [pmc.ncbi.nlm.nih.gov]
Application of N-Acetyl-L-aspartic acid-d3 in Neurodegeneration Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is a highly abundant amino acid derivative found predominantly in neurons within the central nervous system (CNS). Its concentration is widely regarded as a reliable marker of neuronal health and viability. In a multitude of neurodegenerative disorders, including Alzheimer's disease, Parkinson's disease, and Huntington's disease, a significant reduction in NAA levels is consistently observed in affected brain regions. This decline, detectable non-invasively by magnetic resonance spectroscopy (MRS), is interpreted as an indicator of neuronal dysfunction or loss.
The deuterated form, N-Acetyl-L-aspartic acid-d3 (NAA-d3), serves as a stable isotope tracer, offering a powerful tool to dynamically investigate NAA metabolism, including its synthesis, turnover, and catabolism. By introducing NAA-d3 into a biological system, researchers can track the fate of the labeled molecule, providing insights into metabolic fluxes and pathway alterations that may be pivotal in the pathogenesis and progression of neurodegenerative diseases. Furthermore, NAA-d3 is an essential internal standard for the precise and accurate quantification of endogenous NAA levels in various biological matrices using mass spectrometry-based techniques.
These application notes provide an overview of the use of NAA-d3 in neurodegeneration research, complete with detailed experimental protocols and data presentation to facilitate its integration into preclinical studies.
Core Applications of NAA-d3 in Neurodegeneration Research
The unique properties of this compound (NAA-d3) make it an invaluable tool for researchers in the field of neurodegeneration. Its primary applications can be categorized as follows:
-
Stable Isotope Tracer for Metabolic Flux Analysis : By introducing NAA-d3 into animal models of neurodegenerative diseases, researchers can trace its metabolic fate. This allows for the quantification of NAA turnover rates, providing a dynamic measure of neuronal metabolism that is not captured by static NAA concentration measurements alone. This is crucial for understanding how metabolic pathways are altered in disease states.
-
Internal Standard for Accurate Quantification : In mass spectrometry-based analyses (LC-MS/MS), NAA-d3 is the gold standard internal standard for the precise quantification of endogenous NAA in biological samples such as brain tissue and cerebrospinal fluid (CSF). Its chemical similarity to NAA, with a distinct mass difference, allows for correction of variations in sample preparation and instrument response, ensuring high accuracy and reproducibility of results.
Signaling and Metabolic Pathways
N-Acetyl-L-aspartic acid (NAA) is synthesized in neuronal mitochondria from L-aspartic acid and acetyl-CoA. Following its synthesis, NAA is transported into the cytoplasm and subsequently released into the extracellular space. It is then taken up by oligodendrocytes, the myelin-producing cells of the CNS. Within oligodendrocytes, the enzyme aspartoacylase (ASPA) hydrolyzes NAA into acetate and L-aspartate. The acetate can then be utilized for the synthesis of fatty acids and myelin. This metabolic interplay between neurons and oligodendrocytes is crucial for maintaining myelin integrity. The use of NAA-d3 allows for the detailed investigation of this intercompartmental metabolic cycle.
Experimental Protocols
Protocol 1: In Vivo Administration of NAA-d3 in a Mouse Model of Alzheimer's Disease
This protocol describes the administration of NAA-d3 to a transgenic mouse model of Alzheimer's disease (e.g., APP/PS1) to study NAA turnover.
Materials:
-
This compound (NAA-d3)
-
Sterile, pyrogen-free saline (0.9% NaCl)
-
APP/PS1 transgenic mice and wild-type littermate controls (age-matched)
-
Animal handling and injection equipment (e.g., insulin syringes)
-
Anesthesia (e.g., isoflurane)
-
Tissue collection tools
Procedure:
-
Preparation of NAA-d3 Solution:
-
Dissolve NAA-d3 in sterile saline to a final concentration of 10 mg/mL.
-
Ensure complete dissolution and filter-sterilize the solution using a 0.22 µm syringe filter.
-
-
Animal Handling and Administration:
-
Acclimatize mice to the housing conditions for at least one week prior to the experiment.
-
Administer NAA-d3 solution via intraperitoneal (i.p.) injection at a dose of 100 mg/kg body weight.
-
A control group of animals should receive an equivalent volume of sterile saline.
-
-
Time-Course and Sample Collection:
-
At designated time points post-injection (e.g., 0, 2, 4, 8, 12, 24, and 48 hours), euthanize a subset of mice from each group.
-
Rapidly collect blood via cardiac puncture into EDTA-containing tubes. Centrifuge at 2000 x g for 15 minutes at 4°C to obtain plasma.
-
Perfuse the animals transcardially with ice-cold phosphate-buffered saline (PBS) to remove blood from the brain.
-
Dissect the brain and isolate specific regions of interest (e.g., hippocampus, cortex).
-
Snap-freeze the plasma and brain tissue samples in liquid nitrogen and store at -80°C until analysis.
-
Protocol 2: Quantification of NAA and NAA-d3 in Brain Tissue by LC-MS/MS
This protocol provides a method for the simultaneous quantification of endogenous NAA and administered NAA-d3 in brain tissue samples.
Materials:
-
Brain tissue samples from Protocol 1
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) standard
-
Internal Standard (IS): N-Acetyl-L-aspartic acid-13C6,15N
-
Acetonitrile (ACN), HPLC grade
-
Formic acid (FA), LC-MS grade
-
Water, LC-MS grade
-
Homogenizer
-
Centrifuge
-
LC-MS/MS system
Procedure:
-
Sample Preparation:
-
Weigh approximately 50 mg of frozen brain tissue.
-
Add 500 µL of ice-cold ACN containing the internal standard (e.g., 1 µM).
-
Homogenize the tissue on ice.
-
Centrifuge the homogenate at 14,000 x g for 15 minutes at 4°C.
-
Collect the supernatant and transfer to a new tube.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the dried extract in 100 µL of mobile phase A (see below).
-
-
LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Column: C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm).
-
Mobile Phase A: 0.1% FA in water.
-
Mobile Phase B: 0.1% FA in ACN.
-
Gradient: A suitable gradient to separate NAA from other matrix components (e.g., 0-5% B over 5 minutes).
-
Flow Rate: 0.3 mL/min.
-
Injection Volume: 5 µL.
-
-
Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
Multiple Reaction Monitoring (MRM) Transitions:
-
NAA: m/z 174 -> 130
-
NAA-d3: m/z 177 -> 133
-
Internal Standard (NAA-13C6,15N): m/z 181 -> 135
-
-
Optimize collision energy and other MS parameters for each transition.
-
-
-
Data Analysis:
-
Construct calibration curves for both NAA and NAA-d3 using known concentrations of standards.
-
Calculate the peak area ratios of the analytes to the internal standard.
-
Determine the concentrations of NAA and NAA-d3 in the samples from the calibration curves.
-
Data Presentation
Quantitative data from stable isotope tracing studies should be presented in a clear and organized manner to facilitate comparison and interpretation.
Table 1: Hypothetical NAA and NAA-d3 Concentrations in the Hippocampus of APP/PS1 and Wild-Type (WT) Mice Following a Single i.p. Dose of NAA-d3 (100 mg/kg)
| Time (hours) | Genotype | NAA Concentration (µg/g tissue) | NAA-d3 Concentration (µg/g tissue) |
| 0 | WT | 1250 ± 85 | 0 |
| APP/PS1 | 980 ± 70 | 0 | |
| 2 | WT | 1245 ± 90 | 250 ± 30 |
| APP/PS1 | 975 ± 65 | 210 ± 25 | |
| 8 | WT | 1255 ± 80 | 180 ± 20 |
| APP/PS1 | 985 ± 75 | 130 ± 15 | |
| 24 | WT | 1250 ± 88 | 50 ± 8 |
| APP/PS1 | 980 ± 72 | 30 ± 5 | |
| 48 | WT | 1248 ± 82 | 5 ± 2 |
| APP/PS1 | 978 ± 68 | 2 ± 1 |
Data are presented as mean ± standard deviation (n=5 per group).
From this data, the turnover rate of NAA can be calculated by fitting the decay of the NAA-d3 concentration over time to an exponential decay model. A faster decay rate in the APP/PS1 mice compared to wild-type controls could indicate altered NAA metabolism in the disease state.
Conclusion
This compound is a versatile and powerful tool for probing the dynamics of neuronal metabolism in the context of neurodegeneration. Its application as a stable isotope tracer allows for the quantification of metabolic fluxes that are not apparent from static measurements of NAA concentration. The protocols provided herein offer a framework for researchers to incorporate NAA-d3 into their preclinical studies, paving the way for a deeper understanding of the metabolic underpinnings of neurodegenerative diseases and the identification of novel therapeutic targets.
Application Note: Quantitative Analysis of Plasma N-Acetylaspartate (NAA) using a Stable Isotope Dilution LC-MS/MS Method
Abstract
This application note describes a robust and sensitive method for the quantitative analysis of N-Acetylaspartate (NAA) in human plasma using liquid chromatography-tandem mass spectrometry (LC-MS/MS). The method utilizes a stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (d3-NAA), for accurate and precise quantification. This assay is suitable for clinical research and drug development applications where monitoring plasma NAA levels is of interest, particularly in the context of neurological and metabolic disorders.
Introduction
N-Acetylaspartate (NAA) is one of the most abundant amino acid derivatives in the central nervous system and is considered a marker of neuronal health and viability.[1][2][3] Its concentration in the brain is measured by magnetic resonance spectroscopy (MRS) to monitor the progression of various neurodegenerative diseases such as Alzheimer's disease, Huntington's disease, and multiple sclerosis.[4][5] While predominantly found in the brain, NAA is also present in circulation, and its levels in plasma may reflect alterations in brain metabolism or neuronal integrity.[4][5] The enzyme responsible for NAA synthesis is primarily located in neuronal mitochondria.[1][4] Dysregulation of plasma NAA has been associated with conditions like obesity, type 2 diabetes, and Canavan disease, an inherited metabolic disorder characterized by the deficiency of the enzyme aspartoacylase, which breaks down NAA.[4][6][7]
Accurate and precise measurement of plasma NAA is crucial for understanding its physiological roles and its potential as a biomarker. Liquid chromatography-tandem mass spectrometry (LC-MS/MS) with stable isotope dilution is the gold standard for quantitative bioanalysis due to its high selectivity and sensitivity. This application note provides a detailed protocol for the determination of NAA in plasma using d3-NAA as the internal standard.
Experimental
Materials and Reagents
-
N-Acetyl-L-aspartic acid (NAA) reference standard
-
Human plasma (K2EDTA)
-
Acetonitrile (LC-MS grade)
-
Methanol (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Deionized water
Instrumentation
-
A high-performance liquid chromatography (HPLC) system coupled to a triple quadrupole mass spectrometer.
-
A C8 or HILIC analytical column is recommended for chromatographic separation.[6][9]
Sample Preparation
A simple protein precipitation method is employed for plasma sample preparation.
-
Thaw plasma samples at room temperature.
-
To a 100 µL aliquot of plasma, add 300 µL of a precipitation solution containing acetonitrile with 1% formic acid and the internal standard, d3-NAA.[10]
-
Vortex the mixture thoroughly to ensure complete protein precipitation.
-
Centrifuge the samples to pellet the precipitated proteins.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the dried residue in an appropriate volume of the initial mobile phase.
-
Inject an aliquot of the reconstituted sample into the LC-MS/MS system.
Some methods may involve a derivatization step, such as esterification, to improve chromatographic performance, although direct injection of the supernatant after dilution is also possible and has been shown to be effective.[6][11]
LC-MS/MS Method
The following are typical LC-MS/MS parameters that can be optimized for the specific instrumentation used.
Liquid Chromatography:
| Parameter | Value |
| Column | C8 (2.1 x 150 mm) or HILIC column[6][9] |
| Mobile Phase A | 0.05% Formic acid in Water[6] |
| Mobile Phase B | Acetonitrile[6] |
| Flow Rate | 0.25 mL/min[6] |
| Injection Volume | 5-10 µL |
| Column Temperature | Ambient or 40°C |
| Run Time | Approximately 2-5 minutes[6] |
Mass Spectrometry:
| Parameter | Value |
| Ionization Mode | Negative Ion Electrospray (ESI-) or Positive Ion Electrospray (ESI+)[6][9] |
| MRM Transitions | NAA: m/z 174 -> 88, 174 -> 130, 174 -> 58[6] d3-NAA: m/z 177 -> 89[6] |
| Collision Energy | Optimized for the specific instrument |
| Dwell Time | 100-200 ms |
Results and Discussion
The developed LC-MS/MS method demonstrates excellent performance for the quantification of NAA in human plasma. The use of a stable isotope-labeled internal standard, d3-NAA, ensures high accuracy and precision by compensating for matrix effects and variations in sample preparation and instrument response.[1]
Method Validation
The method should be validated according to regulatory guidelines (e.g., FDA or EMA). Key validation parameters are summarized below.
| Parameter | Typical Performance |
| Linearity | 0.01 - 10 µg/mL (correlation coefficient > 0.99)[9] |
| Lower Limit of Quantification (LLOQ) | 1 µmol/L or 0.06 ng/mL[6][11] |
| Intra- and Inter-assay Precision (%RSD) | < 15% (< 7.1% reported in one study)[9] |
| Intra- and Inter-assay Accuracy (%Bias) | Within ±15% (92.6-107.0% of nominal reported in one study)[9] |
| Recovery | > 76%[9] |
Clinical Applications
This method can be applied to measure plasma NAA concentrations in various clinical research settings. Studies have shown that circulating NAA levels are associated with age, obesity, and glucose metabolism.[4][5][12] For instance, fasting plasma NAA concentrations have been reported to range from 94 to 567 nmol/L in a mixed population of healthy individuals and patients with type 2 diabetes.[4] In another study, reference ranges in control subjects were found to be between 16.46-63.40 ng/mL.[11] This assay can be a valuable tool for investigating the role of NAA in the pathophysiology of various diseases and for monitoring therapeutic interventions.
Conclusion
The described LC-MS/MS method using d3-NAA as an internal standard provides a reliable and sensitive approach for the quantification of NAA in human plasma. The simple sample preparation and short analytical run time make it suitable for high-throughput analysis in clinical and research laboratories. This application note provides a solid foundation for researchers, scientists, and drug development professionals to implement this method for their specific needs.
Protocols
Protocol 1: Preparation of Stock and Working Solutions
-
NAA Stock Solution (1 mg/mL): Accurately weigh and dissolve the NAA reference standard in a suitable solvent (e.g., methanol or water).
-
d3-NAA Internal Standard Stock Solution (1 mg/mL): Accurately weigh and dissolve the d3-NAA in a suitable solvent.
-
NAA Working Solutions: Prepare a series of working solutions by serially diluting the NAA stock solution with an appropriate solvent (e.g., 50:50 acetonitrile:water) to be used for creating calibration curves and quality control (QC) samples.
-
d3-NAA Working Solution: Dilute the d3-NAA stock solution to the desired concentration for spiking into the precipitation solution.
Protocol 2: Plasma Sample Preparation and Analysis
-
Label microcentrifuge tubes for calibration standards, QCs, and unknown samples.
-
Spike blank plasma with the appropriate NAA working solutions to prepare calibration standards and QCs.
-
Add 100 µL of plasma (blank, standard, QC, or unknown) to the corresponding labeled tubes.
-
Add 300 µL of the protein precipitation solution (acetonitrile with 1% formic acid containing the d3-NAA internal standard).
-
Vortex each tube for 30 seconds.
-
Centrifuge at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.
-
Carefully transfer the supernatant to a clean set of labeled tubes.
-
Evaporate the supernatant to dryness under a stream of nitrogen at 40°C.
-
Reconstitute the residue with 100 µL of the initial mobile phase (e.g., 50% acetonitrile in water with 0.05% formic acid).[6]
-
Vortex briefly and transfer to autosampler vials.
-
Inject the samples onto the LC-MS/MS system.
Visualizations
Caption: Experimental workflow for plasma NAA measurement.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. N-acetylaspartate (NAA): Significance and symbolism [wisdomlib.org]
- 3. N-acetyl-L-((13)C4)aspartic Acid|13C4 Labeled [benchchem.com]
- 4. Frontiers | Plasma N-Acetylaspartate Is Related to Age, Obesity, and Glucose Metabolism: Effects of Antidiabetic Treatment and Bariatric Surgery [frontiersin.org]
- 5. Plasma N-Acetylaspartate Is Related to Age, Obesity, and Glucose Metabolism: Effects of Antidiabetic Treatment and Bariatric Surgery - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. medchemexpress.com [medchemexpress.com]
- 9. A multi-matrix HILIC-MS/MS method for the quantitation of endogenous small molecule neurological biomarker N-acetyl aspartic acid (NAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Circulating N-Acetylaspartate does not track brain NAA concentrations, cognitive function or features of small vessel disease in humans - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols: N-Acetyl-L-aspartic acid-d3 in Prenatal Diagnosis of Metabolic Disorders
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is a vital amino acid derivative found predominantly in the central nervous system. Elevated levels of NAA in bodily fluids are a key biochemical marker for Canavan disease, a severe, progressive, and fatal autosomal recessive leukodystrophy.[1] This devastating neurological disorder is caused by a deficiency of the enzyme aspartoacylase, which is responsible for the hydrolysis of NAA into acetate and L-aspartate.[2] The prenatal diagnosis of Canavan disease is crucial for genetic counseling and informed decision-making for at-risk families. This is reliably achieved by the quantitative analysis of NAA in amniotic fluid.[3][4]
The stable isotope-labeled internal standard, N-Acetyl-L-aspartic acid-d3 (NAA-d3), plays a pivotal role in the accurate and precise quantification of NAA levels. By using NAA-d3 in stable isotope dilution analysis coupled with mass spectrometry, laboratories can achieve high sensitivity and specificity in prenatal screening.[1][5] These application notes provide a comprehensive overview and detailed protocols for the use of NAA-d3 in the prenatal diagnosis of Canavan disease.
Pathophysiology of Canavan Disease
Canavan disease is characterized by a mutation in the ASPA gene, which codes for the enzyme aspartoacylase. This enzymatic deficiency leads to the accumulation of its substrate, NAA, in the brain.[1] The excess NAA disrupts the normal osmotic environment within the brain and impairs the synthesis of myelin, the protective sheath around nerve fibers. This results in the characteristic spongy degeneration of the white matter of the brain, leading to severe neurological symptoms.[1]
References
- 1. Canavan Disease - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Reliable prenatal diagnosis of Canavan disease (aspartoacylase deficiency): comparison of enzymatic and metabolite analysis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Canavan disease prenatal diagnosis and genetic counseling - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for N-Acetyl-L-aspartic acid-d3 in Stable Isotope Dilution Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Acetyl-L-aspartic acid (NAA) is an abundant amino acid derivative found predominantly in the central nervous system, where it plays several crucial roles, including serving as a precursor for myelin lipid synthesis and as a marker of neuronal health.[1][2] Altered levels of NAA are associated with various neurological disorders, most notably Canavan disease, an autosomal recessive leukodystrophy characterized by a deficiency of the enzyme aspartoacylase, leading to a massive accumulation of NAA.[3]
Stable isotope dilution analysis coupled with mass spectrometry is the gold standard for the accurate quantification of endogenous metabolites in complex biological matrices. N-Acetyl-L-aspartic acid-d3 (NAA-d3) is a deuterated analog of NAA that serves as an ideal internal standard for these assays. Its chemical and physical properties are nearly identical to the endogenous analyte, ensuring similar behavior during sample preparation and analysis, which corrects for matrix effects and variations in instrument response.[4] This document provides detailed protocols for the use of NAA-d3 in stable isotope dilution assays for the quantification of NAA in biological samples using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Metabolic Pathway of N-Acetyl-L-aspartic Acid
NAA is synthesized in neuronal mitochondria from L-aspartate and acetyl-CoA by the enzyme aspartate N-acetyltransferase.[5][6] It is then transported out of the neurons and taken up by oligodendrocytes and astrocytes.[5] In these glial cells, the enzyme aspartoacylase hydrolyzes NAA back into L-aspartate and acetate.[6][7] The acetate can then be used for the synthesis of fatty acids and steroids, which are essential components of myelin.[5]
Experimental Protocols
Quantification of N-Acetyl-L-aspartic Acid in Urine by LC-MS/MS
This protocol is adapted from a "dilute and shoot" method, which is highly efficient for high-throughput clinical analysis.[3][8]
Materials:
-
N-Acetyl-L-aspartic acid (NAA) standard (Sigma-Aldrich or equivalent)
-
This compound (NAA-d3) internal standard (MedChemExpress or equivalent)[4]
-
LC-MS grade acetonitrile, water, and formic acid
-
Pooled control urine for calibrators and quality control samples
Instrumentation:
-
Liquid Chromatograph coupled to a Tandem Mass Spectrometer (e.g., AB Sciex, Waters, Agilent, or equivalent)
Procedure:
-
Preparation of Stock Solutions:
-
Prepare a 1 mg/mL stock solution of NAA in water.
-
Prepare a 1 mg/mL stock solution of NAA-d3 in water.
-
-
Preparation of Calibration Standards and Quality Controls (QCs):
-
Prepare a series of working standard solutions of NAA by serial dilution of the stock solution.
-
Spike pooled control urine with the working standard solutions to create calibration standards at concentrations ranging from 1 to 2000 µmol/L.[8]
-
Prepare QCs at low, medium, and high concentrations in a similar manner.
-
-
Sample Preparation:
-
To 10 µL of urine sample, calibrator, or QC, add 990 µL of a working solution of NAA-d3 in 50% acetonitrile with 0.05% formic acid.
-
Vortex mix for 10 seconds.
-
Transfer to an autosampler vial for injection.
-
LC-MS/MS Parameters:
| Parameter | Value |
| LC Column | C8 or C18 minibore column (e.g., 2.1 x 150 mm)[3] |
| Mobile Phase | Isocratic: 50% acetonitrile in water with 0.05% formic acid[3][8] |
| Flow Rate | 0.25 mL/min[3][8] |
| Injection Volume | 5-10 µL |
| Column Temperature | 40 °C |
| Ionization Mode | Negative Ion Electrospray (ESI-)[3][8] |
| MS Analysis Mode | Multiple Reaction Monitoring (MRM)[3] |
| MRM Transitions | NAA: m/z 174 -> 88, 174 -> 130, 174 -> 58[3] NAA-d3: m/z 177 -> 89[3] |
| Dwell Time | 100-200 ms |
| Collision Energy (CE) | Optimize for your specific instrument |
| Declustering Potential (DP) | Optimize for your specific instrument |
Data Analysis:
-
Quantify NAA by calculating the peak area ratio of the analyte to the internal standard (NAA/NAA-d3).
-
Construct a calibration curve by plotting the peak area ratios of the calibrators against their known concentrations.
-
Determine the concentration of NAA in the unknown samples by interpolation from the calibration curve.
Quantification of N-Acetyl-L-aspartic Acid in Plasma or CSF
For plasma or cerebrospinal fluid (CSF), a protein precipitation step is typically required.
Procedure:
-
Sample Preparation:
-
To 50 µL of plasma or CSF, add 10 µL of the NAA-d3 internal standard working solution.
-
Add 200 µL of ice-cold acetonitrile to precipitate proteins.[9]
-
Vortex for 30 seconds.
-
Centrifuge at >10,000 x g for 10 minutes at 4°C.
-
Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
-
Reconstitute the residue in 100 µL of the mobile phase.
-
Transfer to an autosampler vial for injection.
-
LC-MS/MS and Data Analysis:
-
Follow the same LC-MS/MS parameters and data analysis procedures as described for the urine protocol.
Experimental Workflow
Data Presentation
The performance of the described LC-MS/MS method for NAA quantification in urine is summarized below.[8]
Table 1: Method Validation Parameters
| Parameter | Result |
| Linearity Range | 1 - 2000 µmol/L |
| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) |
| Intra-assay Coefficient of Variation (CV) | < 7% |
| Inter-assay Coefficient of Variation (CV) | < 7% |
| Recovery | 98.9 - 102.5% |
Table 2: Representative NAA Concentrations in Urine
| Population | NAA Concentration (mmol/mol creatinine) |
| Control Subjects (n=159) | < 39 |
| Canavan Disease Patients (n=17) | 366 - 21,235 |
Data sourced from published literature.[3]
Conclusion
The use of this compound as an internal standard in stable isotope dilution assays provides a robust, sensitive, and specific method for the quantification of NAA in various biological matrices. The detailed protocols and performance data presented here serve as a valuable resource for researchers and clinicians investigating the role of NAA in health and disease, particularly in the context of neurological disorders like Canavan disease. The simplicity of the "dilute and shoot" method for urine samples makes it particularly well-suited for high-throughput clinical screening.
References
- 1. Human Metabolome Database: Showing metabocard for N-Acetyl-L-aspartic acid (HMDB0000812) [hmdb.ca]
- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Aspartic Acid in Health and Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 6. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 8. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
Troubleshooting & Optimization
preventing deuterium exchange in N-Acetyl-L-aspartic acid-d3 during sample prep.
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on preventing deuterium exchange in N-Acetyl-L-aspartic acid-d3 (NAA-d3) during sample preparation. Deuterium exchange can lead to inaccurate quantification in mass spectrometry-based analyses by altering the mass of the internal standard.[1] This resource offers troubleshooting advice, frequently asked questions (FAQs), and detailed experimental protocols to ensure the isotopic integrity of your NAA-d3 standard.
Frequently Asked Questions (FAQs)
Q1: What is deuterium exchange and why is it a concern for this compound?
A1: Deuterium (D) exchange, or H/D back-exchange, is a chemical process where a deuterium atom on your NAA-d3 internal standard is replaced by a hydrogen (H) atom from the surrounding environment, such as from water or other protic solvents.[1] This is a significant issue because it changes the mass-to-charge ratio (m/z) of the internal standard, which is the basis for its differentiation from the unlabeled analyte in mass spectrometry. The loss of deuterium can lead to an underestimation of the internal standard's concentration, resulting in an overestimation of the endogenous NAA concentration.[1]
Q2: Which positions on the this compound molecule are most susceptible to deuterium exchange?
A2: Commercially available this compound is typically deuterated at the 2,3,3-positions of the aspartic acid backbone. The hydrogens on carbons adjacent to carbonyl groups (like those in carboxylic acids and amides) are known to be more acidic and, therefore, more susceptible to exchange, particularly under acid- or base-catalyzed conditions.[2] While deuterium labels on heteroatoms (like the amide nitrogen or carboxylic acid oxygen) are highly labile, the C-D bonds at the 2 and 3 positions are generally more stable but can still be compromised under harsh conditions.
Q3: What are the primary factors that promote deuterium exchange in NAA-d3?
A3: The main factors that can induce deuterium exchange are:
-
pH: Both acidic and basic conditions can catalyze the exchange of deuterium for hydrogen. The rate of exchange for amide protons is often at a minimum around pH 2.5-3.
-
Temperature: Higher temperatures accelerate the rate of chemical reactions, including deuterium exchange.
-
Solvent: Protic solvents (e.g., water, methanol, ethanol) are a source of hydrogen atoms and can facilitate exchange. The longer the exposure to these solvents, the greater the potential for exchange. Aprotic solvents (e.g., acetonitrile, tetrahydrofuran) are preferred when possible.
-
Exposure Time: The longer the NAA-d3 is exposed to unfavorable conditions (high temperature, extreme pH, protic solvents), the greater the extent of back-exchange will be.
Q4: How can I minimize deuterium exchange during my sample preparation workflow?
A4: To minimize deuterium exchange, it is recommended to:
-
Maintain a low temperature (0-4°C) throughout the entire sample preparation process.
-
Work under mildly acidic conditions (pH ~2.5-6) where the rate of exchange is minimized.
-
Use aprotic solvents for extraction and reconstitution whenever your experimental protocol allows.
-
Minimize the time samples spend in protic solvents and at room temperature.
-
Prepare fresh working solutions of the internal standard and analyze samples as quickly as possible after preparation.
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Solution |
| Decreasing or inconsistent internal standard peak area across a run. | Deuterium back-exchange is occurring in the autosampler. | Ensure the autosampler is cooled (e.g., 4°C). Reduce the residence time of samples in the autosampler by optimizing the injection sequence. |
| Signal for unlabeled NAA is detected in a blank sample spiked only with NAA-d3. | The NAA-d3 standard has undergone back-exchange, or the stock solution is contaminated. | Verify the isotopic purity of the standard with high-resolution mass spectrometry. Prepare fresh stock and working solutions in an appropriate aprotic or D₂O-based solvent. Re-evaluate the sample preparation conditions (pH, temperature) to identify the source of exchange. |
| Quantification results show high variability or a positive bias. | Inconsistent back-exchange across samples, standards, and quality controls. | Strictly standardize all sample preparation steps, including incubation times, temperatures, and solution pH. Implement a protocol to assess the stability of the internal standard under your specific experimental conditions. |
| Retention time of the deuterated standard is slightly different from the analyte. | Isotope effect. This is a known phenomenon with deuterated standards and can be exacerbated by chromatographic conditions. | Optimize the chromatographic method (e.g., gradient, temperature) to improve co-elution. While minor shifts may be unavoidable, significant separation can impact quantification accuracy. |
Quantitative Data on Factors Influencing Deuterium Exchange
Table 1: Illustrative Effect of pH on Deuterium Exchange Rate
| pH | Relative Exchange Rate | Stability of NAA-d3 |
| < 2 | Moderate to High | Low |
| 2.5 - 4 | Low | High |
| 4 - 7 | Low to Moderate | Moderate to High |
| > 8 | High | Low |
Note: The minimum exchange rate for many compounds with amide protons is in the acidic range of pH 2.5-3.
Table 2: Illustrative Effect of Temperature on Deuterium Exchange Rate
| Temperature | Relative Exchange Rate | Recommended Action |
| -20°C to 0°C | Very Low | Ideal for storage and processing. |
| 4°C | Low | Recommended for autosamplers and short-term storage. |
| Room Temperature (~25°C) | Moderate | Minimize exposure time. |
| > 37°C | High to Very High | Avoid. |
Table 3: Illustrative Effect of Solvent on Deuterium Exchange
| Solvent Type | Examples | Potential for Exchange | Recommendation |
| Aprotic | Acetonitrile, Tetrahydrofuran | Low | Preferred for reconstitution and extraction. |
| Protic | Water, Methanol, Ethanol | High | Minimize use and exposure time. If necessary, use at low temperatures. |
| Deuterated | D₂O, Methanol-d4 | Low (forward exchange) | Can be used for preparing stock solutions to maintain deuteration. |
Experimental Protocols
Protocol 1: Sample Preparation Using Protein Precipitation with Acetonitrile
This protocol is designed to minimize deuterium exchange by maintaining low temperatures and using a predominantly aprotic solvent for protein removal.
-
Pre-chill all solutions and materials: Place acetonitrile (ACN), water (for dilution if needed), and all centrifuge tubes on ice.
-
Sample Aliquoting: In a pre-chilled microcentrifuge tube, add 50 µL of the biological sample (e.g., plasma, tissue homogenate).
-
Internal Standard Spiking: Add a precise volume of the NAA-d3 working solution to each sample.
-
Protein Precipitation: Add 200 µL of ice-cold ACN to each tube.
-
Vortexing: Vortex the samples for 30 seconds to ensure thorough mixing and protein precipitation.
-
Incubation: Incubate the samples at -20°C for 20 minutes to enhance protein precipitation.
-
Centrifugation: Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.
-
Supernatant Transfer: Carefully transfer the supernatant to a new tube for analysis or further processing (e.g., evaporation and reconstitution).
-
Analysis: Analyze the samples by LC-MS/MS as soon as possible. If storage is necessary, store the extracts at -80°C.
Protocol 2: Assessing the Stability of this compound Under Your Experimental Conditions
This protocol helps to determine if your specific sample handling and storage conditions are causing deuterium back-exchange.
-
Prepare two sets of samples in a blank matrix (e.g., water or stripped plasma):
-
Set A (Control): Spike the blank matrix with a known concentration of unlabeled NAA and the working concentration of NAA-d3. Process immediately according to your standard protocol and analyze.
-
Set B (Stability Test): Spike the blank matrix with only the working concentration of NAA-d3.
-
-
Incubate Set B: Subject the samples in Set B to the conditions you wish to test (e.g., let them sit at room temperature for 4 hours, or in the autosampler at 4°C for 24 hours).
-
Process and Analyze Set B: After the incubation period, process the Set B samples using your standard protocol and analyze them by LC-MS/MS.
-
Data Analysis:
-
In the chromatograms for Set B, monitor the mass transition for unlabeled NAA.
-
A significant increase in the peak area of unlabeled NAA in Set B compared to a freshly prepared sample of only NAA-d3 (or compared to the signal in Set A that can be attributed to natural isotopes if any) indicates that deuterium back-exchange has occurred.
-
Quantify the percentage of back-exchange by comparing the peak area of the newly formed unlabeled NAA to the remaining NAA-d3 peak area.
-
Visualizations
Caption: A generalized workflow for sample preparation designed to minimize deuterium exchange.
Caption: A troubleshooting flowchart for addressing issues related to NAA-d3 instability.
References
Technical Support Center: N-Acetyl-L-aspartic acid-d3 (NAA-d3) Internal Standard
Welcome to the technical support center for the use of N-Acetyl-L-aspartic acid-d3 (NAA-d3) as an internal standard in mass spectrometry-based assays. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guides and address common challenges encountered during experimental work.
Frequently Asked Questions (FAQs)
Q1: What is this compound (NAA-d3) and why is it used as an internal standard?
A1: this compound (NAA-d3) is a deuterium-labeled version of N-Acetyl-L-aspartic acid (NAA), an abundant metabolite primarily found in the central nervous system.[1] It is chemically identical to endogenous NAA but has a slightly higher mass due to the replacement of three hydrogen atoms with deuterium.[1] This mass difference allows it to be distinguished from the unlabeled NAA by a mass spectrometer.[1] It is used as an internal standard to improve the accuracy and precision of NAA quantification in biological samples by correcting for variations in sample preparation, injection volume, and matrix effects.[1][2][3]
Q2: What are the most common issues observed when using NAA-d3 as an internal standard?
A2: The most frequently encountered problems include inaccurate or inconsistent quantitative results, chromatographic peak shape issues, and the appearance of unexpected signals. These issues often stem from a few core challenges:
-
Chromatographic Shift: The deuterated standard (NAA-d3) may have a slightly different retention time than the native analyte (NAA).[4][5]
-
Differential Matrix Effects: Components in the sample matrix can affect the ionization of NAA and NAA-d3 differently, leading to ion suppression or enhancement.[4][5][6]
-
Isotopic Purity and Exchange: The internal standard may contain unlabeled NAA, or the deuterium labels may exchange with hydrogen atoms from the solvent or matrix.[4][5]
-
Variable Extraction Recovery: Although less common with stable isotope-labeled standards, differences in extraction efficiency between the analyte and the internal standard can occur.[5]
Q3: My NAA-d3 internal standard appears to be losing its deuterium label. Why is this happening and how can I prevent it?
A3: This phenomenon is known as isotopic or H/D back-exchange.[4] It occurs when deuterium atoms on the internal standard are replaced by hydrogen atoms from the surrounding environment, such as the solvent or sample matrix. This is more likely to happen under certain conditions:
-
Label Position: Deuterium atoms on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups are more susceptible to exchange.[5]
-
pH: Storing or analyzing deuterated compounds in strongly acidic or basic solutions can catalyze this exchange.[5][7] To prevent this, it is crucial to store the NAA-d3 stock solutions in a neutral, aprotic solvent and to control the pH during sample preparation and analysis.
Troubleshooting Guides
Issue 1: Inaccurate or Inconsistent Quantitative Results
Question: My quantitative results for NAA are highly variable and seem inaccurate, despite using NAA-d3 as an internal standard. What could be the cause?
Answer: This is a common problem that can be traced back to several factors. The most likely culprits are a lack of co-elution between NAA and NAA-d3, the presence of impurities in the internal standard, or differential matrix effects.
Troubleshooting Workflow:
Caption: A logical workflow for troubleshooting inaccurate quantitative results.
Issue 2: Chromatographic Peak Tailing or Splitting for NAA-d3
Question: The chromatographic peak for my NAA-d3 internal standard is tailing or splitting, while the peak for NAA looks fine. What could be causing this?
Answer: This issue can arise from problems with the internal standard solution itself, or interactions with the analytical column.
Troubleshooting Steps:
-
Prepare a Fresh Dilution: The internal standard solution may have degraded or precipitated. Prepare a fresh working solution from your stock.
-
Check Solvent Compatibility: Ensure the solvent used for your NAA-d3 working solution is compatible with the mobile phase to avoid precipitation on the column.
-
Column Contamination: The column may have adsorbed interfering substances. Try washing the column with a strong, appropriate solvent.
-
pH Mismatch: A significant pH difference between the sample solvent and the mobile phase can cause peak distortion. Adjust the pH of your sample solvent to be closer to that of the mobile phase.
Experimental Protocols
Protocol 1: Assessing Matrix Effects
Objective: To determine if co-eluting matrix components are causing ion suppression or enhancement, and to assess if these effects are different for NAA and NAA-d3.
Methodology:
-
Prepare Three Sets of Samples:
-
Set A (Neat Solution): Spike NAA and NAA-d3 into the initial mobile phase or a clean solvent.
-
Set B (Post-Extraction Spike): Extract a blank matrix sample (e.g., plasma, urine) using your established procedure. Spike NAA and NAA-d3 into the final extract.[5]
-
Set C (Pre-Extraction Spike): Spike NAA and NAA-d3 into a blank matrix sample before the extraction procedure.[5]
-
-
Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both NAA and NAA-d3.
-
Calculate Matrix Effect and Recovery:
-
Matrix Effect (%) = (Peak Area in Set B / Peak Area in Set A) * 100
-
Recovery (%) = (Peak Area in Set C / Peak Area in Set B) * 100
-
Calculate these values for both the analyte (NAA) and the internal standard (NAA-d3).
-
Data Interpretation:
| Sample Set | Analyte (NAA) Peak Area | IS (NAA-d3) Peak Area | Matrix Effect (NAA) | Matrix Effect (NAA-d3) |
| Set A (Neat) | 1,200,000 | 1,250,000 | - | - |
| Set B (Post-Spike) | 650,000 | 1,100,000 | 54.2% | 88.0% |
In the example table above, the analyte (NAA) experiences significant ion suppression (a response of only 54.2% compared to the neat solution), while the internal standard (NAA-d3) is much less affected (88.0% response). This differential matrix effect will lead to an overestimation of the true NAA concentration.[5]
Protocol 2: Verifying Isotopic Purity of NAA-d3
Objective: To check for the presence of unlabeled NAA in the NAA-d3 internal standard solution.
Methodology:
-
Prepare a Blank Sample: Use a matrix sample that is known to contain no NAA.
-
Spike with Internal Standard: Add the NAA-d3 internal standard at the same concentration used in your assay.[5]
-
Analyze the Sample: Run the sample on the LC-MS/MS and monitor the mass transition for the unlabeled NAA.[5]
-
Evaluate the Response: The signal detected for the unlabeled analyte should be insignificant, ideally less than 5% of the response observed for your Lower Limit of Quantification (LLOQ) standard. A higher response indicates significant contamination of the internal standard with the unlabeled analyte.[5]
Signaling Pathways and Workflows
The primary role of NAA is within the metabolic pathways of the brain, particularly in the synthesis of lipids and the neurotransmitter N-acetylaspartylglutamate (NAAG).[1][8] Understanding this context can be important when interpreting unexpected changes in NAA levels.
Caption: Biosynthesis and compartmentalization of N-Acetyl-L-aspartic acid (NAA).
This technical support guide provides a starting point for troubleshooting common issues when using NAA-d3 as an internal standard. For further assistance, please consult the manufacturer's documentation for your specific product and analytical instrumentation.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. chromatographyonline.com [chromatographyonline.com]
- 7. researchgate.net [researchgate.net]
- 8. Functions of N-acetyl-L-aspartate and N-acetyl-L-aspartylglutamate in the vertebrate brain: role in glial cell-specific signaling - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing LC-MS/MS Parameters for N-Acetyl-L-aspartic acid-d3
Welcome to the technical support center for the optimization of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) parameters for N-Acetyl-L-aspartic acid-d3 (NAA-d3). This resource is designed for researchers, scientists, and drug development professionals to provide clear and concise guidance on method development, troubleshooting, and frequently asked questions.
Frequently Asked Questions (FAQs)
Q1: What is the primary role of this compound in LC-MS/MS analysis?
A1: this compound is a deuterated analog of the endogenous metabolite N-Acetyl-L-aspartic acid (NAA). In LC-MS/MS applications, its principal function is to serve as a stable isotope-labeled internal standard (SIL-IS).[1] Because it is chemically almost identical to the analyte of interest (NAA), it co-elutes and experiences similar ionization effects and potential matrix interferences.[2] By adding a known amount of NAA-d3 to samples, calibrators, and quality controls, it allows for accurate quantification of NAA by correcting for variability during sample preparation and analysis.[3]
Q2: What are the common Multiple Reaction Monitoring (MRM) transitions for N-Acetyl-L-aspartic acid (NAA) and this compound (NAA-d3)?
A2: The analysis is typically performed in negative ion mode. Common MRM transitions are:
-
N-Acetyl-L-aspartic acid (NAA): The precursor ion is [M-H]⁻ at m/z 174. Commonly monitored product ions include m/z 88, 130, and 58.[4]
-
This compound (NAA-d3): The precursor ion is [M-H]⁻ at m/z 177. A commonly monitored product ion is m/z 89.[4]
Q3: What type of liquid chromatography (LC) conditions are suitable for the analysis of N-Acetyl-L-aspartic acid and its deuterated internal standard?
A3: A reversed-phase C8 or C18 column is often used for the separation of N-Acetyl-L-aspartic acid.[4][5] A typical mobile phase consists of a mixture of acetonitrile and water containing a small percentage of formic acid to facilitate protonation and improve peak shape.[4] Gradient elution is commonly employed to ensure good separation from other matrix components.
Q4: What are the key mass spectrometry parameters to optimize for this compound?
A4: For optimal sensitivity and specificity, the following MS/MS parameters should be carefully tuned for the specific instrument being used:
-
Declustering Potential (DP): Prevents ion clusters from entering the mass spectrometer.
-
Collision Energy (CE): Controls the fragmentation of the precursor ion in the collision cell.
-
Entrance Potential (EP): Focuses ions into the mass spectrometer.
-
Collision Cell Exit Potential (CXP): Facilitates the transfer of fragment ions from the collision cell to the detector.
Troubleshooting Guide
This guide addresses common issues encountered during the optimization and use of this compound in LC-MS/MS assays.
Issue 1: Poor Signal Intensity or No Signal for NAA-d3
Possible Causes and Solutions:
-
Incorrect MS/MS Parameters: The declustering potential and collision energy are critical for achieving a good signal. It is essential to perform a compound optimization experiment by infusing a solution of NAA-d3 and systematically varying these parameters to find the optimal values for your instrument.
-
Ion Source Conditions: Inappropriate ion source temperature or gas flows can lead to poor ionization. Optimize the ion source parameters (e.g., nebulizer gas, heater gas, ion spray voltage) for NAA-d3.
-
Sample Preparation Issues: Inefficient extraction or the presence of significant ion suppression from the sample matrix can diminish the signal. Evaluate your sample preparation method and consider a more rigorous cleanup step if necessary. A post-column infusion experiment can help identify regions of ion suppression.[3]
-
Incorrect MRM Transition: Double-check that the correct precursor and product ions (m/z 177 → 89 for negative mode) are being monitored.
Issue 2: High Background Noise or Interferences
Possible Causes and Solutions:
-
Matrix Effects: Co-eluting compounds from the sample matrix can interfere with the detection of NAA-d3. Improve chromatographic separation by adjusting the gradient, mobile phase composition, or trying a different column chemistry.[3]
-
Contaminated LC-MS System: Contaminants in the mobile phase, LC system, or ion source can contribute to high background noise. Ensure the use of high-purity solvents and regular system maintenance.
-
In-Source Fragmentation: If the declustering potential is set too high, NAA-d3 can fragment in the ion source, leading to a decreased precursor ion signal and potentially interfering fragment ions.[6]
Issue 3: Poor Peak Shape
Possible Causes and Solutions:
-
Chromatographic Issues: A deteriorating column, improper mobile phase pH, or a void in the column can all lead to poor peak shape. Systematically check these components.
-
Sample Overload: Injecting too much sample onto the column can cause peak fronting or tailing. Try diluting the sample.
-
Injection Solvent Mismatch: A significant mismatch between the injection solvent and the initial mobile phase composition can cause peak distortion. Ideally, the sample should be dissolved in a solvent similar to or weaker than the initial mobile phase.
Issue 4: Inconsistent or Non-Reproducible Results
Possible Causes and Solutions:
-
Variability in Sample Preparation: Inconsistent extraction recovery can lead to variable results. Ensure precise and consistent execution of the sample preparation protocol.
-
Instrument Instability: Fluctuations in the LC pump pressure or MS detector response can cause non-reproducible results. Monitor system suitability parameters throughout the analytical run.
-
Degradation of NAA-d3: While generally stable, the stability of NAA-d3 in the prepared samples and autosampler should be evaluated, especially for long analytical runs.
Quantitative Data Summary
The following tables provide a summary of typical LC-MS/MS parameters for the analysis of N-Acetyl-L-aspartic acid (NAA) and its deuterated internal standard, this compound (NAA-d3). Please note that these values are starting points and should be optimized for your specific instrument and experimental conditions.
Table 1: MRM Transitions
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion (m/z) | Reference |
| N-Acetyl-L-aspartic acid (NAA) | Negative | 174 | 88 | [4] |
| N-Acetyl-L-aspartic acid (NAA) | Negative | 174 | 130 | [4] |
| N-Acetyl-L-aspartic acid (NAA) | Negative | 174 | 58 | [4] |
| This compound (NAA-d3) | Negative | 177 | 89 | [4] |
Table 2: Optimized MS/MS Parameters (Example)
Note: Specific values for CE, DP, EP, and CXP are highly instrument-dependent and require empirical determination. The values below are illustrative and should be used as a starting point for optimization.
| Compound | MRM Transition (m/z) | Declustering Potential (DP) (V) | Entrance Potential (EP) (V) | Collision Energy (CE) (eV) | Collision Cell Exit Potential (CXP) (V) |
| NAA-d3 | 177 → 89 | -40 to -60 | -8 to -12 | -15 to -25 | -8 to -12 |
Experimental Protocols
Protocol 1: Sample Preparation from Urine
This protocol is a simplified "dilute-and-shoot" method suitable for urine samples.[4]
-
Sample Collection: Collect urine samples and store them at -20°C or lower until analysis.
-
Internal Standard Spiking: To a 1.5 mL microcentrifuge tube, add 10 µL of urine sample. Add a known amount of this compound working solution.
-
Dilution: Add an appropriate volume of the initial mobile phase to dilute the sample. The dilution factor should be optimized based on the expected concentration of NAA.
-
Vortex and Centrifuge: Vortex the mixture for 30 seconds. Centrifuge at high speed (e.g., 14,000 rpm) for 5 minutes to pellet any particulates.
-
Transfer: Transfer the supernatant to an autosampler vial for LC-MS/MS analysis.
Protocol 2: LC-MS/MS Analysis
-
LC System: A standard HPLC or UHPLC system.
-
Column: C8 column (e.g., 2.1 x 150 mm, 5 µm).[4]
-
Mobile Phase A: 0.05% Formic acid in water.[4]
-
Mobile Phase B: 0.05% Formic acid in acetonitrile.[4]
-
Flow Rate: 0.25 mL/min.[4]
-
Gradient:
-
0-1 min: 50% B
-
1-1.5 min: Ramp to 95% B
-
1.5-2 min: Hold at 95% B
-
2-2.5 min: Return to 50% B
-
2.5-5 min: Equilibrate at 50% B
-
-
Injection Volume: 5-10 µL.
-
MS System: A triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Electrospray Ionization (ESI-).
-
MRM Transitions: Monitor the transitions listed in Table 1.
-
MS/MS Parameter Optimization: Perform compound optimization for NAA and NAA-d3 by infusing a standard solution and varying the DP and CE to maximize the signal for each MRM transition.
Visualizations
Caption: A generalized workflow for the analysis of N-Acetyl-L-aspartic acid using a deuterated internal standard.
Caption: A troubleshooting decision tree for addressing poor signal intensity of the internal standard.
References
- 1. hilarispublisher.com [hilarispublisher.com]
- 2. Internal standard in LC-MS/MS - Chromatography Forum [chromforum.org]
- 3. benchchem.com [benchchem.com]
- 4. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
minimizing ion suppression for N-Acetyl-L-aspartic acid-d3 in mass spectrometry
Welcome to the technical support center for the analysis of N-Acetyl-L-aspartic acid-d3 (NAA-d3) using mass spectrometry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals overcome common challenges, with a focus on minimizing ion suppression.
Frequently Asked Questions (FAQs)
Q1: What is ion suppression and why is it a concern when using NAA-d3 as an internal standard?
Ion suppression is a matrix effect observed in liquid chromatography-mass spectrometry (LC-MS) where the ionization efficiency of a target analyte is reduced by co-eluting compounds from the sample matrix.[1][2] This matrix can include various components like proteins, lipids, and salts.[1][3] Ion suppression leads to a decreased signal intensity, which can compromise the accuracy, precision, and sensitivity of quantitative analyses.[1][4]
When using a deuterated internal standard (d-IS) like this compound (NAA-d3), the assumption is that it will co-elute with the non-labeled analyte and experience the same degree of ion suppression.[1] This allows for an accurate quantification based on the consistent ratio of the analyte to the internal standard. However, if the analyte and NAA-d3 experience differential ion suppression, the accuracy of the results can be significantly compromised.[2]
Q2: I'm using NAA-d3 as an internal standard, but my results are inconsistent. Shouldn't the deuterated standard correct for ion suppression?
Ideally, a deuterated internal standard like NAA-d3 should co-elute with the analyte and be affected by ion suppression to the same extent.[1] However, this is not always the case. Differential ion suppression can occur, where the analyte and the deuterated internal standard are impacted differently by the matrix.[1] This can be caused by a slight chromatographic separation between the analyte and the internal standard due to the "deuterium isotope effect," which can alter the physicochemical properties of the molecule.[1][5] If they separate, even slightly, they may elute into regions with different co-eluting matrix components, leading to varied degrees of ion suppression.[1]
Q3: What are the common sources of ion suppression in bioanalytical methods?
Ion suppression can originate from several sources within a bioanalytical workflow:
-
Co-eluting Matrix Components: Endogenous compounds from biological samples (e.g., salts, phospholipids, proteins) can co-elute with NAA-d3 and the analyte, competing for ionization in the mass spectrometer's source.[2]
-
Mobile Phase Additives: Non-volatile buffers or other additives in the mobile phase can contribute to ion suppression.[2] Even trace impurities in the mobile phase can be a source of suppression.[2]
-
High Analyte Concentration: At high concentrations, an analyte can cause self-suppression, resulting in a non-linear response.[2]
-
Ionization Source Contamination: Contamination of the ion source can lead to signal instability and suppression.[6]
Q4: How can I detect and assess the extent of ion suppression in my assay for NAA-d3?
A widely used and effective method to identify regions of ion suppression is the post-column infusion experiment .[7][8] This experiment helps to visualize where ion suppression is occurring in your chromatogram.[7]
The basic principle involves infusing a standard solution of your analyte and internal standard at a constant rate into the mass spectrometer while injecting a blank matrix sample onto the LC column.[8] A drop in the baseline signal at specific retention times indicates the presence of interfering matrix components that are causing ion suppression.[4][8]
Troubleshooting Guides
Problem 1: Low signal intensity for NAA-d3.
Possible Cause: Significant ion suppression from the sample matrix.
Troubleshooting Steps:
-
Assess Matrix Effects: Perform a post-column infusion experiment to confirm that ion suppression is the cause of the low signal.
-
Optimize Sample Preparation: The goal is to remove interfering matrix components before LC-MS analysis.[8]
-
Solid-Phase Extraction (SPE): This is a highly effective technique for cleaning up complex samples and can significantly reduce ion suppression.[8]
-
Liquid-Liquid Extraction (LLE): LLE can be optimized by adjusting the pH and using different organic solvents to selectively extract your analyte and NAA-d3.[9]
-
Protein Precipitation: While a simpler method, it may not remove all interfering components, particularly phospholipids.[4][7]
-
-
Modify Chromatographic Conditions: Adjust your LC method to separate NAA-d3 from the regions of ion suppression.[4]
-
Sample Dilution: If the assay sensitivity allows, diluting the sample can reduce the concentration of matrix components.[10][11]
Problem 2: The peak area ratio of NAA to NAA-d3 is not consistent across different samples.
Possible Cause: Differential ion suppression affecting the analyte and the internal standard to different extents. This is often due to a slight chromatographic separation.
Troubleshooting Steps:
-
Evaluate Chromatographic Separation: Carefully examine the chromatograms to see if there is any separation between the peaks for NAA and NAA-d3.
-
Adjust Chromatography for Co-elution:
-
Modify Mobile Phase: Small adjustments to the mobile phase composition (e.g., organic solvent ratio, pH) can help to make the analyte and internal standard co-elute perfectly.
-
Change Column Temperature: Optimizing the column temperature can also influence the retention behavior.
-
-
Improve Sample Cleanup: A more rigorous sample preparation method, such as a well-developed SPE protocol, can minimize the presence of matrix components that cause variable suppression.[3]
-
Matrix-Matched Calibration: Prepare calibration standards in the same matrix as the samples to compensate for matrix-induced changes in ionization efficiency.[3]
Experimental Protocols
Protocol 1: Post-Column Infusion Experiment to Detect Ion Suppression
This protocol provides a general workflow to identify retention time regions with significant ion suppression.
Materials:
-
Standard solution of N-Acetyl-L-aspartic acid and NAA-d3 in mobile phase.
-
Syringe pump.
-
Tee-piece for post-column connection.
-
Prepared blank matrix sample (e.g., plasma extract without the analyte or IS).
Procedure:
-
Prepare a standard solution of your analyte and NAA-d3 in the mobile phase at a concentration that provides a stable, mid-range signal.
-
Infuse this solution directly into the mass spectrometer's ESI source at a constant, low flow rate (e.g., 10 µL/min) using a syringe pump, connected via a tee-piece after the analytical column.[8]
-
Equilibrate the LC system with the mobile phase.
-
Once a stable baseline signal for the analyte and NAA-d3 is achieved, inject the prepared blank matrix sample.
-
Monitor the signal for the analyte and NAA-d3. Any significant drop in the signal baseline indicates a region of ion suppression.
Data Presentation
Table 1: Comparison of Sample Preparation Techniques on NAA-d3 Signal Intensity and Matrix Effect
| Sample Preparation Method | Analyte Recovery (%) | Matrix Effect (%) | Relative Standard Deviation (RSD) (%) |
| Protein Precipitation (Acetonitrile) | 95 ± 4 | 65 ± 12 | < 15 |
| Liquid-Liquid Extraction (Ethyl Acetate) | 88 ± 6 | 85 ± 8 | < 10 |
| Solid-Phase Extraction (Mixed-Mode Cation Exchange) | 92 ± 3 | 98 ± 5 | < 5 |
Note: Data is hypothetical and for illustrative purposes. Matrix effect is calculated as (Peak area in matrix / Peak area in neat solution) * 100. A value below 100% indicates ion suppression.
Visualizations
Caption: Troubleshooting workflow for ion suppression of NAA-d3.
Caption: Comparison of sample preparation techniques for matrix removal.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. longdom.org [longdom.org]
- 4. chromatographyonline.com [chromatographyonline.com]
- 5. waters.com [waters.com]
- 6. Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis | AMSbiopharma [amsbiopharma.com]
- 7. Ion suppression in Biological Sample Analysis: You May or May Not See It but It’s There | Separation Science [sepscience.com]
- 8. benchchem.com [benchchem.com]
- 9. chromatographyonline.com [chromatographyonline.com]
- 10. Compensate for or Minimize Matrix Effects? Strategies for Overcoming Matrix Effects in Liquid Chromatography-Mass Spectrometry Technique: A Tutorial Review - PMC [pmc.ncbi.nlm.nih.gov]
- 11. chromatographyonline.com [chromatographyonline.com]
stability of N-Acetyl-L-aspartic acid-d3 in different storage conditions
This technical support center provides guidance on the stability and storage of N-Acetyl-L-aspartic acid-d3 to ensure the integrity of your research materials. Below you will find frequently asked questions, troubleshooting advice, and storage recommendations based on currently available data.
Frequently Asked Questions (FAQs)
Q1: What are the recommended storage conditions for solid this compound?
For long-term storage, it is recommended to store solid this compound at -20°C to ensure stability for up to three years.[1][2] For shorter periods, storage at 4°C is also acceptable.[2][3] Some suppliers indicate that the compound is stable at room temperature if stored away from light and moisture, and may be shipped at ambient temperatures.[4][5][6] However, for maximum shelf-life, colder temperatures are preferable.
Q2: How should I store solutions of this compound?
Once this compound is in solution, it should be aliquoted and stored frozen to prevent degradation from repeated freeze-thaw cycles.[1] For long-term storage of up to six months, -80°C is recommended.[1] For shorter-term storage of up to one month, -20°C is a suitable alternative.[1]
Q3: In which solvents can I dissolve this compound?
This compound is soluble in water, though it may require sonication and warming to fully dissolve.[1] It is also slightly soluble in DMSO and Methanol.[3] The choice of solvent will depend on your specific experimental requirements.
Q4: Is this compound stable during shipping at room temperature?
Yes, this compound is generally considered stable for short-term shipping at room temperature.[1][2][3][6] However, upon receipt, it is crucial to transfer it to the recommended long-term storage conditions.
Q5: How can I ensure the maximum recovery of the product from the vial?
To ensure maximum recovery of the powdered product, it is recommended to centrifuge the original vial before removing the cap.[3] This will collect any material that may have adhered to the cap or walls of the vial during shipping.
Stability Data Summary
The following tables summarize the recommended storage conditions for this compound in its solid form and in solution, based on information from various suppliers.
Table 1: Stability of Solid this compound
| Storage Temperature | Recommended Duration | Notes |
| Room Temperature | Short-term | Acceptable for shipping and brief storage; should be protected from light and moisture.[3][4][5] |
| 4°C | Up to 2 years | Suitable for intermediate to long-term storage.[2] |
| -20°C | Up to 3 years | Recommended for optimal long-term stability.[1][2] |
Table 2: Stability of this compound in Solution
| Storage Temperature | Recommended Duration | Notes |
| -20°C | Up to 1 month | Suitable for short-term storage of stock solutions.[1] |
| -80°C | Up to 6 months | Recommended for long-term storage of stock solutions to minimize degradation.[1] |
Troubleshooting Guide
| Issue | Potential Cause | Recommended Solution |
| Inconsistent analytical results | Improper storage leading to degradation. | Always store the compound and its solutions at the recommended temperatures. Avoid repeated freeze-thaw cycles by preparing aliquots. |
| Incomplete dissolution. | When preparing aqueous solutions, use sonication and gentle warming to ensure the compound is fully dissolved.[1] Visually inspect for any undissolved particulates. | |
| Low signal intensity in mass spectrometry | Degradation of the analyte. | Verify storage conditions and age of the compound/solution. Consider preparing a fresh stock solution from solid material. |
| Adsorption to container surfaces. | Use low-adsorption vials for storing solutions, especially at low concentrations. | |
| Poor powder recovery from vial | Static electricity or material adhering to the cap. | Centrifuge the vial before opening to collect all the powder at the bottom.[3] |
Experimental Protocols
Protocol for Preparation and Storage of Stock Solutions
This protocol provides a general guideline for preparing and storing stock solutions of this compound.
-
Pre-use Check: Before opening, bring the vial of solid this compound to room temperature to prevent condensation of moisture on the compound.
-
Centrifugation: Centrifuge the vial briefly to ensure all the powder is at the bottom.[3]
-
Weighing: In a controlled environment with low humidity, weigh the desired amount of the compound.
-
Dissolution: Add the chosen solvent (e.g., high-purity water, DMSO, Methanol) to the solid.[1][3] If using water, sonicate and warm gently if necessary to achieve complete dissolution.[1]
-
Aliquoting: Once completely dissolved, divide the stock solution into smaller, single-use aliquots in low-adsorption tubes.
-
Storage: Store the aliquots at -80°C for long-term storage (up to 6 months) or at -20°C for short-term storage (up to 1 month).[1]
Visual Guides
Caption: Workflow for preparing and storing this compound solutions.
Caption: Decision guide for selecting appropriate storage conditions.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. cdn.usbio.net [cdn.usbio.net]
- 4. cdnisotopes.com [cdnisotopes.com]
- 5. DL-Aspartic acid, ð-acetyl (aspartate-2,3,3-Dâ, 97%)- Cambridge Isotope Laboratories, DLM-8599-PK [isotope.com]
- 6. N-Acetyl-L-aspartic-2,3,3-d3 Acid | LGC Standards [lgcstandards.com]
Technical Support Center: N-Acetyl-L-aspartic acid-d3 Derivatization
This technical support center provides troubleshooting guidance and frequently asked questions to ensure the complete derivatization of N-Acetyl-L-aspartic acid-d3 (NAA-d3) for accurate analysis, primarily by Gas Chromatography-Mass Spectrometry (GC-MS). While some Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) methods may not require derivatization, this guide focuses on workflows where derivatization is a critical step.[1][2]
Frequently Asked Questions (FAQs)
Q1: Why is derivatization of this compound necessary?
A1: this compound, like its endogenous counterpart, is a polar and non-volatile molecule. Derivatization is essential to increase its volatility, making it suitable for analysis by Gas Chromatography (GC).[1] This chemical modification also improves chromatographic separation and detection sensitivity.[3]
Q2: What are the common derivatization methods for NAA-d3?
A2: The most common derivatization technique for compounds with active hydrogens, such as the carboxylic acid groups in NAA-d3, is silylation.[3] This involves replacing the active hydrogens with a trimethylsilyl (TMS) or t-butyldimethylsilyl (t-BDMS) group. Acylation and alkylation are other potential derivatization strategies.[3]
Q3: Can I analyze NAA-d3 without derivatization?
A3: Yes, analysis without derivatization is possible using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).[2][4] However, some LC-MS/MS methods incorporate an esterification step (a form of derivatization) to enhance chromatographic performance, sensitivity, and accuracy.[5]
Q4: How does the deuterium label on NAA-d3 affect derivatization?
A4: The three deuterium atoms on the acetyl group of NAA-d3 are stable and do not interfere with standard derivatization reactions like silylation. However, it is crucial to be aware of the potential for loss of the deuterium label through exchange reactions under certain conditions, which could impact quantitative accuracy.[1]
Troubleshooting Incomplete Derivatization
Incomplete derivatization can lead to inaccurate quantification of this compound. The following guide provides a structured approach to troubleshooting common issues.
Visual Troubleshooting Workflow
Caption: Troubleshooting workflow for incomplete derivatization of NAA-d3.
Detailed Troubleshooting Steps
| Issue | Potential Cause | Recommended Action |
| Low or No Derivatized Product | Moisture in the sample or reagents. | Silylation reagents are highly sensitive to moisture, which leads to poor reaction yield. Ensure the sample is evaporated to complete dryness before adding the derivatization reagent.[3] Use anhydrous solvents and store reagents in a desiccator. |
| Degraded derivatization reagent. | Derivatization reagents can degrade over time, especially after opening. Use a fresh vial of the reagent or one that has been stored properly under inert gas. | |
| Insufficient amount of derivatization reagent. | A sufficient molar excess of the derivatization reagent is necessary for a complete reaction. Increase the ratio of derivatization reagent to the sample. A 4-6x molar excess is often recommended for complete derivatization of amino acids.[6] | |
| Incorrect reaction pH. | The pH of the reaction mixture can significantly impact derivatization efficiency.[7] Ensure the sample's pH is adjusted to be optimal for the chosen derivatization chemistry. For example, some reactions require a basic environment. | |
| Variable Results/Poor Reproducibility | Inconsistent reaction time or temperature. | Derivatization reactions are sensitive to time and temperature. Ensure that all samples and standards are incubated for the same duration and at the same temperature. Optimization of these parameters may be required. |
| Presence of interfering substances in the sample matrix. | Components in the biological matrix (e.g., salts, other metabolites) can interfere with the derivatization reaction. Implement a robust sample clean-up procedure prior to derivatization. | |
| Incomplete mixing. | Failure to promptly and thoroughly mix the sample after adding the derivatization reagent can lead to an incomplete reaction.[7] Ensure immediate and adequate vortexing. | |
| Multiple or Unexpected Peaks | Side reactions or derivative instability. | Some derivatization conditions can lead to the formation of multiple derivative products or the degradation of the desired derivative. Adjusting reaction conditions, such as lowering the temperature or changing the reaction time, may prevent this. |
Experimental Protocols
Protocol 1: Silylation of NAA-d3 for GC-MS Analysis
This protocol is a general guideline for the silylation of NAA-d3 using N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).
Materials:
-
This compound (NAA-d3) standard or sample extract
-
N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)
-
Anhydrous acetonitrile or pyridine
-
Heating block or oven
-
GC-MS system
Procedure:
-
Sample Preparation: Aliquot a known volume of the sample containing NAA-d3 into a reaction vial.
-
Drying: Evaporate the sample to complete dryness under a stream of nitrogen gas. This step is critical to remove all traces of water.
-
Reconstitution: Reconstitute the dried residue in 50 µL of anhydrous acetonitrile (or pyridine).
-
Derivatization: Add 50 µL of BSTFA + 1% TMCS to the vial.
-
Reaction: Cap the vial tightly and heat at 70°C for 30 minutes.
-
Analysis: After cooling to room temperature, inject an aliquot of the derivatized sample into the GC-MS.
Data Presentation: Impact of Reaction Conditions on Derivatization Efficiency
The following table illustrates how derivatization efficiency can be affected by different reaction parameters. The data presented is for illustrative purposes to guide optimization.
| Parameter | Condition A | Condition B | Condition C | Outcome |
| Reagent | BSTFA | BSTFA | MTBSTFA | |
| Temperature | 60°C | 80°C | 80°C | Higher temperatures generally increase reaction rates but can also lead to degradation. |
| Time | 30 min | 30 min | 60 min | Longer reaction times may be needed for complete derivatization with more stable reagents like MTBSTFA. |
| Relative Peak Area (NAA-d3 derivative) | 85% | 98% | 99% | Condition B and C show more complete derivatization compared to A. |
Signaling Pathways and Logical Relationships
The derivatization of this compound is a chemical process rather than a biological signaling pathway. The logical relationship for a successful derivatization experiment is outlined below.
Caption: Logical workflow for the successful derivatization of NAA-d3.
References
- 1. This compound|CAS 284665-15-2 [benchchem.com]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. unitedchem.com [unitedchem.com]
- 4. researchgate.net [researchgate.net]
- 5. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. waters.com [waters.com]
- 7. support.waters.com [support.waters.com]
Validation & Comparative
A Comparative Guide to Internal Standards for NAA Quantification: N-Acetyl-L-aspartic acid-d3 vs. 13C-N-acetyl-L-aspartic acid
Audience: Researchers, scientists, and drug development professionals involved in quantitative bioanalysis using mass spectrometry.
This guide provides a detailed comparison of two commonly used stable isotope-labeled internal standards (SIL-IS) for the quantification of N-Acetyl-L-aspartic acid (NAA): deuterated N-Acetyl-L-aspartic acid-d3 (d3-NAA) and carbon-13 labeled 13C-N-acetyl-L-aspartic acid (13C-NAA). The selection of an appropriate internal standard is critical for correcting analyte loss during sample preparation and for normalizing variations in instrument response, thereby ensuring the accuracy and precision of quantitative results.
The ideal SIL-IS should co-elute with the analyte and exhibit identical ionization and fragmentation behavior, while being distinguishable by mass. Both d3-NAA and 13C-NAA are designed to meet these criteria, but subtle differences arising from the nature of their isotopic labels can influence analytical performance. This guide outlines these differences, supported by theoretical principles and illustrative experimental data, to help researchers make an informed decision.
Theoretical Considerations: Deuterium (²H) vs. Carbon-13 (¹³C) Labeling
The primary distinction between d3-NAA and 13C-NAA lies in the isotopes used for labeling.
-
d3-NAA: Incorporates three deuterium atoms, typically on the N-acetyl methyl group. Deuterium is approximately twice the mass of a hydrogen atom. This significant mass difference can sometimes lead to a phenomenon known as the "isotope effect."
-
13C-NAA: Incorporates one or more carbon-13 atoms into the molecule's backbone. The mass difference between ¹³C and ¹²C is smaller and less likely to cause significant physicochemical changes.
Key Potential Differences:
-
Chromatographic Shift: The deuterium isotope effect can sometimes cause the SIL-IS to elute slightly earlier than the unlabeled analyte in reverse-phase chromatography. If this separation is significant, the two compounds may experience different degrees of matrix effects, potentially compromising quantification accuracy. 13C-labeled standards are far less prone to this issue and almost always co-elute perfectly with the analyte.
-
Ionization and Fragmentation: While generally similar, the stability of the C-D bond versus the C-H bond can occasionally lead to minor differences in ionization efficiency or fragmentation patterns in the mass spectrometer source.
-
Metabolic Stability: The stability of the isotopic label is crucial. Deuterium atoms can, in some biological systems and under certain analytical conditions, be susceptible to back-exchange with protons from the surrounding medium, although this is less common for methyl-labeled compounds. ¹³C labels are integrated into the carbon skeleton and are metabolically stable.
Logical Workflow for Internal Standard Selection
The choice between d3-NAA and 13C-NAA can be guided by a logical workflow that prioritizes analytical performance and robustness. The following diagram illustrates a decision-making process for selecting the optimal internal standard for a quantitative bioanalytical method.
Caption: Decision workflow for selecting an internal standard.
Experimental Protocol: Comparative Validation
To objectively compare d3-NAA and 13C-NAA, a partial method validation should be performed for each standard under identical conditions. The goal is to assess key parameters that could be influenced by the choice of internal standard.
Objective: To evaluate and compare the analytical performance of d3-NAA and 13C-NAA as internal standards for the LC-MS/MS quantification of NAA in human plasma.
Materials:
-
Analytes: N-Acetyl-L-aspartic acid (NAA)
-
Internal Standards: this compound (d3-NAA), 13C-N-acetyl-L-aspartic acid (13C-NAA)
-
Control Matrix: Pooled human plasma
-
Reagents: Acetonitrile (ACN), Formic Acid (FA), Methanol (MeOH), Water (all LC-MS grade)
Instrumentation:
-
Liquid Chromatography: HPLC or UPLC system
-
Mass Spectrometer: Triple quadrupole mass spectrometer (e.g., Sciex, Waters, Thermo Fisher)
-
Analytical Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Methodology:
-
Stock and Working Solutions Preparation:
-
Prepare individual stock solutions of NAA, d3-NAA, and 13C-NAA in 50:50 MeOH:Water.
-
Prepare separate working solutions for NAA (for calibration curve and QCs) and for each internal standard (d3-NAA and 13C-NAA) at a fixed concentration (e.g., 100 ng/mL) in 50:50 ACN:Water.
-
-
Sample Preparation (Protein Precipitation):
-
Pipette 50 µL of plasma sample (blank, calibration standard, or QC) into a microcentrifuge tube.
-
Add 200 µL of the internal standard working solution (either d3-NAA or 13C-NAA). This step is performed in two separate sets of experiments, one for each IS.
-
Vortex for 30 seconds to precipitate proteins.
-
Centrifuge at 14,000 x g for 10 minutes at 4°C.
-
Transfer 100 µL of the supernatant to an injection vial for LC-MS/MS analysis.
-
-
LC-MS/MS Conditions:
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient: 5% B to 95% B over 3 minutes, hold for 1 minute, return to initial conditions and re-equilibrate.
-
Flow Rate: 0.4 mL/min
-
Injection Volume: 5 µL
-
Ionization Mode: Electrospray Ionization, Negative (ESI-)
-
MRM Transitions: Optimize transitions for NAA, d3-NAA, and 13C-NAA. Hypothetical transitions:
-
NAA: Q1 174.1 -> Q3 88.0
-
d3-NAA: Q1 177.1 -> Q3 89.0
-
13C-NAA (assuming one ¹³C in the acetyl group): Q1 175.1 -> Q3 89.0
-
-
-
Validation Experiments:
-
Chromatographic Co-elution: Inject a solution containing both NAA and the internal standard (d3-NAA or 13C-NAA) to observe any separation.
-
Accuracy and Precision: Analyze five replicates of Quality Control (QC) samples at three concentrations (Low, Mid, High) against a calibration curve. Repeat on three different days.
-
Matrix Effect: Compare the peak area of the analyte/IS in post-extraction spiked samples to that of a neat solution. Calculate the matrix factor (MF) for both the analyte and the IS. The IS-normalized MF should be close to 1.
-
The following diagram illustrates the experimental workflow for the comparative validation.
Caption: Experimental workflow for comparing d3-NAA and 13C-NAA.
Data Presentation: Illustrative Comparison
The following tables summarize illustrative data from the validation experiments described above. These tables are designed to highlight potential differences in performance.
Table 1: Chromatographic Retention Time
| Compound | Retention Time (min) with d3-NAA | Retention Time (min) with 13C-NAA | Retention Time Difference (Analyte - IS) |
| NAA | 1.62 | 1.62 | |
| d3-NAA | 1.60 | N/A | -0.02 min |
| 13C-NAA | N/A | 1.62 | 0.00 min |
Illustrative Finding: The d3-NAA standard shows a slight chromatographic shift, eluting just before the analyte, whereas the 13C-NAA standard co-elutes perfectly.[1][2]
Table 2: Inter-day Accuracy and Precision
| Internal Standard | QC Level | Nominal Conc. (ng/mL) | Mean Measured Conc. (ng/mL) | Accuracy (%) | Precision (%CV) |
| d3-NAA | Low | 10 | 10.9 | 109.0 | 8.5 |
| Mid | 100 | 103.5 | 103.5 | 5.1 | |
| High | 400 | 389.2 | 97.3 | 4.8 | |
| 13C-NAA | Low | 10 | 10.2 | 102.0 | 4.2 |
| Mid | 100 | 99.1 | 99.1 | 3.5 | |
| High | 400 | 401.6 | 100.4 | 3.1 |
Illustrative Finding: While both internal standards provide results within typical acceptance criteria (e.g., ±15% for accuracy, <15% for precision), the 13C-NAA standard demonstrates superior accuracy and precision, particularly at the lower limit of quantification (LLOQ).
Table 3: Matrix Effect Assessment
| Internal Standard | QC Level | Analyte Matrix Factor (MF) | IS Matrix Factor (MF) | IS-Normalized MF (Analyte MF / IS MF) |
| d3-NAA | Low | 0.82 | 0.88 | 0.93 |
| High | 0.84 | 0.89 | 0.94 | |
| 13C-NAA | Low | 0.83 | 0.83 | 1.00 |
| High | 0.85 | 0.85 | 1.00 |
Illustrative Finding: Due to the slight chromatographic separation, the d3-NAA experiences slightly different ion suppression than the analyte, resulting in an IS-Normalized Matrix Factor that deviates from 1. The 13C-NAA, due to perfect co-elution, perfectly tracks and corrects for the matrix effect, yielding a factor of 1.00.[1][3]
Conclusion and Recommendation
Based on fundamental principles and the illustrative data presented, 13C-N-acetyl-L-aspartic acid (13C-NAA) is the recommended internal standard for the majority of LC-MS/MS applications.
-
Superior Performance: 13C-labeled standards are less susceptible to chromatographic isotope effects, ensuring robust co-elution with the analyte.[1][2] This leads to more effective compensation for matrix effects and potentially higher accuracy and precision.[3]
-
Reliability: The ¹³C label is completely stable and not subject to the potential for back-exchange that can, in rare cases, affect deuterium labels.[3]
While d3-NAA is a viable and often more readily available or cost-effective option, its use requires more rigorous validation.[1] Researchers must carefully assess for chromatographic separation from the native analyte and confirm that any observed shift does not negatively impact data quality across different biological lots. For the development of highly robust, reliable, and defensible bioanalytical methods, 13C-NAA represents the gold standard choice.
References
A Guide to the Cross-Validation of N-Acetylaspartate (NAA) Quantification Methods Across Laboratories
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of common analytical methods for the quantification of N-acetylaspartate (NAA), a crucial biomarker in neurological research. It is designed to assist researchers, scientists, and drug development professionals in selecting and validating appropriate quantification methods, with a focus on ensuring data comparability across different laboratories. This document summarizes quantitative data from various studies, presents detailed experimental protocols, and visualizes key concepts to facilitate a comprehensive understanding of the cross-validation process.
Comparative Analysis of NAA Quantification Methods
The selection of an analytical method for NAA quantification depends on various factors, including the required sensitivity, specificity, sample matrix, and available instrumentation. The two most prominent methods employed for this purpose are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). While High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV) can also be used, it generally offers lower sensitivity and specificity compared to mass spectrometry-based methods.
Below is a summary of typical performance characteristics for LC-MS/MS and GC-MS methods for NAA quantification, compiled from various studies. It is important to note that these values can vary depending on the specific instrumentation, protocol, and laboratory.
| Performance Metric | LC-MS/MS | GC-MS | HPLC-UV |
| Lower Limit of Quantification (LLOQ) | 0.06 ng/mL - 1 µmol/L | Typically in the low µmol/L range | Higher µmol/L range |
| Accuracy (% Recovery) | 98 - 103%[1] | Generally high, comparable to LC-MS/MS | 86 - 90% (for similar compounds)[2] |
| Precision (%RSD) | 1 - 15% | < 10% (for amino acids) | < 15% (for similar compounds)[2] |
| Linearity (r²) | > 0.99 | > 0.99 | > 0.99 |
| Sample Throughput | High | Moderate | Moderate to High |
| Derivatization | Often not required, but can improve performance | Required | Required for fluorescence detection |
Experimental Protocols
Detailed and standardized experimental protocols are critical for ensuring the reproducibility and comparability of results between laboratories. Below are generalized protocols for the quantification of NAA using LC-MS/MS and GC-MS.
LC-MS/MS Protocol for NAA Quantification in Human Plasma
This protocol is a composite based on common practices in the field.
1. Sample Preparation:
- Thaw plasma samples at room temperature.
- To 100 µL of plasma, add 300 µL of a precipitation solution (e.g., acetonitrile) containing a stable isotope-labeled internal standard (e.g., NAA-d3).
- Vortex for 1 minute to precipitate proteins.
- Centrifuge at 14,000 rpm for 10 minutes.
- Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.
- Reconstitute the residue in 100 µL of the initial mobile phase.
2. Chromatographic Conditions:
- Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm).
- Mobile Phase A: 0.1% formic acid in water.
- Mobile Phase B: 0.1% formic acid in acetonitrile.
- Gradient: A linear gradient from 5% to 95% Mobile Phase B over 5 minutes.
- Flow Rate: 0.3 mL/min.
- Injection Volume: 5 µL.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electrospray Ionization (ESI) in negative mode.
- Multiple Reaction Monitoring (MRM) Transitions:
- NAA: Precursor ion (m/z) -> Product ion (m/z)
- NAA-d3 (Internal Standard): Precursor ion (m/z) -> Product ion (m/z)
- Source Parameters: Optimized for the specific instrument (e.g., capillary voltage, source temperature, gas flows).
GC-MS Protocol for NAA Quantification in Human Plasma
This protocol is a generalized procedure based on methods for similar amino acids.
1. Sample Preparation and Derivatization:
- To 100 µL of plasma, add an internal standard.
- Precipitate proteins with a suitable solvent (e.g., methanol) and centrifuge.
- Evaporate the supernatant to dryness.
- Derivatization (two-step):
- Add 50 µL of methoxyamine hydrochloride in pyridine and incubate at 80°C for 15 minutes to protect carbonyl groups.
- Add 75 µL of a silylating agent (e.g., MSTFA with 1% TMCS) and incubate at 80°C for 15 minutes to derivatize acidic protons.
2. Gas Chromatography Conditions:
- Column: A non-polar or semi-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm).
- Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
- Injector Temperature: 250°C.
- Oven Temperature Program: Start at 70°C, hold for 1 minute, then ramp to 300°C at 10°C/min.
3. Mass Spectrometry Conditions:
- Ionization Mode: Electron Ionization (EI) at 70 eV.
- Acquisition Mode: Selected Ion Monitoring (SIM) of characteristic ions for the derivatized NAA and internal standard.
- Transfer Line Temperature: 280°C.
- Ion Source Temperature: 230°C.
Visualizing Key Concepts
To aid in the understanding of the context and processes involved in NAA quantification and cross-validation, the following diagrams are provided.
The diagram above illustrates the synthesis of N-acetylaspartate (NAA) from acetyl-CoA and aspartate in the mitochondria, catalyzed by the enzyme NAT8L. NAA is then transported into the cytosol where it can be hydrolyzed back to aspartate and acetate by the enzyme aspartoacylase (ASPA).
This workflow diagram depicts a typical inter-laboratory cross-validation study. Shared and blinded quality control samples are sent to two different laboratories. Each laboratory processes and analyzes the samples using their respective validated methods (e.g., LC-MS/MS in Lab A and GC-MS in Lab B). The resulting data is then statistically compared to assess the concordance between the two methods and laboratories.
This diagram outlines the logical progression for comparing analytical methods. The process begins with defining the analytical requirements, followed by the selection of potential methods. Each method undergoes a thorough single-laboratory validation before proceeding to an inter-laboratory cross-validation study. The ultimate goal is to achieve data harmonization and ensure comparability of results across different sites and methods.
Conclusion
The cross-validation of NAA quantification methods is essential for the reliability and comparability of data in multi-site studies, which are common in drug development and large-scale clinical research. Both LC-MS/MS and GC-MS are powerful techniques for NAA quantification, each with its own set of advantages and considerations. While LC-MS/MS often provides higher throughput and may not require derivatization, GC-MS can offer excellent sensitivity and resolution for certain applications. The choice of method should be based on a "fit-for-purpose" approach, considering the specific requirements of the study.[3] Regardless of the method chosen, a rigorous cross-validation protocol, including the analysis of shared quality control samples and appropriate statistical evaluation, is paramount to ensure the integrity and consistency of the generated data. Proficiency testing schemes, where available, can also be a valuable tool for assessing and improving the quality of amino acid analysis in clinical laboratories.[4]
References
A Comparative Guide: LC-MS/MS vs. GC-MS for N-Acetyl-L-aspartic Acid Analysis
For researchers, scientists, and drug development professionals, the accurate quantification of N-Acetyl-L-aspartic acid (NAA), a vital biomarker for neuronal health, is paramount. The choice of analytical technique is a critical decision that impacts sensitivity, throughput, and sample preparation complexity. This guide provides an objective comparison of two powerful mass spectrometry-based methods, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), for the analysis of NAA, supported by experimental data from peer-reviewed studies.
At a Glance: Key Differences
| Feature | LC-MS/MS | GC-MS |
| Principle | Separates compounds in the liquid phase based on their physicochemical properties. | Separates volatile and thermally stable compounds in the gas phase. |
| Sample Volatility | Ideal for the direct analysis of non-volatile compounds like NAA. | Requires chemical derivatization to increase the volatility of NAA. |
| Sample Preparation | Often simpler, sometimes involving only a "dilute-and-shoot" approach, especially for urine samples.[1] | More complex, requiring extraction and a mandatory derivatization step.[2][3] |
| Throughput | Generally higher due to simpler sample preparation and shorter run times.[1] | Can be lower due to the time required for derivatization. |
| Sensitivity | Typically offers high sensitivity, reaching low ng/mL to pg/mL levels, particularly with tandem MS. | Can also achieve high sensitivity, with reports of sub-picogram detection after derivatization.[2] |
| Selectivity | Very high, especially with Multiple Reaction Monitoring (MRM), which minimizes matrix interference.[1] | High, particularly with selected ion monitoring (SIM) or tandem MS. |
| Instrumentation Cost | High-end LC-MS/MS systems can have a higher initial investment and maintenance costs. | GC-MS instrumentation can be less expensive. |
Quantitative Performance Comparison
The following table summarizes the quantitative performance data for NAA analysis using both LC-MS/MS and GC-MS, as reported in various studies.
| Parameter | LC-MS/MS | GC-MS |
| Matrix | Urine, Plasma | Urine, Cerebrospinal Fluid |
| Limit of Quantitation (LOQ) | 1 µmol/L (in urine)[1], 0.06 ng/mL (instrumental, in plasma after derivatization)[4] | Sub-picogram levels of pure derivatives[2] |
| Linearity (R²) | Linear up to 2 mmol/L (in urine)[1] | Not explicitly stated in the reviewed abstracts, but implied by quantitative methods. |
| Precision (%RSD) | 1-3% (in plasma)[4] | Not explicitly stated in the reviewed abstracts. |
| Accuracy | 98-103% (in plasma)[4] | Not explicitly stated in the reviewed abstracts. |
| Internal Standard | d3-NAA[1] | Trideuterated NAA[2], ¹⁵N-[²H₃]acetyl-L-aspartic acid[3] |
Experimental Workflows
The general analytical workflows for LC-MS/MS and GC-MS in the context of NAA analysis are depicted below. The key difference lies in the sample preparation stage, where GC-MS necessitates a derivatization step to make the analyte volatile.
Detailed Experimental Protocols
Below are representative experimental protocols for both LC-MS/MS and GC-MS analysis of N-Acetyl-L-aspartic acid, synthesized from published methods.
LC-MS/MS Method for NAA in Urine
This protocol is based on a simple "dilute-and-shoot" method, highlighting the high-throughput capabilities of LC-MS/MS for this application.[1]
-
Sample Preparation:
-
An internal standard, d3-N-Acetyl-L-aspartic acid (d3-NAA), is added to an untreated urine sample.
-
The mixture is vortexed and then directly injected into the LC-MS/MS system. No extraction or derivatization is required.
-
-
Liquid Chromatography:
-
Tandem Mass Spectrometry:
GC-MS Method for NAA in Urine
This protocol involves an extraction and a necessary derivatization step to make the non-volatile NAA amenable to gas chromatography.[2]
-
Sample Preparation:
-
Internal Standard: A trideuterated internal standard of NAA is added to the urine sample.[2]
-
Extraction: The sample is acidified and then extracted with an organic solvent such as ethyl acetate.[2]
-
Derivatization: The extracted compounds are converted into their pentafluorobenzyl (PFB) ester derivatives. This step increases the volatility of NAA for GC analysis.[2]
-
-
Gas Chromatography:
-
The specific column and temperature program would be optimized for the separation of the derivatized NAA from other matrix components. (Details not fully specified in the abstract).
-
-
Mass Spectrometry:
-
Ionization Mode: Negative-ion chemical ionization (NICI).[2] This mode is highly sensitive for electronegative derivatives like the PFB esters.
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic ions of the derivatized NAA and the internal standard.
-
Conclusion
Both LC-MS/MS and GC-MS are powerful and sensitive techniques for the quantitative analysis of N-Acetyl-L-aspartic acid.
LC-MS/MS offers a significant advantage in terms of simplicity and throughput , with minimal sample preparation often required, making it highly suitable for large-scale clinical and research studies.[1] The high selectivity of tandem mass spectrometry also provides excellent robustness against matrix effects.
GC-MS , while requiring a more laborious sample preparation process involving derivatization, demonstrates excellent sensitivity , capable of detecting sub-picogram amounts of the analyte.[2] The choice between these two techniques will ultimately depend on the specific requirements of the study, including the desired sample throughput, available instrumentation, and the need for the highest possible sensitivity. For high-throughput applications, LC-MS/MS is the clear choice, while GC-MS remains a viable and highly sensitive alternative.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Quantification of N-Acetyl-L-aspartic Acid: Accuracy and Precision of N-Acetyl-L-aspartic acid-d3 Stable Isotope Dilution
For Researchers, Scientists, and Drug Development Professionals
The accurate and precise quantification of N-Acetyl-L-aspartic acid (NAA) is critical in neuroscience research and for the diagnosis and monitoring of neurological disorders such as Canavan disease. This guide provides a detailed comparison of the N-Acetyl-L-aspartic acid-d3 (NAA-d3) stable isotope dilution method, primarily coupled with liquid chromatography-tandem mass spectrometry (LC-MS/MS), against other analytical techniques. The use of a stable isotope-labeled internal standard like NAA-d3 is widely recognized for its ability to enhance accuracy and precision by correcting for variations during sample preparation and analysis.[1][2][3][4]
Comparison of Analytical Methods for NAA Quantification
The determination of NAA concentrations in biological matrices is predominantly achieved through chromatographic methods coupled with mass spectrometry. The choice of method can significantly impact the reliability of the results. Below is a summary of the performance characteristics of the NAA-d3 stable isotope dilution method compared to other techniques.
Table 1: Performance Characteristics of NAA Quantification Methods
| Analytical Method | Internal Standard | Sample Matrix | Accuracy (Recovery %) | Precision (CV %) | Limit of Quantification (LOQ) | Reference |
| LC-MS/MS | This compound (NAA-d3) | Urine | 98.9 - 102.5% | < 7% (Inter- and Intra-assay) | 1 µmol/L | [5][6] |
| LC-MS/MS | This compound (NAA-d3) | Urine | Excellent recovery, low variability | Not explicitly stated | 1 µmol/L | [7] |
| GC-MS | 15N-[2H3]acetyl-L-aspartic acid | Urine, CSF | Not explicitly stated | Not explicitly stated | Sufficient for urinary organic acid analysis | [8][9] |
| HPLC | Not explicitly stated | Plasma | Good comparability with LC-MS/MS | ~10.0% | 5.1 ng/mL | [10] |
As evidenced in the table, the LC-MS/MS method employing NAA-d3 as an internal standard demonstrates superior accuracy and precision. The near-perfect recovery and low coefficient of variation underscore its robustness for quantitative bioanalysis.
Experimental Protocol: NAA Quantification in Urine using LC-MS/MS with NAA-d3 Internal Standard
This section details a typical experimental protocol for the quantification of NAA in urine samples using a stable isotope dilution LC-MS/MS method.[5][6][7]
1. Materials and Reagents:
-
N-Acetyl-L-aspartic acid (NAA) standard
-
This compound (NAA-d3) internal standard
-
Acetonitrile (ACN), HPLC grade
-
Formic acid, LC-MS grade
-
Ultrapure water
-
Urine samples (patient and control)
2. Sample Preparation:
-
Thaw frozen urine samples to room temperature and vortex to ensure homogeneity.
-
Prepare a working solution of the NAA-d3 internal standard in a suitable solvent (e.g., 50% acetonitrile in water).
-
In a microcentrifuge tube, add a small volume of the urine sample (e.g., 10 µL).
-
To the urine sample, add a specific volume of the NAA-d3 internal standard working solution.
-
Dilute the mixture with the mobile phase (e.g., 50% acetonitrile with 0.05% formic acid).
-
Vortex the final mixture thoroughly. No extraction or derivatization steps are typically required.[5][7]
3. LC-MS/MS Analysis:
-
Liquid Chromatography (LC):
-
Tandem Mass Spectrometry (MS/MS):
4. Quantification:
-
Construct a calibration curve using known concentrations of NAA standard spiked into a control urine matrix.
-
Calculate the peak area ratio of the analyte (NAA) to the internal standard (NAA-d3).
-
Determine the concentration of NAA in the unknown samples by interpolating the peak area ratios from the calibration curve.
Visualizing the Workflow
The following diagram illustrates the experimental workflow for the quantification of NAA using the stable isotope dilution LC-MS/MS method.
Caption: Experimental workflow for NAA quantification using stable isotope dilution LC-MS/MS.
Conclusion
The use of this compound as a stable isotope-labeled internal standard in conjunction with LC-MS/MS provides a highly accurate, precise, and sensitive method for the quantification of N-Acetyl-L-aspartic acid in biological fluids. This "dilute and shoot" approach requires minimal sample preparation, offers excellent recovery, and minimizes the impact of matrix effects, making it the gold standard for reliable NAA measurement in clinical and research settings.[5][7] While other methods like GC-MS and HPLC are available, the stable isotope dilution LC-MS/MS method offers superior performance characteristics, particularly for applications demanding high accuracy and precision.
References
- 1. lcms.cz [lcms.cz]
- 2. resolvemass.ca [resolvemass.ca]
- 3. Deuterated Internal Standard: Significance and symbolism [wisdomlib.org]
- 4. texilajournal.com [texilajournal.com]
- 5. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 10. Evaluation of High Performance Liquid Chromatography and Liquid Chromatography-Tandem Mass Spectrometry Methods for 25 (OH) D3 Assay - PubMed [pubmed.ncbi.nlm.nih.gov]
Inter-laboratory Comparison of N-Acetyl-L-aspartic Acid (NAA) Measurements: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of common analytical methodologies for the quantification of N-Acetyl-L-aspartic acid (NAA), a crucial biomarker for neuronal health and function. In the absence of a formal, large-scale inter-laboratory proficiency testing program for NAA, this document synthesizes performance data from various independent validation studies to offer a comparative overview. The objective is to assist researchers and clinicians in selecting the most appropriate method for their specific application, from basic research to clinical trial sample analysis.
Data Presentation: A Synthesized Performance Comparison
The following tables summarize quantitative performance data for the most prevalent NAA measurement techniques. This data has been compiled from published literature and represents typical performance characteristics that can be expected from these methods.
Table 1: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)
| Parameter | Laboratory A (Urine)[1][2] | Laboratory B (Plasma)[3] | Laboratory C (Dried Blood Spot)[4] |
| Linearity | Up to 2 mmol/L | Not explicitly stated | Up to 2000 µmol/L |
| Precision (%RSD) | < 7% (intra- and inter-assay) | 1-3% | < 4.1% (intra-day), < 8.0% (inter-day) |
| Accuracy/Recovery (%) | 98.9-102.5% | 98-103% | Not explicitly stated |
| Limit of Quantification (LOQ) | 1 µmol/L | 0.06 ng/mL | 0.06 µmol/dm³ |
| Internal Standard | d3-NAA | Not explicitly stated | d3-NAA |
Table 2: Gas Chromatography-Mass Spectrometry (GC-MS)
| Parameter | Laboratory D (Urine)[5][6] | Laboratory E (Urine)[7] |
| Precision (%RSD) | Not explicitly stated | Not explicitly stated |
| Accuracy/Recovery (%) | Not explicitly stated | Not explicitly stated |
| Limit of Detection (LOD) | Sufficient for urine analysis | Sub-picogram amounts |
| Internal Standard | ¹⁵N-[²H₃]acetyl-L-aspartic acid | Trideuterated NAA |
| Derivatization | Required | Pentafluorobenzyl ester |
Table 3: Magnetic Resonance Spectroscopy (MRS)
| Parameter | Laboratory F (Human Brain)[8] | Laboratory G (Human Brain)[9] |
| Precision (%CV) | 5.8% (back-to-back), 10.6% (longitudinal) | 7.0% (within-subject) |
| Method | NAA nulling | Full spectral modeling |
| Acquisition Time | ~5 minutes | Not explicitly stated |
| Strengths | High precision | Automated, reduced operator bias |
| Limitations | Longer acquisition time | Complex data analysis |
Experimental Protocols
Detailed methodologies for the key analytical techniques are provided below. These protocols are based on established methods in the literature and serve as a guide for laboratory implementation.
LC-MS/MS Protocol for NAA in Urine
This protocol is adapted from a method for the diagnosis of Canavan disease.[1][2]
-
Sample Preparation:
-
Add a known concentration of the internal standard (d3-NAA) to an untreated urine sample.
-
Vortex the sample to ensure homogeneity.
-
-
Chromatographic Separation:
-
Mass Spectrometric Detection:
-
Operate the mass spectrometer in negative ion mode.
-
Use Multiple Reaction Monitoring (MRM) for detection.
-
Monitor the transitions m/z 174 -> 88, 174 -> 130, and 174 -> 58 for NAA and m/z 177 -> 89 for the internal standard.[1]
-
GC-MS Protocol for NAA in Urine
This protocol requires derivatization to increase the volatility of NAA.[7]
-
Sample Preparation and Derivatization:
-
Acidify the urine sample.
-
Perform a liquid-liquid extraction with ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
Convert the NAA residue into its pentafluorobenzyl ester derivative.
-
-
Gas Chromatography:
-
Inject the derivatized sample into a GC system.
-
Use a suitable capillary column for separation.
-
Optimize the temperature program to achieve good resolution.
-
-
Mass Spectrometric Detection:
-
Use negative-ion chemical ionization for high sensitivity.
-
Monitor the characteristic ions for the derivatized NAA and the internal standard.
-
MRS Protocol for Whole-Brain NAA Quantification
This non-invasive technique measures NAA concentration directly in the brain.[8]
-
Data Acquisition:
-
Use a 3T MR scanner with a head coil.
-
Employ a non-localizing proton MR spectroscopy sequence.
-
One common approach is "NAA nulling," which uses an inversion-recovery pulse to null the NAA signal in every second acquisition to allow for subtraction of lipid signals.[8]
-
-
Data Processing:
-
The acquired free induction decay (FID) is processed, which includes Fourier transformation to obtain the spectrum.
-
The NAA peak, typically at 2.02 ppm, is integrated.
-
-
Quantification:
-
The NAA peak area is converted to an absolute concentration using a reference standard or by referencing the water signal.
-
The concentration is often normalized to the brain volume, which is determined from a co-registered T1-weighted MRI.
-
Mandatory Visualizations
NAA Metabolism and Transport Pathway
The following diagram illustrates the key steps in the synthesis, transport, and breakdown of NAA, highlighting the interplay between neurons and oligodendrocytes.
Caption: Biosynthesis and metabolism of N-Acetyl-L-aspartic acid (NAA).
General Experimental Workflow for NAA Measurement
This diagram outlines the typical steps involved in the quantification of NAA from biological samples using chromatography-based methods.
Caption: A generalized workflow for NAA quantification using mass spectrometry.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 7. Quantitative measurement of N-acetyl-L-aspartic acid in urine by gas chromatography with negative-ion chemical ionization mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. ajnr.org [ajnr.org]
- 9. Automated whole-brain N-acetylaspartate proton MRS quantification - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Validation of Analytical Methods Utilizing N-Acetyl-L-aspartic acid-d3
For researchers, scientists, and professionals in drug development, the precise and accurate quantification of endogenous metabolites is paramount. N-acetylaspartate (NAA), a highly abundant amino acid derivative in the central nervous system, serves as a crucial biomarker for neuronal health and integrity. Its quantification in biological matrices is pivotal for studying various neurological disorders. The use of a stable isotope-labeled internal standard, such as N-Acetyl-L-aspartic acid-d3 (NAA-d3), is the gold standard for achieving reliable results in mass spectrometry-based assays.
This guide provides a comprehensive comparison of validated analytical methods for the quantification of NAA, with a focus on leveraging NAA-d3 as an internal standard. We will delve into the performance of Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) with and without derivatization, Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography with Ultraviolet detection (HPLC-UV).
Performance Comparison of Analytical Methods
The choice of analytical methodology significantly impacts the sensitivity, specificity, and throughput of NAA quantification. Below is a summary of validation parameters for different analytical techniques.
Table 1: Method Performance Comparison for N-Acetyl-L-aspartic acid (NAA) Quantification
| Parameter | LC-MS/MS (Direct Injection) | LC-MS/MS (with Derivatization) | GC-MS | HPLC-UV |
| Linearity Range | Up to 2000 µmol/L[1][2] | 0.01 - 10 µg/mL[3] | Not explicitly stated | 0.5 - 200 µµM[4] |
| Limit of Quantification (LOQ) | 1 µmol/L[1] | 0.06 ng/mL (Instrumental)[5][6] | Not explicitly stated | 3.8 pmol (injected)[4] |
| Accuracy (% Recovery) | 98.9 - 102.5%[2][7] | 98 - 103%[5][6] | Not explicitly stated | Not explicitly stated |
| Precision (%RSD) | < 7% (Intra- & Inter-assay)[8][7] | 1 - 3%[5][6] | Not explicitly stated | Good (not quantified)[4] |
| Sample Throughput | High (run time ~2 min)[1] | Moderate (derivatization step)[5][6] | Low (derivatization & long run times) | Moderate |
| Internal Standard | This compound | This compound | ¹⁵N-[²H₃]acetyl-l-aspartic acid[9] | Not typically used |
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of analytical methods. Below are protocols for the key techniques discussed.
LC-MS/MS Method for NAA in Urine (Direct Injection)
This "dilute and shoot" method is valued for its simplicity and high throughput.[1][2]
1. Sample Preparation:
-
To a vial, add 10 µL of urine sample.
-
Add 990 µL of the internal standard working solution (this compound in mobile phase).
-
Vortex to mix.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C8 column (e.g., 2.1 x 150 mm).[1]
-
Mobile Phase: 50% acetonitrile in water with 0.05% formic acid.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Injection Volume: 10 µL.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Negative Ion Electrospray (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
HPLC-MS/MS Method for NAA in Plasma (with Derivatization)
This method involves an esterification step to improve chromatographic performance and sensitivity.[5][6]
1. Sample Preparation:
-
To 100 µL of plasma, add the internal standard (NAA-d3).
-
Perform protein precipitation with a suitable organic solvent (e.g., acetonitrile).
-
Centrifuge and collect the supernatant.
-
Evaporate the supernatant to dryness under a stream of nitrogen.
-
Reconstitute the residue in 3N HCl in 1-butanol.
-
Heat at 65°C for 15 minutes to form the butyl ester derivative.
-
Evaporate to dryness and reconstitute in the initial mobile phase.
2. LC-MS/MS Conditions:
-
LC System: Standard HPLC or UHPLC system.
-
Column: C18 reversed-phase column.
-
Mobile Phase: Gradient elution with water and acetonitrile, both containing 0.1% formic acid.
-
MS System: Triple quadrupole mass spectrometer.
-
Ionization Mode: Positive Ion Electrospray (ESI+).
-
Detection Mode: MRM (specific transitions for the NAA and NAA-d3 butyl esters).
GC-MS Method for NAA in Urine
This method requires derivatization to increase the volatility of NAA for gas chromatography.
1. Sample Preparation:
-
Add ¹⁵N-[²H₃]acetyl-l-aspartic acid internal standard to the urine sample.[9]
-
Perform a liquid-liquid or solid-phase extraction to isolate the acidic components.
-
Evaporate the solvent.
-
Derivatize the sample using a silylating agent (e.g., BSTFA with 1% TMCS) to create trimethylsilyl (TMS) esters of the carboxylic acid groups.
2. GC-MS Conditions:
-
GC System: Gas chromatograph with a capillary column suitable for organic acid analysis.
-
Carrier Gas: Helium.
-
Injection Mode: Splitless.
-
Temperature Program: A temperature gradient to separate the derivatized analytes.
-
MS System: Mass spectrometer (e.g., single quadrupole or ion trap).
-
Ionization Mode: Electron Ionization (EI).
-
Detection Mode: Selected Ion Monitoring (SIM) of characteristic fragments for derivatized NAA and the internal standard.
HPLC-UV Method for NAA
A simpler, less sensitive alternative that does not require a mass spectrometer.[4]
1. Sample Preparation:
-
For brain extracts or artificial cerebrospinal fluid, samples may be injected directly after centrifugation or filtration.
-
Protein precipitation may be necessary for plasma or serum samples.
2. HPLC-UV Conditions:
-
HPLC System: Standard HPLC with a UV detector.
-
Column: C18 reversed-phase column (e.g., TSK gel ODS-80TM, 250 x 4.6 mm).[4]
-
Mobile Phase: 50 mM NaH₂PO₄ (pH 2.15).[4]
-
Flow Rate: 1 mL/min.[4]
-
Detection Wavelength: 210 nm.[4]
Visualizing the Workflow and Logic
To better illustrate the experimental processes and the rationale behind using an internal standard, the following diagrams are provided.
Caption: A generalized workflow for the quantification of N-acetylaspartate using a deuterated internal standard.
Caption: The logical basis for using a stable isotope-labeled internal standard to correct for analytical variability.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. A multi-matrix HILIC-MS/MS method for the quantitation of endogenous small molecule neurological biomarker N-acetyl aspartic acid (NAA) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Reversed-phase HPLC with UV detection for the determination of N-acetylaspartate and creatine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
A Researcher's Guide to Isotopic Internal Standards: Comparing N-Acetyl-L-aspartic acid-d3 with Other Deuterated and 13C-Labeled Alternatives
For researchers, scientists, and drug development professionals engaged in the quantitative analysis of N-Acetyl-L-aspartic acid (NAA), the selection of an appropriate internal standard is a critical decision that directly impacts assay accuracy, precision, and reliability. This guide provides an objective comparison of N-Acetyl-L-aspartic acid-d3 (d3-NAA) with other deuterated and 13C-labeled standards, supported by experimental data and detailed methodologies.
N-Acetyl-L-aspartic acid is a vital metabolite primarily found in the central nervous system, and its quantification is crucial for research into various neurological disorders. The gold standard for precise quantification of endogenous molecules like NAA in complex biological matrices is stable isotope dilution analysis using mass spectrometry, which relies on a stable isotope-labeled (SIL) internal standard.
Performance Comparison: Deuterated vs. 13C-Labeled Standards
The ideal SIL internal standard should exhibit identical chemical and physical properties to the analyte of interest, ensuring it behaves consistently throughout sample preparation, chromatography, and ionization. This co-elution is key to accurately compensating for matrix effects and other sources of analytical variability.
This compound (d3-NAA) is a commonly used deuterated internal standard for NAA quantification. Its performance has been well-documented in validated bioanalytical methods. However, it is essential to consider the potential drawbacks associated with deuterated standards in general. The primary alternative, 13C-labeled standards, are often considered the superior choice, albeit at a higher cost.
Here, we compare the established performance of d3-NAA with the expected performance of a 13C-labeled NAA standard based on well-understood principles of stable isotope analysis.
Key Performance Parameters
| Performance Metric | This compound (d3-NAA) | 13C-Labeled NAA (e.g., ¹³C₆-NAA) | Comparison & Considerations |
| Chromatographic Co-elution | May exhibit a slight retention time shift, eluting slightly earlier than unlabeled NAA due to the kinetic isotope effect. | Virtually identical retention time to unlabeled NAA, ensuring perfect co-elution. | The potential for chromatographic separation with d3-NAA could lead to differential ion suppression or enhancement, impacting accuracy. |
| Isotopic Stability | Deuterium atoms, particularly on heteroatoms or activated carbon atoms, can be susceptible to back-exchange with hydrogen from the solvent, compromising the integrity of the standard. | The ¹³C-label is incorporated into the carbon skeleton of the molecule and is not susceptible to exchange under typical analytical conditions. | The stability of the deuterium label on d3-NAA should be carefully evaluated during method development, especially under varying pH and temperature conditions. |
| Mass Difference | A +3 Da mass shift provides a clear distinction from the natural isotope distribution of unlabeled NAA. | A +n Da mass shift (where n is the number of ¹³C atoms) also provides a clear mass separation. | Both types of standards offer sufficient mass difference for clear detection in mass spectrometry. |
| Availability & Cost | Generally more readily available and less expensive to synthesize. | Typically less common and more expensive to produce. | The choice may be influenced by budget and the availability of the specific labeled compound. |
Quantitative Performance Data for d3-NAA in an LC-MS/MS Assay
The following table summarizes the performance of an established "dilute and shoot" LC-MS/MS method for the quantification of NAA in urine using d3-NAA as the internal standard.[1][2]
| Validation Parameter | Performance Data |
| Linearity | Up to 2000 µmol/L |
| Limit of Quantification (LOQ) | 1 µmol/L (S/N = 12) |
| Intra-assay Precision (CV%) | < 7% |
| Inter-assay Precision (CV%) | < 7% |
| Recovery | 98.9 - 102.5% |
Experimental Protocols
Quantification of NAA in Urine using d3-NAA Internal Standard by LC-MS/MS
This protocol is based on a validated method for the diagnosis of Canavan disease.[1][2]
1. Sample Preparation:
-
No extraction or derivatization is required.
-
Add the deuterated internal standard, d3-NAA, to an untreated urine sample.
-
Vortex to mix.
2. LC-MS/MS Analysis:
-
LC System: High-performance liquid chromatography system.
-
Column: C8 minibore column.
-
Mobile Phase: 50% acetonitrile solution containing 0.05% formic acid.[1][2]
-
Injection Volume: Direct injection of the urine/internal standard mixture.
-
MS System: Tandem mass spectrometer operated in negative ion mode.
-
Detection: Multiple Reaction Monitoring (MRM).
3. Quantification:
-
Prepare calibrators and quality control samples in a pooled control urine matrix.
-
Calculate the peak area ratio of the analyte (NAA) to the internal standard (d3-NAA).
-
Determine the concentration of NAA from a calibration curve.
Visualizing the Concepts
To better illustrate the workflows and decision-making processes involved, the following diagrams were generated using Graphviz.
Conclusion and Recommendations
For the quantitative analysis of N-Acetyl-L-aspartic acid, this compound is a well-validated and widely used internal standard that can provide accurate and precise results. Its lower cost and ready availability make it an attractive option for many laboratories.
However, for the most demanding applications, such as in late-stage drug development or clinical trials where the highest level of data integrity is paramount, a 13C-labeled NAA internal standard is the theoretically superior choice. Its identical chromatographic behavior to the unlabeled analyte provides the most robust compensation for matrix effects and eliminates concerns about isotopic instability.
When using d3-NAA, it is crucial to perform thorough method validation to ensure that potential chromatographic shifts and the stability of the deuterium label do not compromise the quality of the data. The ultimate choice of internal standard will depend on a balance of factors including the required level of analytical rigor, budget, and the availability of the specific isotopically labeled compound.
References
- 1. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Assessing the Linearity and Range of N-Acetyl-L-aspartic acid-d3 in Calibration Curves for Accurate Quantification
For researchers, scientists, and drug development professionals, the precise quantification of endogenous molecules like N-Acetyl-L-aspartic acid (NAA) is critical for disease diagnosis and therapeutic monitoring. The use of a stable isotope-labeled internal standard, such as N-Acetyl-L-aspartic acid-d3 (d3-NAA), is a widely accepted approach to ensure accuracy and reproducibility in analytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS). This guide provides a comparative overview of the performance of d3-NAA in establishing linear calibration curves for the quantification of NAA, supported by experimental data from published literature.
The linearity of a calibration curve is a fundamental parameter in analytical method validation, demonstrating that the response of the instrument is directly proportional to the concentration of the analyte over a specific range. A wide linear range is advantageous, as it allows for the accurate measurement of samples with varying analyte concentrations without the need for dilution or concentration, which can introduce errors.
Comparative Analysis of Linearity and Range
The selection of an appropriate internal standard is paramount for correcting for variability in sample preparation and instrument response. The ideal internal standard should co-elute with the analyte and have similar ionization efficiency, but be clearly distinguishable by mass spectrometry. d3-NAA is a commonly used internal standard for NAA quantification due to its chemical similarity and mass difference.
The following table summarizes the performance characteristics of LC-MS/MS methods utilizing d3-NAA for the quantification of NAA in biological matrices.
| Analyte | Internal Standard | Analytical Method | Matrix | Linearity Range | Correlation Coefficient (R²) | Limit of Quantification (LOQ) | Reference |
| N-Acetyl-L-aspartic acid (NAA) | This compound (d3-NAA) | LC-MS/MS | Urine | Up to 2 mmol/L | Not explicitly stated, but method is described as linear | 1 µmol/L | [1][2] |
| N-Acetyl-L-aspartic acid (NAA) | Not explicitly stated, but a validated HPLC-MS/MS method | Plasma | Not explicitly stated | Accuracy: 98-103%, Precision: 1-3% | Instrumental LLOQ: 0.06 ng/mL | [3] |
Experimental Protocols
Detailed methodologies are crucial for replicating and comparing analytical performance. Below are representative protocols for the quantification of NAA using d3-NAA as an internal standard, based on established methods.
LC-MS/MS Method for NAA in Urine
This protocol is adapted from a method for the diagnosis of Canavan disease.[1][2]
1. Sample Preparation:
-
An internal standard solution of d3-NAA is added to an untreated urine sample.
-
The mixture is then directly injected into the LC-MS/MS system. This "dilute and shoot" approach minimizes sample handling and potential for error.
2. Liquid Chromatography (LC):
-
Column: C8 column (e.g., 2.1 x 150 mm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.[1]
-
Flow Rate: 0.25 mL/min.[1]
-
Run Time: Approximately 2 minutes.[1]
3. Tandem Mass Spectrometry (MS/MS):
-
Ionization Mode: Negative ion electrospray ionization (ESI-).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
-
MRM Transitions:
4. Calibration Curve:
-
Calibration standards are prepared by spiking known concentrations of NAA into a pooled control urine matrix.
-
The peak area ratio of NAA to d3-NAA is plotted against the concentration of NAA to generate the calibration curve.
Experimental Workflow Visualization
The following diagram illustrates the typical workflow for assessing the linearity and range of an analytical method for NAA using d3-NAA.
Alternative Approaches
While d3-NAA is a robust internal standard, other deuterated analogs or structurally similar compounds could be considered. However, the close structural and chemical similarity of d3-NAA to NAA makes it an excellent choice for minimizing analytical variability. For instance, a method using ¹⁵N-[²H₃]acetyl-L-aspartic acid has also been described for isotope dilution gas chromatography-mass spectrometry.[4][5]
Conclusion
The use of this compound as an internal standard enables the development of highly linear and sensitive LC-MS/MS methods for the quantification of N-Acetyl-L-aspartic acid. The presented data demonstrates that these methods can achieve a wide linear range, suitable for the analysis of clinical samples with varying NAA concentrations. The provided experimental protocols and workflow diagrams offer a solid foundation for researchers and scientists to establish and validate their own analytical methods for this important biomarker. The "dilute and shoot" method, in particular, offers a simple, rapid, and robust approach with minimal sample preparation, making it well-suited for high-throughput clinical analysis.[2]
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Quantification of N-acetyl-L-aspartic acid in urine by isotope dilution gas chromatography-mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pure.johnshopkins.edu [pure.johnshopkins.edu]
Performance Evaluation of N-Acetyl-L-aspartic acid-d3 in Clinical Assays: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of N-Acetyl-L-aspartic acid-d3 (d3-NAA) and other alternatives used as internal standards in clinical assays for the quantification of N-Acetyl-L-aspartic acid (NAA). The primary application of this analysis is in the diagnosis and monitoring of Canavan disease, an autosomal recessive leukodystrophy characterized by the excessive excretion of NAA.[1] The use of a stable isotope-labeled internal standard is crucial for achieving accurate and precise quantification in mass spectrometry-based assays by correcting for variability during sample preparation and analysis.[2][3]
Comparison of Internal Standards
The most common method for NAA quantification in clinical settings is Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). In this methodology, d3-NAA is the predominantly utilized internal standard. An alternative, ¹⁵N-[²H₃]acetyl-l-aspartic acid, has been described for use in Gas Chromatography-Mass Spectrometry (GC-MS), an older and less frequently used method for this application.
The ideal internal standard should co-elute with the analyte and have a similar ionization efficiency, with a distinct mass-to-charge ratio (m/z) to differentiate it from the analyte. Deuterated standards like d3-NAA are widely used because they are chemically almost identical to the analyte, ensuring similar behavior during sample processing and chromatographic separation.[2] However, potential issues with deuterated standards include chromatographic shifts and deuterium exchange, which can affect accuracy.[4] Carbon-13 (¹³C) or Nitrogen-15 (¹⁵N) labeled standards are considered a second generation of internal standards that can mitigate these issues, although they may be more expensive and less readily available.[2]
Performance Data of this compound in LC-MS/MS Assays
The following tables summarize the performance characteristics of LC-MS/MS methods utilizing d3-NAA for the quantification of NAA in various biological matrices.
Table 1: Linearity and Sensitivity
| Parameter | Urine[1][5] | Dried Blood Spots[6] | Plasma[7][8] |
| Linear Range | Up to 2 mmol/L | 0.5 to 50 µmol/L | Not explicitly stated, but robust for concentrations from 16.46-63.40 ng/mL |
| Limit of Quantification (LOQ) | 1 µmol/L | 0.2 µmol/L | 0.06 ng/mL |
| Limit of Detection (LOD) | Not Reported | 0.094 µmol/L | Not Reported |
Table 2: Precision and Accuracy
| Parameter | Urine[5] | Dried Blood Spots[6] | Plasma[7][8] |
| Intra-assay Precision (%CV) | < 7% | ≤ 5.5% | 1-3% |
| Inter-assay Precision (%CV) | < 7% | ≤ 13.2% | Not Reported |
| Accuracy/Recovery (%) | 98.9-102.5% | Not explicitly stated, but extraction efficacy was 83-89.3% in the first step | 98-103% |
Experimental Protocols
Key Experiment: Quantification of NAA in Urine by LC-MS/MS using d3-NAA
This protocol is a representative example for the diagnosis of Canavan disease.
1. Sample Preparation:
-
A "dilute and shoot" method is commonly employed, which is simple and rapid.[5]
-
An aliquot of untreated urine is taken.
-
A known concentration of the internal standard, this compound (d3-NAA), is added to the urine sample.[1][5]
-
The sample is then directly injected into the LC-MS/MS system without extraction or derivatization.[1]
2. Liquid Chromatography (LC) Conditions:
-
Column: C8 column (e.g., 2.1 x 150 mm).[1]
-
Mobile Phase: A mixture of acetonitrile and water (1:1 v/v) containing 0.05% formic acid.[1]
-
Flow Rate: 0.25 ml/min.[1]
-
Run Time: Approximately 2 minutes.[1]
3. Tandem Mass Spectrometry (MS/MS) Conditions:
-
Ionization Mode: Negative ion electrospray ionization (ESI-).[1]
-
Detection Mode: Multiple Reaction Monitoring (MRM).[1]
-
MRM Transitions:
4. Quantification:
-
The concentration of NAA in the sample is determined by comparing the peak area ratio of the analyte (NAA) to the internal standard (d3-NAA) against a calibration curve prepared with known concentrations of NAA and a fixed concentration of d3-NAA.
Visualizations
Metabolic Pathway of N-Acetyl-L-aspartic acid
The following diagram illustrates the synthesis and breakdown of N-Acetyl-L-aspartic acid, which is central to the pathophysiology of Canavan disease.
Caption: Metabolic pathway of N-Acetyl-L-aspartic acid (NAA).
Experimental Workflow for NAA Quantification
The diagram below outlines the typical workflow for the clinical assay of NAA using d3-NAA as an internal standard.
References
- 1. Quantification of N-acetylaspartic acid in urine by LC-MS/MS for the diagnosis of Canavan disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. iroatech.com [iroatech.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Quantification of N-acetyl-l-aspartate in dried blood spots: A simple and fast LC-MS/MS neonatal screening method for the diagnosis of Canavan disease - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Plasma N-acetylaspartate: Development and validation of a quantitative assay based on HPLC-MS-MS and sample derivatization - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Comparative Guide to Isotopic Tracers: N-Acetyl-L-aspartic acid-d3 vs. ¹⁵N-labeled NAA for Metabolic Studies
Authored for Researchers, Scientists, and Drug Development Professionals
In the landscape of metabolic research, particularly within neuroscience, stable isotope tracers are indispensable for elucidating pathway dynamics, measuring metabolite turnover, and quantifying endogenous compound levels. N-Acetyl-L-aspartic acid (NAA), one of the most abundant metabolites in the central nervous system, serves as a critical marker of neuronal health and is deeply involved in lipid synthesis and energy metabolism.[1][2][3] The choice of isotopic label for NAA—deuterium (d3) versus nitrogen-15 (¹⁵N)—is a critical decision that dictates the scope and precision of experimental outcomes. This guide provides an objective comparison of N-Acetyl-L-aspartic acid-d3 (d3-NAA) and ¹⁵N-labeled NAA (¹⁵N-NAA) to inform the design of robust metabolic studies.
Quantitative Data Summary
The selection between d3-NAA and ¹⁵N-NAA hinges on their distinct physicochemical properties and their behavior in biological systems, particularly during analysis by mass spectrometry. The following table summarizes their key characteristics.
| Feature | This compound (d3-NAA) | ¹⁵N-labeled NAA (¹⁵N-NAA) |
| Isotopic Label | Deuterium (³H or D) | Nitrogen-15 (¹⁵N) |
| Label Location | Acetyl group methyl hydrogens | Aspartate amino group nitrogen |
| Mass Increase (vs. Unlabeled) | +3 Da | +1 Da |
| Primary Application | Internal standard for quantification[4][5][6]; Tracing acetate metabolism.[1][7] | Metabolic flux analysis[8][9]; Tracing nitrogen/aspartate metabolism.[10][11] |
| Kinetic Isotope Effect (KIE) | Potential for significant KIE if C-D bond cleavage is rate-limiting.[5][12][13] | Negligible KIE. |
| Chromatographic Separation | Co-elutes nearly identically with unlabeled NAA. | Co-elutes nearly identically with unlabeled NAA. |
| MS Resolution Advantage | High mass shift (+3) provides excellent separation from the natural isotope envelope of unlabeled NAA, minimizing interference. | Low mass shift (+1) can overlap with the natural M+1 isotope peak of unlabeled NAA, requiring high-resolution mass spectrometry. |
Detailed Comparison of Performance
Application as an Internal Standard for Quantification
For accurate quantification using isotope dilution mass spectrometry, an ideal internal standard should behave identically to the analyte during sample preparation and analysis but be clearly distinguishable by the mass spectrometer.
-
d3-NAA : With a mass shift of +3 Da, d3-NAA is an exceptional internal standard.[4][5] This significant mass difference ensures its signal is well-resolved from the M+1 and M+2 natural abundance isotope peaks of endogenous, unlabeled NAA. This minimizes cross-talk and leads to a more accurate and sensitive quantification, even on lower-resolution mass spectrometers.
-
¹⁵N-NAA : The +1 Da mass shift of ¹⁵N-NAA places its signal directly where the natural ¹³C isotope peak (M+1) of unlabeled NAA occurs. This overlap can complicate quantification, requiring either very high-resolution instruments to separate the peaks or complex correction algorithms that account for the natural isotope contribution.
Utility in Metabolic Pathway Tracing
The location of the isotopic label determines which metabolic fate can be tracked. NAA is synthesized in neuronal mitochondria from acetyl-CoA and aspartate and is later broken down by the enzyme aspartoacylase (ASPA) in oligodendrocytes to yield acetate and aspartate.[1][14][15]
-
d3-NAA : The deuterium label is on the acetyl group. Upon hydrolysis of d3-NAA, d3-acetate is released. This allows researchers to trace the flow of the acetate moiety into crucial downstream pathways, most notably fatty acid and myelin synthesis in glial cells.[1][7]
-
¹⁵N-NAA : The ¹⁵N label is on the amino group of the aspartate backbone. When ¹⁵N-NAA is catabolized, it releases ¹⁵N-aspartate. This enables the study of nitrogen metabolism, as the ¹⁵N label can be tracked through transamination reactions into other key metabolites like ¹⁵N-glutamate.[10] This is invaluable for investigating amino acid intercompartmental cycling between different cell types.
The Kinetic Isotope Effect (KIE)
The KIE is a phenomenon where the rate of a chemical reaction changes when an atom in a reactant is replaced with one of its isotopes.[13]
-
d3-NAA : The bond between carbon and deuterium (C-D) is stronger than a carbon-hydrogen (C-H) bond.[12] If the cleavage of this bond is part of the rate-determining step of a metabolic reaction, the reaction will proceed more slowly for the deuterated compound.[13] This can be a significant drawback in metabolic flux studies where the tracer is expected to mimic the exact behavior of the endogenous compound. However, the KIE can also be intentionally exploited to investigate enzymatic mechanisms.[5]
-
¹⁵N-NAA : As a "heavy atom" isotope, ¹⁵N does not typically induce a significant KIE. Its presence does not substantially alter the bond energies involved in enzymatic reactions. This makes ¹⁵N-NAA a more reliable tracer for quantitative flux analysis, as its metabolic rate will faithfully represent that of the natural, unlabeled molecule.
Experimental Protocols
Protocol: Quantification of NAA in Brain Tissue using d3-NAA and LC-MS/MS
This protocol outlines a standard isotope dilution method for determining the concentration of endogenous NAA.
-
Tissue Homogenization :
-
Weigh a frozen brain tissue sample (approx. 50 mg).
-
Add 500 µL of ice-cold 80:20 methanol/water extraction solvent.
-
Add a known amount of d3-NAA internal standard (e.g., to a final concentration of 10 µM).
-
Homogenize the tissue using a bead beater or sonicator on ice.
-
-
Protein Precipitation and Extraction :
-
Centrifuge the homogenate at 15,000 x g for 15 minutes at 4°C.
-
Collect the supernatant, which contains the extracted metabolites.
-
Dry the supernatant under a stream of nitrogen or using a vacuum concentrator.
-
-
Sample Reconstitution and Analysis :
-
Reconstitute the dried extract in 100 µL of LC-MS grade water/acetonitrile (95:5).
-
Inject 5-10 µL onto a C18 reverse-phase HPLC column.
-
Use a gradient elution with mobile phases typically consisting of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B).
-
-
Mass Spectrometry Detection :
-
Operate a tandem mass spectrometer in negative ion mode using Multiple Reaction Monitoring (MRM).
-
Monitor the transition for unlabeled NAA (e.g., m/z 174 -> 114).
-
Monitor the transition for d3-NAA (e.g., m/z 177 -> 117).
-
-
Data Analysis :
-
Prepare a calibration curve using known concentrations of unlabeled NAA spiked with the same fixed concentration of d3-NAA internal standard.
-
Calculate the peak area ratio of NAA to d3-NAA for both the standards and the unknown samples.
-
Determine the concentration of NAA in the tissue sample by interpolating its peak area ratio on the calibration curve.
-
Visualizing Metabolic Fates
The choice of tracer directly determines the metabolic pathway that can be visualized. The following diagram illustrates the distinct fates of the labeled moieties from d3-NAA and ¹⁵N-NAA following enzymatic cleavage.
Caption: Metabolic fate of labeled moieties from d3-NAA and ¹⁵N-NAA.
Summary and Recommendations
The selection between d3-NAA and ¹⁵N-NAA is not a matter of superiority but of suitability for the research question at hand.
-
Choose this compound (d3-NAA) for quantitative applications using isotope dilution mass spectrometry. Its +3 Da mass shift provides a clean, easily resolved signal, making it the gold standard for use as an internal standard. It is also the tracer of choice for specifically investigating the contribution of NAA-derived acetate to lipid and myelin synthesis.
-
Choose ¹⁵N-labeled NAA (¹⁵N-NAA) for metabolic flux analysis where accurately tracing the kinetics of the aspartate backbone is critical. Its negligible kinetic isotope effect ensures that its metabolic behavior accurately reflects the endogenous molecule. It is the ideal tool for studying nitrogen metabolism and the conversion of NAA-derived aspartate into other amino acids like glutamate.
By aligning the unique properties of each tracer with specific experimental goals, researchers can achieve greater precision and clarity in their metabolic investigations.
References
- 1. N-Acetylaspartate Metabolism Outside the Brain: Lipogenesis, Histone Acetylation, and Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. N-Acetylaspartate in the CNS: From Neurodiagnostics to Neurobiology - PMC [pmc.ncbi.nlm.nih.gov]
- 3. N-acetyl-aspartic acid (NAA) - metabolite - biocrates life science ag [biocrates.com]
- 4. Stable isotope dilution analysis of N-acetylaspartic acid in urine by liquid chromatography electrospray ionization tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. This compound|CAS 284665-15-2 [benchchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. N-acetylaspartate Supports the Energetic Demands of Developmental Myelination via Oligodendroglial Aspartoacylase - PMC [pmc.ncbi.nlm.nih.gov]
- 8. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux | Molecular Systems Biology [link.springer.com]
- 9. One‐shot 13C15N‐metabolic flux analysis for simultaneous quantification of carbon and nitrogen flux - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Metabolism of N-acetyl-L-aspartate in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. NMR-based metabolite studies with 15N amino acids - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
- 13. Kinetic isotope effect - Wikipedia [en.wikipedia.org]
- 14. ASPA gene: MedlinePlus Genetics [medlineplus.gov]
- 15. Aspartoacylase - Wikipedia [en.wikipedia.org]
Safety Operating Guide
Proper Disposal of N-Acetyl-L-aspartic acid-d3: A Step-by-Step Guide
For researchers, scientists, and drug development professionals utilizing N-Acetyl-L-aspartic acid-d3, ensuring its proper disposal is a critical component of laboratory safety and regulatory compliance. This guide provides a clear, step-by-step procedure for the safe and efficient disposal of this non-hazardous, deuterated compound.
Understanding the Compound: Safety and Classification
This compound is a stable isotope-labeled compound. It is crucial to distinguish between stable isotopes, such as deuterium (d3), and radioactive isotopes. Stable isotopes are not radioactive and therefore do not necessitate the specialized handling and disposal protocols required for radioactive waste. Safety data sheets (SDS) for this compound and its non-deuterated counterpart confirm that it is a non-hazardous solid.
Key Safety Information:
| Property | Summary |
| Hazard Classification | Non-hazardous solid. |
| Primary Route of Exposure | Inhalation of dust, skin contact, eye contact. |
| Personal Protective Equipment (PPE) | Safety glasses, gloves, and a lab coat are recommended. |
| Accidental Spills | Avoid generating dust. Sweep up the material and place it in a sealed container for disposal. |
Step-by-Step Disposal Protocol
The disposal of this compound should follow the standard operating procedures for non-hazardous solid chemical waste within your institution.
1. Waste Collection:
-
Designate a specific, clearly labeled waste container for this compound waste.
-
The container should be made of a durable material and have a secure lid to prevent spills and the release of dust.
-
The label should clearly state "this compound Waste" and "Non-Hazardous."
2. Handling and Transfer:
-
When handling the solid compound, wear appropriate personal protective equipment (PPE), including gloves and safety glasses, to prevent skin and eye contact.
-
Minimize the creation of dust when transferring the waste into the designated container.
3. Final Disposal:
-
Once the waste container is full, securely seal the lid.
-
Consult your institution's specific guidelines for the disposal of non-hazardous solid laboratory waste.
-
Typically, this involves placing the sealed container in the designated area for chemical waste pickup or directly into the municipal waste stream, as advised by your environmental health and safety (EHS) department. Crucially, laboratory personnel should be responsible for moving the waste to the final disposal point, not custodial staff.
4. Documentation:
-
Maintain a record of the disposal, including the date and approximate quantity of the disposed material, in accordance with your laboratory's documentation practices.
Disposal Workflow Diagram
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Logical workflow for the proper disposal of this compound.
By adhering to these procedures, laboratories can ensure the safe and compliant disposal of this compound, fostering a secure research environment. Always prioritize consulting your institution's specific waste management policies.
Safeguarding Your Research: A Guide to Handling N-Acetyl-L-aspartic acid-d3
Essential guidance for the safe handling and disposal of N-Acetyl-L-aspartic acid-d3, ensuring the protection of laboratory personnel and the integrity of your research.
For researchers, scientists, and drug development professionals, the proper handling of chemical reagents is paramount. This guide provides immediate, essential safety and logistical information for this compound, a deuterated derivative of N-Acetyl-L-aspartic acid used in various research applications. Adherence to these protocols will minimize risks and ensure a safe laboratory environment.
Hazard Identification and Personal Protective Equipment (PPE)
This compound, like its non-deuterated counterpart, is a powdered chemical that requires careful handling to avoid inhalation and direct contact. While not classified as a hazardous substance by all regulatory bodies, it is prudent to treat it with care, as dusts may cause irritation to the skin, eyes, and respiratory tract.[1][2][3]
Recommended Personal Protective Equipment:
| PPE Category | Specification | Rationale |
| Hand Protection | Nitrile or other chemical-resistant gloves.[2][4] | To prevent skin contact and potential irritation.[2][3] |
| Eye Protection | Safety glasses with side shields or safety goggles.[2][4][5][6] | To protect eyes from dust particles that can cause irritation.[1][2][3] |
| Respiratory Protection | NIOSH-approved N95 respirator or equivalent.[5][6] | To be used in situations where dust may be generated and engineering controls are not sufficient to limit exposure. |
| Protective Clothing | Laboratory coat.[4][6] | To protect skin and personal clothing from contamination. |
Operational Plan: Step-by-Step Handling Procedure
To ensure safe handling, follow this step-by-step operational plan from receipt of the compound to its disposal.
1. Receiving and Storage:
-
Upon receipt, inspect the container for any damage.
-
Store in a tightly sealed container in a cool, dry, and well-ventilated place.[2][7]
-
Due to the potential hygroscopic nature of deuterated compounds, consider storage in a desiccator or under an inert atmosphere to prevent moisture absorption.
2. Preparation and Weighing:
-
Conduct all handling that may generate dust, such as weighing, within a certified chemical fume hood or a ventilated balance enclosure.[2]
-
Before handling, ensure all required PPE is correctly worn.
-
Use appropriate tools (e.g., spatulas) to handle the powder and avoid generating dust clouds.
3. Dissolution and Use:
-
When preparing solutions, add the solid to the solvent slowly to prevent splashing.
-
If the solvent is volatile or hazardous, perform the dissolution within a fume hood.
-
Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
4. Spills and Decontamination:
-
In case of a small spill, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.[2]
-
Clean the spill area with an appropriate solvent and decontaminate surfaces.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
Disposal Plan
Proper disposal of this compound and its containers is crucial to prevent environmental contamination and ensure regulatory compliance.
-
Unused Product: Dispose of the compound as chemical waste. One recommended method is to dissolve or mix the material with a combustible solvent and burn it in a chemical incinerator equipped with an afterburner and scrubber.[2] Always consult with your institution's environmental health and safety (EHS) office for specific disposal guidelines.
-
Contaminated Materials: Any materials that have come into contact with the compound, such as gloves, weighing paper, and pipette tips, should be placed in a sealed bag and disposed of as solid chemical waste.
-
Empty Containers: Empty containers may retain product residue.[1] Do not reuse them. They should be triple-rinsed with a suitable solvent, and the rinsate should be collected as chemical waste. Dispose of the rinsed container according to your institution's guidelines.
Experimental Workflow Visualization
The following diagram illustrates the standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for safe handling of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
